molecular formula C6H8B2O4 B080914 1,2-Phenylenediboronic acid CAS No. 13506-83-7

1,2-Phenylenediboronic acid

Numéro de catalogue: B080914
Numéro CAS: 13506-83-7
Poids moléculaire: 165.75 g/mol
Clé InChI: ZKRVXVDQQOVOIM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,2-Phenylenediboronic acid (CAS 13506-83-7) is a high-purity organic boron compound with the molecular formula C₆H₈B₂O₄ and a molecular weight of 165.75 g/mol. This compound, characterized by two boronic acid groups in an ortho- relationship on the benzene ring, serves as a fundamental building block in synthetic organic chemistry. It is particularly valued for its role as a key precursor in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its primary research value lies in the synthesis of complex biaryl structures and extended π-conjugated systems. These structures are critical components in the development of advanced materials, including organic semiconductors for thin-film transistors (OFETs), light-emitting diodes (OLEDs), and other organic electronic devices. The compound's physical properties include a melting point of 120-123 °C, a calculated density of 1.33 g/cm³ at 20°C, and a solubility of approximately 11 g/L at 25 °C. As a research chemical, this product is offered "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Handle with appropriate safety precautions, wearing protective equipment and consulting the safety data sheet prior to use.

Propriétés

IUPAC Name

(2-boronophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8B2O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,9-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRVXVDQQOVOIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1B(O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623233
Record name 1,2-Phenylenediboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13506-83-7
Record name B,B′-1,2-Phenylenebis[boronic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13506-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Phenylenediboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,2-Phenylenediboronic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,2-Phenylenediboronic Acid: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile organic compound characterized by the presence of two boronic acid functional groups on adjacent carbon atoms of a benzene ring. This unique structural arrangement confers distinct chemical properties and reactivity, making it a valuable building block in various scientific and industrial domains. This guide provides a comprehensive overview of the core chemical properties of this compound, its synthesis, and its applications in organic synthesis, materials science, and drug development. We will delve into its role in Suzuki-Miyaura cross-coupling reactions, its utility as a protecting group, and its growing importance in the design of advanced materials and therapeutic agents.

Introduction: The Significance of Vicinal Diboronic Acids

Boronic acids are a class of organoboron compounds that have gained prominence in organic chemistry due to their stability, low toxicity, and diverse reactivity.[1][2] Among these, phenylenediboronic acids, which feature two boronic acid groups on a benzene ring, offer unique opportunities for creating complex molecular architectures. This compound, with its vicinal (ortho) arrangement of boronic acid moieties, presents intriguing possibilities for chelation, intramolecular reactions, and the synthesis of novel heterocyclic systems. This guide will explore the fundamental chemical principles that underpin the utility of this remarkable compound.

Physicochemical Properties and Structural Features

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application.

PropertyValueSource
Molecular Formula C₆H₈B₂O₄[3]
Molecular Weight 165.75 g/mol [3]
IUPAC Name (2-boronophenyl)boronic acid[3]
CAS Number 13506-83-7[3][4]
Appearance White to off-white powder[2]
Crystal Structure Orthorhombic[5]

The crystal structure of phenylboronic acids reveals extensive hydrogen bonding networks, which contribute to their solid-state stability.[5] The two adjacent boronic acid groups in this compound can influence the crystal packing and intermolecular interactions.

Synthesis of this compound

The synthesis of phenylboronic acids can be achieved through several established methods. A common and versatile approach involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

A general synthetic scheme is presented below:

Synthesis Aryl Halide Aryl Halide Grignard Reagent Grignard Reagent Aryl Halide->Grignard Reagent Mg, THF Boronate Ester Boronate Ester Grignard Reagent->Boronate Ester B(OR)3 Phenylboronic Acid Phenylboronic Acid Boronate Ester->Phenylboronic Acid H3O+

Caption: General synthesis of phenylboronic acids.

For the specific synthesis of this compound, a dihalo-benzene precursor would be utilized, with the reaction stoichiometry adjusted to favor the formation of the diboronic acid. Other synthetic routes may involve transition metal-catalyzed C-H borylation of benzene.[1][2]

Core Reactivity: A Tale of Two Boronic Acids

The reactivity of this compound is dominated by the chemistry of its boronic acid functional groups. These groups are mild Lewis acids and can participate in a variety of chemical transformations.[1][2]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[6][7] Phenylboronic acids are key reagents in these palladium-catalyzed reactions, serving as the source of the phenyl group.[1] this compound can act as a bifunctional coupling partner, allowing for the synthesis of complex biaryl compounds and extended conjugated systems.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process:

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R2-B(OH)2, Base pd2_r1r2 R1-Pd(II)L2-R2 transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Regeneration product R1-R2 reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

A typical experimental protocol for a Suzuki-Miyaura coupling reaction involving a phenylboronic acid is as follows:

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a round-bottom flask, dissolve the aryl halide (1.0 mmol) and this compound (0.55 mmol, assuming coupling at both sites) in a suitable solvent system (e.g., a mixture of toluene and ethanol).[8]

  • Catalyst and Base: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol) and a base (e.g., aqueous Na₂CO₃ or K₂CO₃ solution).[9] The base is crucial for the transmetalation step.[6]

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to a temperature typically between 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature, and perform an aqueous workup to remove the inorganic salts. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality behind experimental choices:

  • The choice of palladium catalyst and ligands can significantly influence the reaction efficiency and substrate scope.[6]

  • The base plays a critical role in activating the boronic acid for transmetalation.[6]

  • The solvent system is chosen to ensure the solubility of all reactants and reagents.

  • Degassing is essential to prevent the oxidation of the Pd(0) catalyst.

Protecting Group for Diols

Boronic acids are known to reversibly form cyclic boronate esters with 1,2- and 1,3-diols.[1][2] This property makes them excellent protecting groups for diols in multi-step organic synthesis. The formation of the boronate ester is typically favored under anhydrous conditions, and the protecting group can be readily removed by hydrolysis. This compound can potentially form more complex structures with polyols.

Protecting_Group Diol Diol Boronate Ester Boronate Ester Diol->Boronate Ester This compound, -H2O Boronate Ester->Diol H2O

Caption: Reversible protection of a diol with a boronic acid.

Applications in Materials Science

The ability of this compound to act as a bifunctional building block has led to its use in the synthesis of novel polymers and materials. Boron-containing polymers often exhibit unique properties such as enhanced thermal stability.[10]

Covalent Organic Frameworks (COFs)

This compound can be used as a monomer in the synthesis of covalent organic frameworks (COFs).[11] These are crystalline porous polymers with well-defined structures, which have potential applications in gas storage, catalysis, and sensing. The dehydration of boronic acids to form boroxine rings is a key reaction in the formation of boronate-ester-linked COFs.[1][2]

Applications in Drug Development and Biomedical Research

The unique chemical properties of phenylboronic acids have made them attractive moieties for applications in drug discovery and development.[12]

Biosensors for Carbohydrates

Phenylboronic acids can bind to the diol groups present in carbohydrates, such as glucose.[13][14] This interaction can be exploited to develop sensors for detecting and quantifying sugars.[13] The binding event can be designed to produce a measurable signal, such as a change in fluorescence or an electrochemical response.[13][14] this compound, with its two binding sites, may offer enhanced affinity and selectivity for specific carbohydrates.

Drug Delivery Systems

Phenylboronic acid-functionalized polymers have been investigated for use in drug delivery systems.[15][16] These materials can be designed to be responsive to changes in pH or the concentration of glucose, allowing for the controlled release of therapeutic agents.[13][15] For example, a drug delivery vehicle could be engineered to release insulin in response to high blood glucose levels.[13][16] The interaction between the boronic acid and diol-containing drugs can also be utilized for drug loading.[17]

Conclusion

This compound is a compound of significant interest due to its unique chemical properties and versatile reactivity. Its role as a bifunctional building block in Suzuki-Miyaura cross-coupling reactions, its utility as a protecting group, and its applications in the development of advanced materials and biomedical technologies highlight its importance in modern chemistry. As research in these areas continues to expand, the demand for and applications of this compound are expected to grow, further solidifying its position as a valuable tool for researchers and scientists.

References

1,2-Phenylenediboronic acid synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Phenylenediboronic Acid

Introduction: The Significance of Vicinal Boronic Acids

This compound is a unique organoboron compound featuring two boronic acid [-B(OH)₂] groups positioned on adjacent carbons of a benzene ring.[1] This specific arrangement, known as an ortho or vicinal substitution pattern, imparts distinct chemical properties and reactivity, making it a valuable building block in modern chemistry. Unlike its mono-boronated counterpart, phenylboronic acid, the proximate Lewis acidic boron centers can engage in cooperative binding, catalysis, and complex molecular assemblies.[2] Its applications are expanding, particularly in the development of advanced materials, chemical sensors for diols like sugars, and as a versatile intermediate in pharmaceutical synthesis and drug delivery systems.[3][4][5] This guide provides a comprehensive overview of its synthesis, purification, and detailed characterization for researchers and professionals in the chemical and pharmaceutical sciences.

Part 1: Strategic Synthesis of this compound

The synthesis of this compound requires precise control of regioselectivity to install two functional groups side-by-side on an aromatic ring. Modern organometallic chemistry offers powerful solutions, with iridium-catalyzed C-H borylation being a particularly elegant and efficient approach.

Core Methodology: Directed Iridium-Catalyzed C-H Borylation

A highly effective strategy for synthesizing ortho-disubstituted diboronic acids involves a directed C-H activation/borylation process.[6] This method leverages a directing group to guide a transition metal catalyst, typically iridium-based, to activate and functionalize the C-H bond at the ortho position of a pre-existing arylboronic acid derivative.

The causality behind this choice of methodology is rooted in efficiency and control. Traditional methods might involve multiple steps of halogenation and metal-halogen exchange, leading to lower overall yields and potential side products.[2] In contrast, C-H activation is an atom-economical process that functionalizes the arene core directly. The choice of an iridium catalyst is crucial; iridium complexes are known for their high activity and selectivity in C-H borylation of arenes.[7][8] A pyrazolylaniline (PZA) modified boronyl group can serve as an effective directing group, positioning the iridium catalyst to selectively borylate the adjacent C-H bond.[6]

SynthesisWorkflow A Arylboronic Acid B Directing Group Installation (e.g., Pyrazolylaniline) A->B C PZA-Modified Arylboronic Acid B->C D Ir-Catalyzed C-H Borylation Reagents: B₂(pin)₂, Ir catalyst (e.g., [Ir(cod)OMe]₂), Ligand C->D E Differentially Protected o-Benzenediboronic Acid D->E F Deprotection / Hydrolysis E->F G This compound (Final Product) F->G

Caption: Directed Iridium-Catalyzed Synthesis Workflow.

Experimental Protocol: Regioselective Synthesis

The following protocol is a representative example based on the directed C-H borylation strategy.[6]

  • Preparation of the Directed Substrate: An appropriate starting arylboronic acid is first functionalized with a directing group, such as pyrazolylaniline (PZA), to form the PZA-modified arylboronic acid. This step is critical for ensuring the subsequent borylation occurs at the desired ortho position.

  • Iridium-Catalyzed Borylation:

    • In a nitrogen-purged glovebox, a reaction vessel is charged with the PZA-modified arylboronic acid (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂, 1.5 equiv.), and the iridium catalyst system (e.g., 1-2 mol% of [Ir(cod)OMe]₂ and a suitable ligand).

    • Anhydrous solvent (e.g., THF or hexane) is added, and the vessel is sealed.

    • The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) for 12-24 hours. The progress is monitored by TLC or GC-MS.

    • The rationale for using B₂pin₂ is its stability and efficiency as a boron source in catalytic borylations.[9] The elevated temperature is necessary to overcome the activation energy for the C-H bond cleavage.[8]

  • Work-up and Hydrolysis:

    • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The resulting residue contains the differentially protected o-benzenediboronic acid.

    • This intermediate is then subjected to acidic hydrolysis (e.g., with aqueous HCl) to cleave the pinacol and PZA protecting groups, yielding the crude this compound.

  • Purification:

    • The crude product is often a solid that can be purified by recrystallization. Solvents such as hot water or mixtures of ethyl acetate and hexanes can be effective.[10]

    • Alternatively, for more challenging purifications, column chromatography can be employed. Due to the polar nature of boronic acids and their potential interaction with silica gel, neutral alumina is sometimes a more suitable stationary phase.[11]

    • A chemical purification method involves treating the crude product with a base to form the boronate salt, which can be separated from non-acidic impurities by extraction. The pure boronic acid is then regenerated by acidification.[12]

Part 2: Comprehensive Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic and analytical techniques provides a self-validating system of characterization.

Validation_Workflow cluster_0 Synthesis & Purification cluster_1 Structural & Purity Validation Synthesis Crude Product Purification Purification (Recrystallization, Chromatography) Synthesis->Purification PureProduct Purified Sample Purification->PureProduct NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) PureProduct->NMR Confirms Connectivity & Purity MS Mass Spectrometry (Molecular Ion, Fragmentation) PureProduct->MS Confirms Mass Xray X-ray Crystallography (Solid-State Structure) PureProduct->Xray Confirms 3D Structure

Caption: Logical workflow for product validation.

Spectroscopic & Analytical Data

The following table summarizes the key physical and spectroscopic data expected for this compound.

PropertyExpected Value/ObservationRationale & Significance
Molecular Formula C₆H₈B₂O₄Derived from elemental composition.[1]
Molecular Weight 165.75 g/mol Confirms the elemental formula; used for stoichiometric calculations.[1]
¹¹B NMR δ ≈ 27-30 ppmThis chemical shift is characteristic of a trigonal planar (sp²) boron atom in an arylboronic acid. It is a primary tool for confirming the presence and electronic environment of the boron nuclei.[13][14]
¹H NMR δ ≈ 7.0-8.0 ppmAromatic protons will appear as complex multiplets. The integration should correspond to 4 protons. The -B(OH)₂ protons are often broad and may exchange with solvent, sometimes not being observed.[15]
¹³C NMR δ ≈ 125-140 ppmSignals corresponding to the aromatic carbons are expected. The ipso-carbons attached to the boron atoms may be broad or difficult to observe due to quadrupolar relaxation.[16][17]
Mass Spectrometry M⁻ or [M+H]⁺Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns often show loss of water and characteristic boron-containing ions like BO⁻ and BO₂⁻.[18]
X-ray Crystallography N/A (provides structure)When single crystals can be obtained, this technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the ortho-relationship of the two boronic acid groups in the solid state.[19][20][21]
In-Depth Analysis
  • ¹¹B NMR Spectroscopy: This is arguably the most informative technique for boron-containing compounds. The chemical shift provides direct evidence of the boron's hybridization state. For this compound, a single, relatively sharp resonance in the 27-30 ppm range confirms the presence of sp²-hybridized boronic acid groups and indicates the magnetic equivalence of the two boron atoms.[13][14][22]

  • Mass Spectrometry: In electron ionization or electrospray mass spectrometry, the molecular ion peak confirms the compound's mass. Studies on the fragmentation of phenylboronic acid have shown that key fragments include BO⁻ (m/z = 27) and BO₂⁻ (m/z = 43), which can be expected as characteristic fragments for this compound as well.[18]

  • X-ray Crystallography: For ultimate structural confirmation, single-crystal X-ray diffraction is the gold standard. It reveals the precise three-dimensional arrangement of atoms, confirming the ortho-substitution pattern and providing insight into intermolecular interactions, such as the hydrogen-bonding networks that are characteristic of boronic acids in the solid state.[19][23]

References

A Technical Guide to ortho-Benzenediboronic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of ortho-benzenediboronic acid, a bifunctional organoboron compound of significant interest to researchers in organic synthesis, materials science, and medicinal chemistry. We will explore its fundamental properties, established synthetic routes, and key applications, with a focus on the underlying chemical principles that drive its utility.

Core Identification and Nomenclature

ortho-Benzenediboronic acid is a unique molecule featuring two boronic acid functionalities positioned on adjacent carbons of a benzene ring. This specific 1,2-substitution pattern is critical to its distinct reactivity, particularly in its role as a chemical sensor.

IUPAC Naming, Synonyms, and Identifiers

The formal nomenclature and common synonyms for this compound are summarized below. Adherence to the correct identifier is crucial for accurate literature searching and material procurement.

IdentifierValue
IUPAC Name (2-boronophenyl)boronic acid[1]
Common Name ortho-Benzenediboronic acid
Systematic Name 1,2-Phenylenediboronic acid[1]
Other Synonyms o-Benzenediboronic acid, Boronic acid,1,2-phenylenebis- (9CI)[1]
CAS Number 13506-83-7[1]
Molecular Formula C₆H₈B₂O₄[1]
Molecular Weight 165.75 g/mol [1]

The ortho isomer's properties can be contextualized by comparison with its meta and para counterparts, which exhibit different spatial arrangements of the boronic acid groups and thus have different applications in polymer and materials science.[2][3]

Synthesis and Mechanistic Considerations

The synthesis of boronic acids is a well-established field in organic chemistry.[4] The most prevalent methods rely on the reaction of an organometallic reagent with a borate ester, followed by aqueous workup.

Dominant Synthetic Strategy

The primary route to phenylboronic acids involves the formation of an organometallic species, typically a Grignard reagent, which then acts as a nucleophile towards an electrophilic boron source like trimethyl borate.[5] The resulting boronate ester is subsequently hydrolyzed to yield the final boronic acid. This method's effectiveness stems from the reliable formation of the carbon-boron bond. For ortho-benzenediboronic acid, this requires a di-Grignard reagent or a related difunctional intermediate.

Detailed Experimental Protocol: Synthesis from 1,2-Dibromobenzene

This protocol outlines a representative synthesis. The choice of a dihaloarene precursor is fundamental, as it allows for the sequential or simultaneous formation of the two carbon-boron bonds.

Step 1: Formation of the Organometallic Intermediate

  • To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings.

  • Add a small volume of anhydrous tetrahydrofuran (THF).

  • Slowly add a solution of 1,2-dibromobenzene in anhydrous THF to the magnesium suspension. The reaction is exothermic and may require initial heating to initiate, followed by cooling to maintain a gentle reflux. The causality here is the formation of a Grignard or related organometallic species, which is a potent nucleophile.

Step 2: Borylation

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent unwanted side reactions of the highly reactive intermediates.

  • Slowly add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the temperature below -70 °C. The borate ester acts as the electrophilic boron source.

  • Allow the mixture to warm slowly to room temperature overnight with continuous stirring.

Step 3: Hydrolysis and Purification

  • Cool the mixture in an ice bath and slowly quench the reaction by adding aqueous acid (e.g., 1 M HCl). This step hydrolyzes the boronate ester to the desired diboronic acid and neutralizes any remaining organometallic species.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is typically purified by recrystallization from a suitable solvent system (e.g., water or a toluene/hexane mixture) to yield pure ortho-benzenediboronic acid as a white crystalline solid.

Synthetic Workflow Diagram

G cluster_setup Step 1: Reagent Setup cluster_reaction Step 2: Core Reaction cluster_workup Step 3: Workup & Purification A 1,2-Dibromobenzene + Mg Turnings in THF B Inert Atmosphere (Argon/Nitrogen) C Formation of Diorganometallic Intermediate A->C D Cool to -78°C C->D E Add Trimethyl Borate D->E F Warm to RT (Overnight) E->F G Acidic Hydrolysis (Aqueous HCl) F->G H Solvent Extraction (Ethyl Acetate) G->H I Drying & Concentration H->I J Recrystallization I->J K Pure o-Benzenediboronic Acid J->K

Caption: Synthetic workflow for ortho-benzenediboronic acid.

Key Applications in Research and Development

The utility of ortho-benzenediboronic acid is primarily driven by the cooperative action of its two adjacent boronic acid groups.

Bifunctional Reagent in Cross-Coupling Reactions

Like other boronic acids, the ortho-isomer is a competent reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] Its bifunctional nature allows it to be used in polymerization reactions or in the synthesis of complex polycyclic aromatic compounds by forming two new carbon-carbon bonds.

Suzuki_Cycle Pd0 Pd(0)L₂ A Oxidative Addition Pd0->A ArPdBr Ar-Pd(II)L₂(X) A->ArPdBr B Transmetalation ArPdBr->B ArPdAr Ar-Pd(II)L₂(Ar') B->ArPdAr C Reductive Elimination ArPdAr->C C->Pd0 Catalyst Regeneration ArAr Ar-Ar' C->ArAr RX R-X (Aryl Halide) RX->A Boronic Ar'-B(OH)₂ (Base) Boronic->B

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chemosensors for Diols and Saccharides

The most distinctive application of ortho-benzenediboronic acid is in the design of chemosensors. The two boronic acid groups are perfectly positioned to reversibly bind with molecules containing 1,2- or 1,3-diol functionalities, such as saccharides (sugars) and catechols. This binding event forms a stable five- or six-membered cyclic boronate ester. The formation of this complex alters the electronic properties of the molecule, which can be transduced into a measurable output, such as a change in fluorescence or color. This principle is the foundation for developing sensors for glucose and other biologically important molecules.

Sensor_Mechanism cluster_products Products OrthoAcid B(OH)₂ Benzene Ring B(OH)₂ Complex B-O Benzene Ring B-O OrthoAcid->Complex Reversible Binding Diol HO R OH Diol->Complex Water + 2 H₂O Complex->Water

Caption: Binding mechanism of o-benzenediboronic acid with a generic diol.

Conclusion

ortho-Benzenediboronic acid is more than just another organoboron reagent; it is a specialized building block whose unique structure enables advanced applications. Its role in forming complex aromatic structures via cross-coupling is significant, but its true value lies in its pre-organized geometry for binding diols, making it a cornerstone of modern chemosensor design. For researchers in drug development and diagnostics, understanding the principles of its synthesis and reactivity is essential for leveraging its full potential.

References

Authored by: Dr. Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 1,2-Phenylenediboronic Acid

Abstract

This compound, an organoboron compound featuring two boronic acid functionalities on adjacent positions of a benzene ring, is a molecule of significant interest in supramolecular chemistry, materials science, and pharmacology. Its unique geometry and capacity for extensive hydrogen bonding dictate its solid-state architecture, which in turn governs its physical properties and utility as a molecular building block. This guide provides a comprehensive examination of the crystal structure of this compound, detailing its synthesis, crystallization, and detailed crystallographic analysis. We explore the intricate network of intermolecular interactions that define its supramolecular assembly and discuss how these structural features underpin its applications, particularly for researchers and professionals in drug development.

Introduction: The Significance of Solid-State Architecture

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Beyond their synthetic utility, their ability to form reversible covalent bonds with diols has positioned them as critical components in chemical sensors and drug delivery systems.[2][3] this compound (o-PBDA) distinguishes itself by presenting two boronic acid groups in close proximity, creating a versatile bifunctional linker.

Understanding the three-dimensional arrangement of o-PBDA molecules in the solid state is paramount. The crystal structure provides definitive insights into molecular geometry, conformational preferences, and the specific intermolecular forces at play.[4] This knowledge is not merely academic; it is the foundation for rational crystal engineering, the design of novel Covalent Organic Frameworks (COFs), and the modulation of drug-target interactions.[5][6] This guide elucidates the precise structural details of o-PBDA, offering a framework for harnessing its properties in advanced applications.

Synthesis and Single-Crystal Growth

The reliable synthesis and crystallization of this compound are prerequisites for its structural elucidation and subsequent application. The synthetic pathway must be robust, and the crystallization protocol must yield high-quality single crystals suitable for X-ray diffraction analysis.

Synthetic Pathway

A prevalent method for synthesizing phenylboronic acids involves the reaction of an organometallic reagent, such as a Grignard reagent, with a borate ester, followed by acidic hydrolysis.[7][8] This approach can be adapted for the synthesis of o-PBDA.

Logical Workflow for Synthesis

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product A 1,2-Dibromobenzene D Formation of Grignard Reagent (Phenyl-1,2-bis(magnesium bromide)) A->D B Magnesium (Mg) B->D C Trimethyl borate B(OMe)₃ E Borylation Reaction C->E D->E Reacts with F Acidic Hydrolysis E->F Followed by G This compound F->G

Caption: Synthetic workflow for this compound.

Experimental Protocol: Crystallization

The growth of diffraction-quality single crystals is a critical step that relies on achieving slow, controlled precipitation from a saturated solution. Slow evaporation is a field-proven and reliable technique.[9]

Step-by-Step Crystallization Methodology:

  • Solvent Selection: Choose a polar solvent in which this compound is moderately soluble. A mixture of ethanol and water is often effective.

  • Preparation of Saturated Solution: Gently warm the chosen solvent and dissolve the synthesized o-PBDA powder until no more solute dissolves. A small amount of excess solid should remain, ensuring saturation.

  • Hot Filtration: Filter the hot, saturated solution through a pre-warmed funnel with filter paper into a clean crystallizing dish. This step removes any insoluble impurities that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the crystallizing dish with a perforated film (e.g., Parafilm with small pinholes). This slows the rate of solvent evaporation, allowing for the formation of large, well-ordered crystals rather than a polycrystalline powder.

  • Incubation: Place the dish in a vibration-free environment at a constant, cool temperature. Crystal growth may take several days to a week.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.5 mm in size with sharp edges) have formed, carefully remove them from the mother liquor using a spatula or forceps and dry them on filter paper.[9]

Crystallographic and Structural Analysis

Single-crystal X-ray diffraction (SCXRD) provides the most definitive data on the atomic arrangement within a crystalline solid.[4] The data for this compound reveals a well-ordered structure governed by strong, directional intermolecular forces. The crystallographic information for a known structure of o-PBDA is available from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 931216.[10]

Key Crystallographic Data

The fundamental parameters defining the crystal lattice of this compound are summarized below.

ParameterValue
Molecular Formula C₆H₈B₂O₄
Formula Weight 165.75 g/mol
Crystal System Orthorhombic
Space Group Pna2₁
Unit Cell Dimensions a = 10.55 Å, b = 7.45 Å, c = 9.81 Å
α = 90°, β = 90°, γ = 90°
Unit Cell Volume (V) 771.1 ų
Molecules per Cell (Z) 4
R-factor Varies by study, typically < 0.05

Data sourced from CCDC 931216 as referenced in PubChem.[10]

Molecular Geometry

Within the crystal, the this compound molecule is largely planar, though the boronic acid groups exhibit some torsion relative to the phenyl ring. This twisting is a common feature in phenylboronic acids, arising from a balance between resonance stabilization (favoring planarity) and the steric hindrance of the ortho substituents.[11] The B(OH)₂ groups themselves are trigonal planar, consistent with sp² hybridization of the boron atoms.[11] Bond lengths and angles are within expected ranges for arylboronic acids.

Supramolecular Assembly via Hydrogen Bonding

The crystal packing of this compound is dominated by a robust network of intermolecular hydrogen bonds. This is a characteristic feature of boronic acids, where the hydroxyl groups act as both hydrogen bond donors and acceptors.

The Dimeric Synthon

In many phenylboronic acid structures, the primary and most stable structural motif is a centrosymmetric dimer formed by a pair of O-H···O hydrogen bonds between the boronic acid groups of two separate molecules.[12] This creates a stable eight-membered ring. In this compound, the presence of two B(OH)₂ groups allows for the formation of extended networks built from these dimeric units.

The Extended Hydrogen-Bonding Network

The bifunctional nature of o-PBDA allows it to act as a "double-dimer" linker. Each molecule can engage in hydrogen bonding via both of its boronic acid groups, leading to the formation of one-dimensional chains or tapes. These chains then pack into a three-dimensional lattice, often stabilized by weaker C-H···O interactions or π-π stacking between the phenyl rings of adjacent chains. The specific arrangement distinguishes the ortho isomer from its meta and para counterparts, which form different network topologies due to the different orientation of the boronic acid vectors.[13][14]

Visualization of the Hydrogen-Bonded Dimer

G cluster_1 Molecule A cluster_2 Molecule B B1 B O1 O B1->O1 O2 O B1->O2 C1 Phenyl Ring B1->C1 H1 H O1->H1 O4 O H1->O4 O-H···O H2 H O2->H2 B2 B O3 O B2->O3 B2->O4 C2 Phenyl Ring B2->C2 H3 H O3->H3 H3->O2 O-H···O H4 H O4->H4

Caption: Core hydrogen-bonding motif forming a dimer.

Relevance to Drug Development and Materials Science

The structural insights gained from crystallographic analysis are directly applicable to advanced research fields.

  • Drug Development: Boronic acids are potent inhibitors of certain enzymes, such as serine proteases, where the boron atom forms a covalent adduct with a catalytic serine residue.[15] The geometry of the two boronic acid groups in o-PBDA makes it an intriguing scaffold for designing bivalent inhibitors that can bind to two sites on a protein target, potentially increasing affinity and selectivity. Furthermore, its ability to bind with diols is exploited in developing glucose-responsive systems for insulin delivery.[16]

  • Materials Science: As a rigid bifunctional linker, this compound is a candidate for constructing porous crystalline materials like COFs.[5] The thermal dehydration of diboronic acids can lead to the formation of polymeric networks with high surface areas, useful for gas storage and catalysis.[13] The specific ortho arrangement influences the pore size and geometry of the resulting framework.

Conclusion

The crystal structure of this compound is a highly organized, three-dimensional architecture established primarily through extensive O-H···O hydrogen bonding. This network links individual molecules into robust dimeric motifs, which further assemble into extended chains. This detailed solid-state understanding is not only fundamental to the field of crystallography but also provides a predictive framework for scientists and researchers. By comprehending the causal relationships between molecular structure and supramolecular assembly, professionals in drug development and materials science can more effectively utilize this compound as a sophisticated building block for creating novel, functional systems.

References

A Spectroscopic Deep Dive: Unveiling the Molecular Signature of 1,2-Phenylenediboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Proximal Diboron Moiety

1,2-Phenylenediboronic acid, a unique organoboron compound, has garnered considerable interest within the scientific community. Its defining feature, the presence of two boronic acid functionalities in an ortho disposition on a benzene ring, imparts distinct chemical reactivity and geometric constraints. This arrangement makes it a valuable building block in supramolecular chemistry, catalysis, and as a precursor for novel materials. An in-depth understanding of its spectroscopic properties is paramount for its effective utilization and for quality control in its synthesis and application. This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights for researchers, scientists, and professionals in drug development.

The proximity of the two boronic acid groups in this compound can lead to intramolecular interactions, such as the formation of cyclic anhydrides (boroxines) upon dehydration. These interactions can influence its spectroscopic signature, making a thorough characterization essential. This guide will delve into the expected and observed spectral features, providing a rationale based on the molecule's structure and electronic properties.

Molecular Structure and Conformation

The structural arrangement of this compound dictates its spectroscopic behavior. The two B(OH)₂ groups are attached to adjacent carbons of the phenyl ring. Free rotation around the C-B bonds is possible, but steric hindrance and potential intramolecular hydrogen bonding can influence the preferred conformation.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The ¹H, ¹³C, and ¹¹B NMR spectra provide complementary information about the proton, carbon, and boron environments, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show a complex pattern in the aromatic region due to the coupling of the four phenyl protons. The symmetry of the molecule (C₂ᵥ in a planar conformation) would suggest two distinct signals for the aromatic protons. However, the actual spectrum can be more complex due to second-order coupling effects.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~8.0 - 7.8Multiplet2HH3, H6
~7.6 - 7.4Multiplet2HH4, H5
~5.5 (broad)Singlet4HB(OH)₂

Causality behind Experimental Choices: The choice of a deuterated solvent is critical. Aprotic solvents like DMSO-d₆ are often preferred as they can solvate the boronic acid protons, sometimes allowing for their observation as a broad singlet. In protic solvents like D₂O, these protons will rapidly exchange with the solvent, leading to their disappearance from the spectrum.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound should exhibit three signals for the six aromatic carbons due to the molecule's symmetry. The carbon atoms directly attached to the boron atoms (C1 and C2) are expected to be significantly deshielded and may appear as broad signals due to quadrupolar relaxation of the adjacent boron nuclei.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)Assignment
~135 (broad)C1, C2
~130C3, C6
~128C4, C5
¹¹B NMR Spectroscopy

¹¹B NMR is particularly informative for studying boronic acids. The chemical shift of the boron nucleus is sensitive to its coordination number and electronic environment. For this compound, a single resonance is expected in the ¹¹B NMR spectrum, characteristic of a trigonal planar (sp² hybridized) boron in a boronic acid.

Table 3: Predicted ¹¹B NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)LinewidthAssignment
~28 - 32BroadB(OH)₂

Expertise & Experience Insight: The chemical shift of the boron signal can be influenced by the solvent and pH. In the presence of Lewis bases (e.g., diols, amines), a significant upfield shift is observed, indicating the formation of a tetracoordinate boronate species. This property is the basis for the use of phenylboronic acids as sensors.[1][2]

Experimental Protocol: Acquiring a ¹H NMR Spectrum
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Typically 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).

    • Integrate the signals to determine the relative proton ratios.

Figure 2: A generalized workflow for acquiring an NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule and is particularly useful for identifying functional groups. The IR spectrum of this compound will be characterized by absorptions corresponding to O-H, B-O, and C-H bonds, as well as aromatic C=C stretching.

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode
3600 - 3200Broad, StrongO-H stretch (hydrogen-bonded)
~3050MediumAromatic C-H stretch
~1600, ~1470MediumAromatic C=C stretch
~1350StrongB-O stretch
~1200MediumIn-plane O-H bend
~750StrongOut-of-plane C-H bend (ortho-disubstituted)

Trustworthiness through Self-Validation: The presence of a strong, broad absorption in the 3600-3200 cm⁻¹ region is a hallmark of the hydroxyl groups of the boronic acid, often participating in intermolecular hydrogen bonding.[3] The strong band around 1350 cm⁻¹ is characteristic of the B-O single bond stretch.[3] The pattern of the out-of-plane C-H bending vibrations in the fingerprint region can provide confirmatory evidence for the 1,2-disubstitution pattern of the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

For this compound (C₆H₈B₂O₄), the expected exact mass is 166.06 Da.[4]

Table 5: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₆H₈B₂O₄
Molecular Weight165.75 g/mol [4]
Exact Mass166.06 Da[4]
Expected [M+H]⁺167.07
Expected [M-H]⁻165.05

Authoritative Grounding: The isotopic pattern in the mass spectrum will be characteristic of a molecule containing two boron atoms. Boron has two main isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%). This will result in a distinctive pattern of peaks for the molecular ion and its fragments, which can be simulated and compared with the experimental data to confirm the presence of two boron atoms. A common fragmentation pathway for boronic acids is the loss of water. Dehydration to form the cyclic boroxine is also a possibility, especially under thermal conditions in the mass spectrometer.

Conclusion: A Unified Spectroscopic Portrait

The spectroscopic data of this compound, when considered in concert, provide a detailed and self-validating picture of its molecular structure. ¹H and ¹³C NMR confirm the connectivity of the phenyl ring and the presence of the boronic acid groups. ¹¹B NMR provides direct evidence for the electronic state of the boron atoms. IR spectroscopy identifies the key functional groups and their bonding arrangements. Finally, mass spectrometry confirms the molecular weight and elemental composition. This comprehensive spectroscopic characterization is an indispensable tool for any researcher working with this versatile and important molecule.

References

The Advent and Ascendance of Phenylenediboronic Acids: A Technical Primer

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenylenediboronic acids, organic compounds featuring two boronic acid functionalities appended to a central benzene ring, have carved a significant niche in modern chemistry. Their unique structural attributes and reactivity have rendered them indispensable in fields ranging from pharmaceutical synthesis to materials science. This in-depth guide provides a comprehensive overview of the discovery, historical development, and evolving applications of these versatile molecules. We will delve into the foundational synthetic methodologies, explore the nuances of their chemical behavior, and illuminate their critical role in cutting-edge research and development, particularly within the pharmaceutical and biotechnology sectors. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important class of compounds.

A Historical Perspective: The Genesis of a Versatile Building Block

The journey of phenylenediboronic acids is intrinsically linked to the broader history of organoboron chemistry. While the first synthesis of a simple arylboronic acid, phenylboronic acid, was reported by Michaelis and Becker in 1880, the exploration of their diboronic counterparts came much later.[1] Early methods for creating the carbon-boron bond were often harsh and limited in scope.[1]

A significant leap forward came with the development of more robust synthetic techniques, particularly those involving organometallic reagents. The reaction of Grignard reagents with borate esters, followed by hydrolysis, became a common and more accessible route to arylboronic acids.[2][3][4][5] This foundational chemistry paved the way for the synthesis of more complex structures, including the phenylenediboronic acids.

The true explosion of interest in this class of compounds, however, can be attributed to the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][6][7] This Nobel Prize-winning methodology, which utilizes organoboronic acids as coupling partners, revolutionized the construction of carbon-carbon bonds, a cornerstone of modern organic synthesis.[7] The bifunctional nature of phenylenediboronic acids made them particularly attractive as linkers and building blocks for creating complex molecular architectures.[8][9]

Synthetic Strategies: From Classical to Contemporary

The synthesis of phenylenediboronic acids has evolved considerably, with modern methods offering greater efficiency, functional group tolerance, and milder reaction conditions.

Classical Approaches: The Grignard Reaction

One of the most established methods for preparing phenylenediboronic acids involves the use of Grignard reagents. This multi-step process typically begins with a dihalogenated benzene derivative.

Workflow for Grignard-based Synthesis of p-Phenylenediboronic Acid:

Grignard_Synthesis A 1,4-Dibromobenzene C Grignard Reagent Formation A->C B Magnesium (Mg) B->C E Boronate Ester Intermediate C->E Reaction with D Trialkyl Borate B(OR)3 D->E G p-Phenylenediboronic Acid E->G Reaction with F Acidic Hydrolysis F->G

Caption: Grignard-based synthesis of p-phenylenediboronic acid.

Step-by-Step Protocol:

  • Grignard Reagent Formation: 1,4-Dihalobenzene (e.g., 1,4-dibromobenzene) is reacted with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form the corresponding bis-Grignard reagent.

  • Reaction with Borate Ester: The freshly prepared Grignard reagent is then treated with a trialkyl borate, such as trimethyl borate, at low temperatures.[10]

  • Hydrolysis: The resulting boronate ester intermediate is hydrolyzed under acidic conditions to yield the final phenylenediboronic acid.[2][3][10]

While effective, this method can be sensitive to moisture and incompatible with certain functional groups.

Modern Methods: Palladium-Catalyzed Borylation

The development of palladium-catalyzed cross-coupling reactions has provided a more versatile and functional group-tolerant approach to synthesizing phenylenediboronic acids.

Workflow for Palladium-Catalyzed Borylation:

Palladium_Borylation A Dihaloarene E Cross-Coupling Reaction A->E B Diboron Reagent (e.g., bis(pinacolato)diboron) B->E C Pd Catalyst & Ligand C->E D Base D->E F Boronate Ester E->F H Phenylenediboronic Acid F->H G Hydrolysis G->H

Caption: Palladium-catalyzed synthesis of phenylenediboronic acids.

Step-by-Step Protocol:

  • Reaction Setup: A dihaloarene is combined with a diboron reagent, such as bis(pinacolato)diboron (B2pin2), in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium acetate).

  • Cross-Coupling: The reaction mixture is heated in a suitable solvent (e.g., dioxane or DMSO) to facilitate the cross-coupling reaction.

  • Workup and Isolation: The resulting bis(boronate ester) is then isolated and can be hydrolyzed to the corresponding diboronic acid if required.

This method offers significant advantages in terms of substrate scope and reaction conditions, making it a preferred choice for many applications.

Physicochemical Properties and Characterization

Phenylenediboronic acids are typically white to off-white crystalline solids.[8] Their solubility is generally poor in nonpolar solvents but increases in polar organic solvents.[2] The two boronic acid groups can engage in intermolecular hydrogen bonding, leading to the formation of various supramolecular structures in the solid state.[11]

Key Physicochemical Properties of Isomeric Phenylenediboronic Acids:

Propertyo-Phenylenediboronic Acidm-Phenylenediboronic Acidp-Phenylenediboronic Acid
Molecular Formula C6H8B2O4C6H8B2O4C6H8B2O4
Molecular Weight 165.75 g/mol 165.75 g/mol 165.75 g/mol [12][13]
Appearance White to light yellow powderWhite to light yellow powderWhite to light yellow powder[8]
Melting Point > 300 °C> 300 °C> 300 °C[8]

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 11B NMR are essential for confirming the structure and purity of phenylenediboronic acids.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

  • X-ray Crystallography: Used to determine the precise three-dimensional structure in the solid state.[11]

  • Infrared (IR) Spectroscopy: Helps to identify the characteristic B-O and O-H stretching vibrations of the boronic acid groups.

Applications in Drug Discovery and Development

The unique ability of the boronic acid moiety to reversibly bind with diols has made phenylenediboronic acids and their derivatives invaluable in medicinal chemistry and drug development.[14][15][16]

Enzyme Inhibition

Boronic acids can act as transition state analogs for serine proteases, making them potent enzyme inhibitors. The phenylenediboronic acid scaffold can be functionalized to target specific enzymes with high affinity and selectivity.

Glucose Sensing and Insulin Delivery

The reversible interaction of boronic acids with the cis-diol groups of glucose has been extensively exploited in the development of glucose-responsive materials for diabetes management.[15] Phenylenediboronic acid-containing polymers can undergo changes in their physical properties (e.g., swelling or fluorescence) in response to varying glucose concentrations, forming the basis for continuous glucose monitoring systems and "smart" insulin delivery devices.[14][15]

Mechanism of Glucose Sensing:

Glucose_Sensing A Phenylenediboronic Acid C Reversible Covalent Bonding A->C B Glucose (Diol) B->C D Boronate Ester Formation C->D E Detectable Signal Change (e.g., Fluorescence, Swelling) D->E

Caption: Glucose sensing mechanism using phenylenediboronic acid.

Drug Delivery Systems

Phenylenediboronic acids can be incorporated into polymers and nanoparticles to create sophisticated drug delivery systems.[8][15] These systems can be designed to release their therapeutic payload in response to specific biological triggers, such as changes in pH or the presence of certain biomolecules.

Role in Materials Science

Beyond their biomedical applications, phenylenediboronic acids are important building blocks in materials science.

Polymer Chemistry

The bifunctional nature of phenylenediboronic acids makes them excellent monomers for the synthesis of novel polymers.[8][9] These boron-containing polymers can exhibit unique properties, such as enhanced thermal stability and mechanical strength.[8]

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Phenylenediboronic acids serve as versatile linkers in the construction of porous crystalline materials like MOFs and COFs.[9][11] These materials have a wide range of potential applications, including gas storage and separation, catalysis, and sensing.[9]

Future Outlook

The field of phenylenediboronic acid chemistry continues to evolve, with ongoing research focused on the development of new synthetic methods, the exploration of novel applications, and a deeper understanding of their fundamental properties. As our ability to manipulate molecules with increasing precision grows, it is certain that phenylenediboronic acids will continue to play a vital role in addressing key challenges in medicine, materials science, and beyond.

References

Lewis acidity of 1,2-Phenylenediboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Lewis Acidity of 1,2-Phenylenediboronic Acid

Abstract

This compound stands as a molecule of significant interest in modern chemistry, primarily due to the unique electronic properties conferred by two boronic acid moieties constrained in an ortho relationship on a phenyl ring. This arrangement creates a pre-organized binding pocket, leading to enhanced Lewis acidity and cooperative effects that are absent in its monoboronic or other isomeric counterparts. This guide provides a comprehensive exploration of the fundamental principles governing the Lewis acidity of this compound. We will delve into its structural and electronic characteristics, the theoretical and experimental methodologies for quantifying its acidity, and the diverse applications that exploit this property, including anion sensing, catalysis, and the construction of advanced supramolecular systems. This document serves as a technical resource, blending foundational theory with practical, field-proven protocols for researchers leveraging this versatile chemical tool.

Introduction: The Unique Nature of Vicinal Diboronic Acids

Boronic acids [R-B(OH)₂] are a well-established class of organic compounds, recognized for their stability, ease of handling, and utility in synthetic chemistry, most famously in the Suzuki-Miyaura cross-coupling reaction.[1][2] The boron atom in a boronic acid possesses a vacant p-orbital, rendering it a mild Lewis acid capable of accepting a pair of electrons from a Lewis base.[1][2][3] This fundamental property is the cornerstone of its reactivity and its application in molecular recognition and catalysis.[4][5][6]

While monoboronic acids exhibit this characteristic, the spatial arrangement of two boronic acid groups on a single aromatic scaffold introduces a higher level of molecular complexity and functionality. Phenylenediboronic acids, particularly the 1,2- or ortho-isomer (o-PBDA), are distinguished by the close proximity of the two Lewis acidic boron centers. This vicinal positioning is not merely redundant; it creates a cooperative effect, enhancing the molecule's ability to bind with bidentate Lewis bases and leading to significantly different reactivity profiles compared to the meta or para isomers.[7] This guide will dissect the origins and implications of the pronounced Lewis acidity of this compound.

Structural and Electronic Properties

The defining feature of this compound is its molecular architecture. The two B(OH)₂ groups are held approximately 3 Å apart by the rigid phenyl backbone. This pre-organization minimizes the entropic penalty upon binding to a guest molecule, as the reactive sites are already positioned for chelation.

Upon interaction with a suitable Lewis base, such as a fluoride ion or a diol, the boron centers undergo a hybridization change from trigonal planar (sp²) to tetrahedral (sp³).[8] This geometric shift is central to its function in sensing and catalysis. In o-PBDA, this interaction can be further stabilized by the second boronic acid group, which can participate in binding or modulate the electronic environment of the primary binding site.

Quantifying Lewis Acidity: A Multi-faceted Approach

Evaluating the Lewis acidity of a compound like o-PBDA is not a trivial task and typically involves a combination of computational and experimental methods.

Computational Evaluation

Theoretical calculations provide invaluable insight into the intrinsic Lewis acidity of organoboron compounds. Methods such as calculating the Fluoride Ion Affinity (FIA) or the Computed Ammonia Affinity (AA) have emerged as robust tools for quantifying and comparing the Lewis acidic strength of different boronic acid derivatives.[9][10][11] These computational approaches model the energy released upon the formation of a complex between the boronic acid and a reference Lewis base (F⁻ or NH₃), providing a standardized metric. While FIA is a common method, studies have shown that AA can sometimes provide a more unified evaluation across structurally diverse organoboronates and organoboronamides.[9][11]

Experimental Characterization: Spectroscopic Titrations

Experimentally, the Lewis acidity of o-PBDA is most often probed by monitoring its interaction with a target Lewis base. Spectroscopic titrations are the workhorse for this purpose, allowing for the determination of binding constants (Kₐ), which serve as a practical measure of Lewis acidity in solution.

  • UV-Vis Spectroscopy: The binding of an anion to the boron center alters the electronic structure of the phenyl ring, leading to changes in the UV-Vis absorption spectrum. By systematically adding a Lewis base and monitoring these spectral changes, a binding isotherm can be constructed to calculate Kₐ.

  • Fluorescence Spectroscopy: This is a particularly sensitive technique. If o-PBDA is derivatized with a fluorophore, its emission properties can be modulated by the binding event. The interaction with a Lewis base can either quench or enhance fluorescence through mechanisms like Photoinduced Electron Transfer (PET).[12][13] This high signal-to-noise ratio makes fluorescence-based methods ideal for sensing applications at low concentrations.[14]

  • NMR Spectroscopy: ¹¹B NMR is a direct probe of the boron nucleus. The change in hybridization from sp² to sp³ upon adduct formation results in a significant upfield shift in the ¹¹B NMR signal, providing unambiguous evidence of binding. ¹H and ¹⁹F NMR can also be used to monitor the environment of the phenyl ring protons and the fluoride ion, respectively.

Key Applications Driven by Enhanced Lewis Acidity

The cooperative binding and enhanced Lewis acidity of this compound make it a powerful tool in various scientific domains.

Anion Chemosensors

One of the most prominent applications of o-PBDA and its derivatives is in the field of chemical sensing, particularly for anions that are traditionally difficult to detect in aqueous media.[12]

Fluoride Sensing: Fluoride is a strong Lewis base and has a high affinity for boron. The interaction between o-PBDA and F⁻ is strong and specific, making it an excellent scaffold for fluoride sensors.[15][16][17] The binding event can be transduced into a measurable optical or electrochemical signal.[16][18] In acidic aqueous solutions, where hydroxide competition is minimized, boronic acid-based sensors can achieve high sensitivity and selectivity for fluoride.[14][18]

Oxoanion Sensing: The fixed geometry of the two boronic acid groups in o-PBDA creates a perfect cleft for the recognition of polyatomic oxoanions like sulfate, phosphate, and carboxylates.[19][20] This has led to the development of sophisticated chemosensors for biologically and environmentally important anions.[13]

Lewis Acid Catalysis

Organoboron compounds are effective, organic-soluble Lewis acid catalysts for a range of transformations.[4][6] They function by activating substrates, typically those containing hydroxyl or carbonyl groups, through reversible covalent bond formation.[5] For example, boronic acid catalysis can promote dehydration reactions, Friedel-Crafts-type alkylations, and Diels-Alder cycloadditions under mild conditions, offering an atom-economical alternative to traditional methods.[5][21] The bidentate nature of o-PBDA can offer unique catalytic activity and selectivity by simultaneously activating or orienting substrates in a catalytic cycle.

G Catalyst o-PBDA Catalyst Activated Activated Complex (Boronate Ester) Catalyst->Activated + Substrate Substrate Substrate (e.g., Diol) Product Product Activated->Product + Reagent Product->Catalyst - Product Reagent Reagent

Supramolecular Chemistry and Materials Science

The ability of boronic acids to form reversible covalent bonds with diols is a cornerstone of dynamic covalent chemistry and the construction of responsive supramolecular systems.[22] this compound can act as a bifunctional linker, connecting polymer chains, functionalizing nanoparticles, or serving as a building block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[7][23] This reactivity allows for the creation of "smart" materials, such as glucose-responsive polymers for insulin delivery systems or self-healing gels.[24][25]

Experimental Protocol: Fluoride Ion Titration Using Fluorescence Spectroscopy

This protocol outlines a self-validating workflow to quantify the binding affinity of a fluorescently-tagged this compound derivative for fluoride ions.

Objective: To determine the association constant (Kₐ) for the binding of a Lewis base (F⁻) to a boronic acid sensor.

Materials:

  • Fluorescent this compound derivative (Sensor)

  • Anhydrous DMSO or appropriate buffered aqueous solution

  • Tetrabutylammonium fluoride (TBAF) or Sodium Fluoride (NaF) stock solution

  • High-purity solvent

  • Fluorometer and quartz cuvettes

Workflow Diagram:

G A Prepare Stock Solutions (Sensor & Fluoride) B Prepare Sensor Solution in Cuvette (e.g., 10 µM) A->B C Record Initial Fluorescence Spectrum (F₀) B->C D Add Aliquot of Fluoride Stock Solution C->D E Equilibrate & Mix D->E F Record Fluorescence Spectrum (F) E->F G Repeat Aliquot Addition (10-15 times) F->G G->D No H Plot ΔF or F/F₀ vs. [Fluoride] G->H Yes (Saturation) I Fit Data to Binding Isotherm (e.g., 1:1 model) H->I J Calculate Association Constant (Kₐ) I->J

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the sensor (e.g., 1 mM in DMSO) and a stock solution of the fluoride salt (e.g., 10 mM in the same solvent). All glassware must be scrupulously dried if using a non-aqueous solvent.

  • Initial Measurement: Pipette 2.0 mL of a dilute sensor solution (e.g., 10 µM) into a quartz cuvette. Place the cuvette in the fluorometer, set the appropriate excitation wavelength, and record the initial fluorescence emission spectrum. This is the baseline fluorescence (F₀).

  • Titration: Add a small aliquot (e.g., 2-5 µL) of the fluoride stock solution directly to the cuvette. Mix gently by pipetting or capping and inverting, then allow the solution to equilibrate for 1-2 minutes.

  • Data Acquisition: Record the new fluorescence spectrum (F).

  • Iteration: Repeat steps 3 and 4, systematically increasing the concentration of fluoride in the cuvette until the fluorescence signal stops changing, indicating saturation of the binding sites.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution at each step.

    • Plot the change in fluorescence intensity (ΔF = |F - F₀|) or the ratio (F/F₀) against the total concentration of the fluoride ion.

    • Fit the resulting binding curve to a suitable binding model (e.g., a 1:1 non-linear regression model) using appropriate software (e.g., Origin, GraphPad Prism) to extract the association constant, Kₐ.

Data Presentation:

The results of the titration should be summarized clearly.

Titration Point[Fluoride] (µM)Fluorescence Intensity (a.u.)F/F₀
10500.01.00
25450.50.90
310405.20.81
............
15100155.80.31
Result Kₐ (M⁻¹) (Value from curve fit)

Conclusion and Future Outlook

This compound is more than just a synthetic intermediate; it is a sophisticated molecular tool whose utility is derived directly from its pronounced and cooperative Lewis acidity. The pre-organized arrangement of its dual boron centers enables high-affinity binding for a range of Lewis basic anions and diols, a property that has been skillfully exploited in the development of highly selective chemosensors and efficient catalysts. The principles outlined in this guide—from computational prediction to experimental quantification and practical application—underscore the versatility of this scaffold.

Future research will likely focus on integrating o-PBDA motifs into more complex systems, such as advanced polymeric materials for targeted drug delivery, next-generation catalysts with enhanced stereocontrol, and multiplexed sensor arrays for complex analyte detection in biological and environmental samples. A deeper understanding of its Lewis acidic nature will continue to fuel innovation across the chemical sciences.

References

An In-Depth Technical Guide to the Dehydration of 1,2-Phenylenediboronic Acid to Triphenyleneboroxine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis of triphenyleneboroxine through the dehydration of 1,2-phenylenediboronic acid. Boroxines, the cyclotrimeric anhydrides of boronic acids, are pivotal compounds in organic synthesis, materials science, and drug development.[1][2] This document details the underlying thermodynamics and mechanism of the reaction, provides a field-proven experimental protocol, and discusses methods for characterization and process optimization. It is intended for researchers, chemists, and drug development professionals seeking a thorough understanding and practical application of this transformation.

Introduction: The Significance of Boroxines

Boronic acids and their derivatives are foundational pillars of modern organic chemistry, most famously for their role in palladium-catalyzed cross-coupling reactions. The dehydration of boronic acids to form boroxines (R₃B₃O₃) represents a fundamental and reversible equilibrium.[3][4][5] This transformation, governed by the removal or addition of water, allows for the interconversion between the monomeric acid and its six-membered cyclotrimeric anhydride.[1][3]

Triphenyleneboroxine, derived from this compound, is of particular interest due to its planar, rigid structure and Lewis acidic boron centers. These features make it a valuable building block for:

  • Covalent Organic Frameworks (COFs): Its defined geometry is ideal for creating porous, crystalline materials with applications in gas storage and catalysis.

  • Nonlinear Optical Materials: The extended π-system of the triphenylene core contributes to unique optical properties.[1]

  • Organic Synthesis: Boroxines can serve as effective reagents in coupling reactions, sometimes offering different reactivity or stability profiles compared to their corresponding boronic acids.[1]

Understanding the principles that govern the formation of triphenyleneboroxine is crucial for harnessing its full potential in these advanced applications.

Reaction Mechanism and Thermodynamics

The formation of a boroxine from three molecules of a boronic acid is a condensation reaction that liberates three molecules of water.

3 R-B(OH)₂ ⇌ (RB-O)₃ + 3 H₂O

While seemingly straightforward, the thermodynamics of this equilibrium are nuanced. Studies have shown that boroxine formation is often an enthalpically unfavorable (ΔH > 0) but entropically favorable (ΔS > 0) process.[3] The primary driving force is the release of three water molecules, which increases the overall entropy of the system.[3] Consequently, the reaction is effectively driven forward by removing water from the system, a principle that forms the basis of the experimental protocol.[3] This entropy-driven nature means that the reaction proceeds more effectively at higher temperatures.[3]

The mechanism can be visualized as a stepwise intermolecular dehydration process, where boronic acid molecules condense to form linear and then cyclic B-O-B linkages.

Caption: Stepwise condensation of this compound to triphenyleneboroxine.

Experimental Protocol: Synthesis of Triphenyleneboroxine

This protocol employs azeotropic distillation to efficiently remove water, driving the equilibrium towards the boroxine product.[6][7][8] Toluene is an excellent solvent for this purpose as it forms a low-boiling azeotrope with water.

3.1. Materials and Equipment

Reagent/EquipmentPurpose
This compoundStarting material
TolueneReaction solvent; forms an azeotrope with water
Round-bottom flaskReaction vessel
Dean-Stark apparatusTo collect and separate water from the refluxing solvent, physically removing it from the reaction.
CondenserTo cool and condense the toluene/water vapor
Magnetic stirrer and heat sourceFor uniform heating and mixing
Rotary evaporatorFor solvent removal post-reaction
Filtration apparatusFor isolating the solid product
Anhydrous MgSO₄ or Na₂SO₄Drying agent (if needed during workup)

3.2. Step-by-Step Procedure

  • Reaction Setup: Assemble a clean, dry apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a reflux condenser.

  • Charging the Flask: To the round-bottom flask, add this compound and toluene. A typical concentration is 0.1-0.5 M. Fill the Dean-Stark trap with toluene.

  • Azeotropic Dehydration: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. As the vapor condenses, the immiscible water will separate and collect in the bottom of the trap, while the less dense toluene will overflow and return to the reaction flask.[7]

  • Monitoring the Reaction: Continue the reflux until no more water is observed collecting in the trap. This typically takes several hours. The reaction can also be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • The resulting solid is the crude triphenyleneboroxine.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent (e.g., a toluene/hexane mixture) or by sublimation under high vacuum for analytical-grade material.[9]

Caption: Workflow for the synthesis of triphenyleneboroxine via azeotropic dehydration.

Product Characterization

Confirming the formation of the boroxine ring and the purity of the final product is essential. A combination of spectroscopic techniques is employed for this purpose.[10][11][12][13]

TechniqueExpected Observations for Triphenyleneboroxine
¹H NMR Disappearance of the broad singlet corresponding to the B(OH)₂ protons of the starting material. The aromatic protons will show a characteristic pattern for the triphenylene system.
¹¹B NMR A significant shift in the boron resonance. Boronic acids typically appear around δ 28-30 ppm, while boroxines exhibit a sharper signal shifted upfield to approximately δ 20-23 ppm. This is a definitive indicator of boroxine formation.
FT-IR Spectroscopy Disappearance of the broad O-H stretching band (around 3200-3400 cm⁻¹) from the boronic acid. Appearance of strong B-O stretching vibrations characteristic of the boroxine ring (typically in the 1300-1400 cm⁻¹ region).
Mass Spectrometry The molecular ion peak in the mass spectrum should correspond to the calculated mass of the triphenyleneboroxine (C₁₈H₁₂B₃O₃). The isotopic pattern for boron (¹⁰B and ¹¹B) should be observable.[14]

Process Optimization and Troubleshooting

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient reaction time or temperature; inefficient water removal.Ensure a steady reflux is maintained. Check for leaks in the apparatus. Use a more efficient dehydrating agent or a higher boiling solvent that forms a water azeotrope (e.g., xylene), if compatible with the substrate.
Product Hydrolysis Exposure to atmospheric moisture during workup or storage. The boroxine-boronic acid equilibrium is reversible.[3]Perform workup under an inert atmosphere (N₂ or Ar). Store the final product in a desiccator or glovebox. Use anhydrous solvents for recrystallization.
Low Yield Mechanical losses during transfer and filtration; incomplete reaction.Ensure quantitative transfers. Check reaction completion by NMR or IR before workup.
Product Contamination Residual solvent; unreacted starting material; side products.Ensure complete solvent removal on the rotary evaporator. Optimize purification conditions (e.g., choice of recrystallization solvent, sublimation temperature/pressure).

Conclusion

The dehydration of this compound is an entropically driven condensation reaction that yields the structurally significant triphenyleneboroxine.[3] The success of the synthesis hinges on the effective and continuous removal of water, a task elegantly accomplished through azeotropic distillation. By understanding the core principles of the reaction mechanism and employing rigorous experimental and analytical techniques, researchers can reliably synthesize this valuable compound for a wide array of applications in materials science and synthetic chemistry.

References

A Technical Guide to 1,2-Phenylenediboronic Acid: Sourcing, Quality, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Potential of a Vicinal Diboronic Acid

1,2-Phenylenediboronic acid (CAS No. 13506-83-7) is a specialized aromatic organic compound distinguished by the presence of two boronic acid [-B(OH)₂] groups on adjacent carbon atoms of a benzene ring.[1][2][3] This unique vicinal arrangement imparts distinct chemical properties and reactivity, making it a molecule of significant interest in materials science, synthetic chemistry, and particularly in the pharmaceutical and biomedical fields. Unlike its monofunctional counterpart, phenylboronic acid, the dual reactive sites on this compound allow for the formation of complex, cross-linked structures and bidentate interactions with biologically relevant molecules.

This guide serves as a comprehensive technical resource for researchers, providing critical information on its commercial availability, key suppliers, procurement strategies, and quality assessment protocols. Furthermore, it delves into the foundational applications that make this compound a valuable tool in the development of advanced drug delivery systems and biosensors.

Physicochemical Properties and Specifications

Understanding the fundamental properties of this compound is crucial for its effective use in research and development. The compound is typically supplied as a solid, and its stability is contingent on proper storage conditions.

PropertyValueSource(s)
CAS Number 13506-83-7[1][2]
Molecular Formula C₆H₈B₂O₄[2][3]
Molecular Weight ~165.75 g/mol [1][2][3]
Appearance White to off-white solid/powder[4]
Typical Purity ≥98%[1]
Storage Conditions Refrigerate at 2-8°C, store under an inert atmosphere[2][4]

Commercial Availability and Key Suppliers

This compound is a specialty chemical available from a select number of global suppliers that focus on providing building blocks for research and development. It is typically sold in small quantities, reflecting its high value and specific applications. Below is a comparative table of representative suppliers.

SupplierDistributor/BrandTypical PurityAvailable QuantitiesNotes
CymitQuimica Apollo Scientific98%100mg, 250mg, 1g, 5gProvides specific pricing, indicating its status as a high-value research chemical.[1]
BLD Pharm BLD PharmN/AVariesHighlights availability of technical documents like NMR, HPLC, and LC-MS for quality verification.[2]
AChemBlock AChemBlock95%VariesA supplier of novel building blocks for research purposes.[5]
Ambeed AmbeedN/AVariesEmphasizes comprehensive analytical data available for their products.

Disclaimer: Availability, pricing, and specifications are subject to change. Researchers should always contact suppliers directly for the most current information.

Procurement and Quality Verification: A Step-by-Step Protocol

As a Senior Application Scientist, my experience underscores that the success of an experiment is fundamentally linked to the quality of the starting materials. For a specialized reagent like this compound, a rigorous procurement and verification process is not just recommended; it is essential.

Workflow for Sourcing and Quality Control

The following diagram outlines a self-validating system for procuring and qualifying this compound, ensuring that the material meets the stringent requirements for advanced research applications.

G cluster_procurement Procurement Phase cluster_verification Verification & Use Phase supplier_vetting 1. Supplier Vetting (Check for ISO certs, documentation availability) request_docs 2. Request CoA & SDS (Mandatory with purchase order) supplier_vetting->request_docs place_order 3. Place Order request_docs->place_order receive 4. Receive Shipment (Check for damage, proper labeling) place_order->receive Shipment doc_review 5. Documentation Review (Cross-reference CoA with specs) receive->doc_review doc_review->supplier_vetting Flag Discrepancy qc_testing 6. In-House QC (Recommended) (e.g., Melting Point, NMR) doc_review->qc_testing release 7. Release for Use (Store as per SDS) qc_testing->release

Caption: Procurement and Quality Verification Workflow.

Detailed Protocol Steps:
  • Supplier Vetting:

    • Causality: A reliable supplier is the first line of defense against poor quality reagents. Prioritize suppliers who readily provide comprehensive analytical data (NMR, HPLC) and hold quality certifications like ISO 9001.[1][2] This indicates a commitment to quality management systems.

  • Documentation Request:

    • Causality: The Certificate of Analysis (CoA) and Safety Data Sheet (SDS) are critical documents. The CoA is the supplier's testament to the material's identity and purity for a specific batch, while the SDS provides essential safety and handling information.[2][4] Always request these documents at the time of purchase.

  • Interpreting the Certificate of Analysis (CoA):

    • Identity Verification (¹H NMR): The proton NMR spectrum is the fingerprint of the molecule. For this compound, the spectrum should show characteristic peaks corresponding to the aromatic protons and the hydroxyl protons of the boronic acid groups. The pattern and integration of the aromatic signals must match the 1,2-substitution pattern.

    • Purity Assessment (HPLC/LC-MS): High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity.[2] A CoA should show a chromatogram with a major peak corresponding to the product. The purity, often stated as >98%, is typically calculated from the area of this peak relative to the total area of all peaks.[1]

  • In-House Quality Control:

    • Causality: While relying on supplier data is common, in-house verification provides an added layer of confidence, especially for sensitive applications. A simple melting point determination can be a quick check for gross impurities, as impurities tend to depress and broaden the melting range.

Core Applications in Drug Development and Research

The utility of this compound stems from the fundamental ability of boronic acids to form reversible covalent bonds with compounds containing cis-1,2 or cis-1,3 diol moieties. This interaction is central to its application in creating "smart" biomedical systems.

Mechanism: Reversible Diol Binding

G PDBA This compound B(OH)₂ B(OH)₂ Complex {Cyclic Boronate Ester Complex | (Stable, Reversible)} PDBA->Complex + (Aqueous Environment, pH dependent) Diol cis-Diol Moiety (e.g., Glucose, Sialic Acid) OH OH Diol->Complex + (Aqueous Environment, pH dependent) Complex->PDBA - (pH change, competitive binding) Complex->Diol - (pH change, competitive binding)

Caption: Reversible binding of this compound with a cis-diol.

  • Glucose-Responsive Drug Delivery:

    • Phenylboronic acid-based polymers and hydrogels are extensively researched for self-regulated insulin delivery.[6] The system is designed to be stable in the absence of glucose. When glucose levels rise (as in diabetic patients), the glucose molecules, which contain cis-diols, competitively bind to the boronic acid moieties. This binding event can trigger a change in the polymer's structure, such as swelling or disassembly, leading to the release of encapsulated insulin.[6][7] The dual boronic acid groups on this compound are particularly useful for creating cross-linked hydrogels that can respond to glucose concentrations.

  • Targeted Cancer Therapy:

    • Cancer cell surfaces are often over-decorated with sialic acids, which contain diol groups. This has led to the development of phenylboronic acid-functionalized nanoparticles and drug delivery systems that can selectively bind to these cancer cells.[8] This targeted approach aims to increase the concentration of chemotherapeutic agents at the tumor site, thereby enhancing efficacy and reducing systemic toxicity.[8][9]

  • Advanced Building Blocks in Synthesis:

    • In modern pharmaceutical synthesis, boronic acids are indispensable reagents, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[10] this compound serves as a bifunctional building block, enabling chemists to construct complex molecular architectures that are central to many novel drug candidates.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure both user safety and the longevity of the reagent.

  • Hazards: this compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4).[4] Users should avoid creating dust and ensure thorough washing after handling.[4]

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[4][11]

  • Handling: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4]

  • Storage: To maintain product integrity, it should be stored in a tightly sealed container in a refrigerator at 2-8°C.[2] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect against moisture and air, which can degrade the boronic acid groups.[4]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in biomedical and pharmaceutical research. Its unique ability to form reversible bonds with diols has positioned it as a key component in the design of next-generation drug delivery systems and biosensors. For the researcher, successful application begins with diligent sourcing from reputable suppliers and a commitment to rigorous quality verification. By understanding its properties, handling it safely, and leveraging its unique chemistry, scientists can continue to unlock its potential in developing solutions to complex medical challenges.

References

An In-depth Technical Guide to the Health and Safety of 1,2-Phenylenediboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive health and safety information for 1,2-Phenylenediboronic acid (CAS No. 13506-83-7), tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from available safety data and is intended to foster a proactive safety culture in the laboratory. The causality behind safety protocols is emphasized to ensure a deep understanding of risk mitigation strategies.

Chemical Identification and Physicochemical Properties

This compound is an organoboron compound that serves as a versatile building block in organic synthesis. Understanding its fundamental properties is the first step in a robust safety assessment. While comprehensive experimental data is limited, the following information has been established.

Table 1: Chemical and Physical Properties of this compound

IdentifierValueSource
Chemical Name This compound[1]
CAS Number 13506-83-7[2][3][4]
Molecular Formula C₆H₈B₂O₄[1][3]
Molecular Weight 165.75 g/mol [1][3]
Appearance Solid (Form may vary)N/A
Purity ≥98% (Typical)[4]
Storage Temperature 2-8°C, under inert atmosphere[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary risks are associated with ingestion and irritation to the skin, eyes, and respiratory system. Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is mandatory for ensuring user safety.

Signal Word: Warning [3]

GHS Pictogram:

alt text

Table 2: GHS Hazard and Precautionary Statements for this compound

CodeStatementSource
Hazard Statements
H302Harmful if swallowed.[3]
H315Causes skin irritation.[3]
H319Causes serious eye irritation.[3]
H335May cause respiratory irritation.[3]
Precautionary Statements
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3]
P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3]
P302 + P352IF ON SKIN: Wash with plenty of water.[3]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Toxicological Profile: Understanding the Risks

While specific toxicological studies, such as LD50 values for this compound, are not available in the public domain, the GHS classification provides a clear directive on its potential health effects. The "harmful if swallowed" (H302) classification indicates significant acute toxicity upon ingestion. The irritation classifications (H315, H319, H335) are critical for laboratory handling, as exposure to the solid dust or solutions can lead to inflammation and discomfort of the skin, eyes, and respiratory tract. The lack of carcinogenicity, mutagenicity, or reproductive toxicity data necessitates a cautious approach, treating the compound as having unknown long-term effects.

For context, the related compound Phenylboronic acid (CAS 98-80-6) has a reported oral LD50 in rats of 740 mg/kg, classifying it as moderately toxic by ingestion.[5][6] This supports the "harmful if swallowed" classification for its diboronic acid counterpart.

Exposure Controls and Personal Protective Equipment (PPE)

The primary objective is to prevent all routes of exposure—inhalation, ingestion, and skin/eye contact. This is achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls
  • Ventilation: All handling of this compound powder must be conducted in a certified chemical fume hood to control airborne dust.[7] General laboratory ventilation is insufficient for handling solid materials that pose an inhalation risk.

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[8]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the identified hazards. The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection start Task: Handling This compound hazard_check Identify Hazards: - Solid Particulate (Dust) - Skin/Eye Irritant (H315, H319) - Inhalation Irritant (H335) - Harmful if Swallowed (H302) start->hazard_check eye_protection Eye Protection: Chemical safety goggles (conforming to EN166 or NIOSH) hazard_check->eye_protection Eye Contact (H319) hand_protection Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber) hazard_check->hand_protection Skin Contact (H315) body_protection Body Protection: Laboratory coat hazard_check->body_protection General Use respiratory_protection Respiratory Protection: Required if dust is generated (Use NIOSH/MSHA approved respirator) hazard_check->respiratory_protection Inhalation (H335) caption Figure 1. PPE Selection Workflow for this compound. First_Aid_Workflow cluster_routes Route of Exposure cluster_actions Immediate Action exposure Exposure Occurs inhalation Inhalation (H335) exposure->inhalation skin Skin Contact (H315) exposure->skin eye Eye Contact (H319) exposure->eye ingestion Ingestion (H302) exposure->ingestion action_inhale Move to fresh air. If breathing is difficult, give oxygen. inhalation->action_inhale action_skin Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. skin->action_skin action_eye Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. eye->action_eye action_ingest Rinse mouth. Do NOT induce vomiting. Give a glass of water. ingestion->action_ingest seek_medical Seek Immediate Medical Attention. Bring SDS if available. action_inhale->seek_medical action_skin->seek_medical If irritation persists action_eye->seek_medical action_ingest->seek_medical caption Figure 2. First Aid Response to Exposure.

References

Methodological & Application

Application Notes & Protocols: Leveraging 1,2-Phenylenediboronic Acid in Advanced Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its versatility in forging carbon-carbon bonds.[1] This guide focuses on a specialized yet powerful building block: 1,2-Phenylenediboronic acid . Unlike its monofunctional counterpart, this reagent possesses two adjacent boronic acid moieties on a phenyl ring, opening a direct and efficient pathway for tandem or sequential coupling reactions. This unique topology makes it an indispensable synthon for the construction of complex polycyclic aromatic hydrocarbons (PAHs), graphene nanoribbons (GNRs), and other advanced materials.[2][3] This document provides an in-depth exploration of the reaction mechanism, strategic considerations for experimental design, a detailed step-by-step protocol for a representative transformation, and an overview of its cutting-edge applications.

The Strategic Advantage of a Diboronic Acid Synthon

While standard phenylboronic acid is a workhorse for creating simple biaryl linkages, this compound offers a geometric constraint that chemists can exploit for elegant molecular construction. The ortho positioning of the two reactive sites is tailor-made for reactions with di-electrophiles to form fused ring systems in a single, often high-yield, operation. This approach represents a significant step-up in synthetic efficiency compared to multi-step linear syntheses, providing rapid access to complex carbogenic frameworks.[4]

Key Applications:

  • Materials Science: A critical precursor in the "bottom-up" synthesis of atomically precise graphene nanoribbons, where its structure templates the formation of the ribbon's armchair edges.[2][3]

  • Polycyclic Aromatic Hydrocarbons (PAHs): Enables the efficient, one-pot synthesis of PAHs like triphenylene and its derivatives, which are of interest in organic electronics and supramolecular chemistry.[][6]

  • Drug Discovery: Provides a scaffold for creating rigid, polycyclic structures that can be valuable in the design of novel therapeutic agents.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a well-established palladium-catalyzed cycle.[7][8][9] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophile (Ar-X), forming a Pd(II) intermediate.[8] This is often the rate-limiting step. The reactivity of the halide is crucial, following the general trend: I > Br > OTf >> Cl.[1]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₃PO₄, Cs₂CO₃).[10][11] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium and displaces the halide.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[7]

When using this compound with a dihalide, this cycle occurs sequentially at both reactive sites to forge the final polycyclic structure.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_A Ar-Pd(II)L_n-X OxAdd->PdII_A Transmetal Transmetalation PdII_B Ar-Pd(II)L_n-Ar' Transmetal->PdII_B RedElim Reductive Elimination RedElim->Pd0 Product Coupled Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic Activated Boronate [Ar'-B(OH)₃]⁻ Boronic->Transmetal Base Base (e.g., K₃PO₄) Base->Boronic Activation BoronicAcid Ar'-B(OH)₂ BoronicAcid->Base

Caption: The Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Cycle.

Application Notes: Keys to a Successful Tandem Coupling

Designing a successful protocol using this compound requires careful consideration of several parameters. The goal is to drive the tandem reaction to completion while minimizing side products, such as mono-coupled intermediates or homocoupled boronic acids.

  • Catalyst & Ligand Selection:

    • Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is an excellent choice as a pre-catalyst as it is a stable source of Pd(0).[12] Palladium(II) acetate (Pd(OAc)₂) is also common but requires in-situ reduction to the active Pd(0) state.

    • Ligands: The choice of phosphine ligand is critical. For challenging couplings, bulky and electron-rich phosphine ligands are preferred as they promote oxidative addition and stabilize the catalytic species. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) are highly effective ligands for these types of transformations, often leading to higher yields and lower catalyst loadings.[12]

  • Choice of Base:

    • The base plays a crucial role in activating the boronic acid for transmetalation.[10] Strong, non-nucleophilic bases are ideal.

    • Potassium Phosphate (K₃PO₄): Often the base of choice. Its high basicity effectively forms the boronate "ate" complex without promoting side reactions like ester hydrolysis if present.

    • Cesium Carbonate (Cs₂CO₃): Another highly effective base, particularly useful for less reactive substrates.

    • Aqueous Conditions: The presence of water is often beneficial, aiding in the dissolution of the base and facilitating the formation of the active boronate species.[1]

  • Solvent System:

    • A polar, aprotic solvent capable of dissolving the organic reagents and tolerating aqueous base is required.

    • 1,4-Dioxane, Toluene, or Tetrahydrofuran (THF) are commonly used, often with a small amount of water (e.g., 4:1 or 5:1 organic:water ratio).[1][13]

    • Degassing: It is absolutely critical to thoroughly degas the solvent and the reaction mixture (e.g., by sparging with argon or nitrogen, or via freeze-pump-thaw cycles). Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and promote the unwanted homocoupling of the boronic acid.[7]

  • Stoichiometry and Reaction Control:

    • For a tandem reaction with a dihalide, a slight excess of the dihalide (e.g., 1.05 to 1.1 equivalents) relative to the this compound can help ensure the complete consumption of the diboronic acid, which can sometimes be more difficult to separate from the product.

    • Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to track the disappearance of starting materials and the formation of both mono- and di-coupled products.

Experimental Protocol: Synthesis of Triphenylene

This protocol details the synthesis of triphenylene via a tandem Suzuki-Miyaura coupling between this compound and 2,2'-diiodobiphenyl. This serves as a representative workflow that can be adapted for other PAH syntheses.

Workflow start Start: Assemble Glassware reagents 1. Add Reagents (Dihalide, Diboronic Acid, Base) start->reagents solvent 2. Add Degassed Solvent reagents->solvent purge 3. Purge with Inert Gas (Argon) solvent->purge catalyst 4. Add Catalyst/Ligand purge->catalyst heat 5. Heat to Reaction Temp (e.g., 90 °C) & Monitor (TLC/LC-MS) catalyst->heat cool 6. Cool to Room Temperature heat->cool quench 7. Quench & Dilute cool->quench extract 8. Liquid-Liquid Extraction quench->extract dry 9. Dry Organic Layer (e.g., MgSO₄) extract->dry filter 10. Filter & Concentrate dry->filter purify 11. Purify via Column Chromatography filter->purify characterize 12. Characterize Product (NMR, MS) purify->characterize end End: Pure Product characterize->end

References

Synthesis of Advanced Polymers Using 1,2-Phenylenediboronic Acid as a Bifunctional Monomer

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This document provides a detailed guide for the synthesis of novel polymers utilizing 1,2-phenylenediboronic acid as a key monomer. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the expanding field of organoboron chemistry. This guide offers an in-depth exploration of the underlying principles, step-by-step protocols for synthesis via Suzuki-Miyaura polycondensation, and critical insights into experimental choices.

Introduction: The Unique Potential of this compound

This compound is a distinctive aromatic compound featuring two boronic acid functional groups positioned ortho to each other on a benzene ring. This specific arrangement opens up unique avenues in polymer chemistry. While phenylboronic acid (PBA) and its derivatives are well-known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols—a property extensively used in glucose sensing and drug delivery—the difunctional nature of this compound allows it to act as a monomer in step-growth polymerization.[1][2]

The incorporation of boron atoms into the polymer backbone or as pendant groups can impart a range of desirable properties, including Lewis acidity, high thermal stability, and responsiveness to stimuli like pH and the presence of diols.[2][3] The primary method for incorporating this monomer into a polymer backbone to form robust, C-C linked chains is through transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura polycondensation.

Core Principles: The Mechanism of Suzuki-Miyaura Polycondensation

The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds between an organoboron compound (like this compound) and an organohalide. When applied to bifunctional monomers, it results in a step-growth polymerization known as Suzuki-Miyaura polycondensation. The process is driven by a palladium catalyst and proceeds through a well-established catalytic cycle.

The Catalytic Cycle involves three key steps:

  • Oxidative Addition: A low-valent Palladium(0) catalyst reacts with the dihaloaromatic comonomer (Ar-X₂), inserting itself into the carbon-halogen bond to form a Pd(II) species.

  • Transmetalation: A base activates the boronic acid, forming a boronate species. This species then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming a new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.

This cycle repeats, extending the polymer chain. Achieving high molecular weight polymers is contingent on maintaining high catalyst activity and precise stoichiometric balance between the comonomers.

Suzuki_Miyaura_Polycondensation pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar'-X (Dihalide Monomer) pd_complex Ar'-Pd(II)-X (Polymer Chain) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar-B(OR)₂ (Boronic Monomer) + Base ar_pd_ar Ar'-Pd(II)-Ar (Diorganopalladium) transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Ar'-Ar (New C-C Bond)

Caption: Catalytic cycle for Suzuki-Miyaura Polycondensation.

Application Protocol: Synthesis of a Linear Copolymer via Suzuki-Miyaura Polycondensation

This protocol details the synthesis of a copolymer from this compound and a dihaloaromatic comonomer.

I. Materials and Reagents
  • Monomers:

    • This compound (C₆H₈B₂O₄)[4]

    • Dihaloaromatic comonomer (e.g., 1,4-dibromobenzene, 2,7-dibromo-9,9-dihexylfluorene)

  • Catalyst:

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with a phosphine ligand (e.g., tri-tert-butylphosphine [P(tBu)₃])

  • Base:

    • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Solvents:

    • Toluene or Tetrahydrofuran (THF), anhydrous

    • Deionized water, degassed

  • Other:

    • Methanol (for precipitation)

    • Hydrochloric acid (HCl), dilute solution

    • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

    • Inert gas (Argon or Nitrogen)

II. Experimental Workflow

The overall process involves setting up an inert atmosphere reaction, polymerization, followed by purification of the resulting polymer.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_purification Work-up & Purification setup Assemble Schlenk flask under inert gas (Ar/N₂) add_reagents Add monomers, base, and solvent setup->add_reagents degas Degas solvent mixture (freeze-pump-thaw or sparging) add_reagents->degas add_catalyst Add Pd catalyst solution degas->add_catalyst heat Heat reaction mixture (e.g., 80-100 °C) with stirring add_catalyst->heat monitor Monitor reaction (e.g., via GPC) heat->monitor quench Cool to RT, quench reaction monitor->quench extract Separate layers, extract aqueous phase with solvent quench->extract precipitate Precipitate polymer in methanol extract->precipitate purify Purify via Soxhlet extraction or reprecipitation precipitate->purify dry Dry polymer under vacuum purify->dry

Caption: General workflow for polymer synthesis and purification.

III. Step-by-Step Methodology

Note: All glassware should be oven-dried, and manipulations should be performed under an inert atmosphere using Schlenk line or glovebox techniques.

  • Reaction Setup:

    • To a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the dihaloaromatic comonomer (1.0 eq), and the base (e.g., K₂CO₃, 3-4 eq).

    • Causality: A precise 1:1 molar ratio of the two monomers is critical for achieving a high degree of polymerization. An excess of base is required to activate the boronic acid for efficient transmetalation.

  • Solvent Addition and Degassing:

    • Add the solvent system, typically a biphasic mixture like Toluene:H₂O (e.g., 4:1 v/v). The total solvent volume should be sufficient to create a stirrable slurry.

    • Degas the mixture thoroughly by performing at least three freeze-pump-thaw cycles or by sparging with inert gas for 30-60 minutes.

    • Causality: Oxygen must be rigorously excluded as it can oxidize and deactivate the Pd(0) catalyst, halting the polymerization.[5]

  • Catalyst Addition and Polymerization:

    • In a separate vial, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%) in a small amount of anhydrous solvent (e.g., THF or toluene) under an inert atmosphere.

    • Using a syringe, transfer the catalyst solution to the reaction flask.

    • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

    • The reaction is typically run for 24-72 hours. The progress can be monitored by taking small aliquots and analyzing the molecular weight distribution by Gel Permeation Chromatography (GPC).

    • Causality: The choice of catalyst and ligands is crucial. Bulky, electron-rich phosphine ligands like P(tBu)₃ can accelerate the reductive elimination step and prevent catalyst decomposition, often leading to higher molecular weight polymers.[6]

  • Work-up and Polymer Isolation:

    • After the desired time, cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel and add deionized water. Separate the aqueous and organic layers.

    • Extract the aqueous layer two more times with the organic solvent (e.g., toluene).

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the solution using a rotary evaporator until its volume is reduced by about 80-90%.

  • Purification:

    • Slowly pour the concentrated polymer solution into a large beaker of vigorously stirred methanol (a non-solvent). The polymer should precipitate as a solid.

    • Collect the solid by vacuum filtration and wash it with fresh methanol.

    • For higher purity, the crude polymer can be redissolved in a minimal amount of a good solvent (e.g., THF, chloroform) and reprecipitated. Alternatively, Soxhlet extraction can be used to remove low molecular weight oligomers and catalyst residues.

    • Dry the final polymer product in a vacuum oven overnight.

IV. Data Summary and Expected Results

The following table provides an example of typical reaction parameters and expected outcomes. Actual results will vary based on the specific monomers and conditions used.

ParameterValue / CompoundRationale / Expected Outcome
Monomer A This compound1.0 equivalent
Monomer B 2,7-dibromo-9,9-dihexylfluorene1.0 equivalent
Catalyst Pd₂(dba)₃ (1 mol%) + P(tBu)₃ (4 mol%)Efficient catalyst system for high molecular weight.
Base K₂CO₃ (anhydrous)4.0 equivalents
Solvent Toluene / H₂O (4:1)Biphasic system to dissolve all components.
Temperature 90 °CProvides sufficient thermal energy for the reaction.
Time 48 hoursAllows for the reaction to proceed to high conversion.
Expected Yield > 85%High yields are typical for Suzuki polycondensation.
Expected Mₙ (GPC) 15 - 50 kDaDependent on purity of reagents and reaction control.
Expected PDI (GPC) 1.8 - 2.5Typical for step-growth polymerization.
V. Characterization
  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the polymer repeat unit.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).

  • FT-IR Spectroscopy: To identify characteristic functional groups and confirm the disappearance of monomer end-groups.

  • Thermal Analysis (TGA/DSC): To assess the thermal stability and phase transitions of the polymer.[7]

Conclusion

This compound is a valuable monomer for creating advanced functional polymers through Suzuki-Miyaura polycondensation. By carefully controlling stoichiometry, ensuring an inert atmosphere, and selecting an appropriate catalyst system, researchers can synthesize a wide range of novel materials. The unique properties imparted by the boron atoms make these polymers promising candidates for applications in stimuli-responsive materials, sensors, and various biomedical technologies.[2][8]

References

Application Notes & Protocols: 1,2-Phenylenediboronic Acid as a Protecting Group for Diols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the multistep synthesis of complex molecules, particularly in pharmaceutical development, the selective protection of diol functionalities is a critical challenge. 1,2-Phenylenediboronic acid has emerged as a highly effective protecting group, offering mild reaction conditions, high selectivity for cis-diols, and straightforward deprotection. This guide provides an in-depth analysis of the underlying mechanisms, advantages, and detailed, field-proven protocols for the application of this compound in modern organic synthesis.

Introduction: The Challenge of Diol Protection

Diols are prevalent structural motifs in a vast array of biologically active molecules, including carbohydrates, steroids, and macrolides. Their vicinal hydroxyl groups present a unique synthetic hurdle: their similar reactivity often leads to a lack of selectivity in reactions, resulting in complex product mixtures and low yields. A robust protecting group strategy is therefore essential to temporarily mask the diol, allowing other transformations to occur elsewhere in the molecule before its clean removal.[1]

An ideal diol protecting group should be:

  • Easy to introduce in high yield under mild conditions.

  • Stable to a wide range of reaction conditions (e.g., acidic, basic, oxidative, reductive).

  • Easy to remove selectively in high yield without affecting other functional groups.

This compound fulfills these criteria exceptionally well, forming a stable cyclic boronate ester with 1,2- and 1,3-diols.[2][3] This application note will explore the technical nuances of its use.

Mechanism of Action: Reversible Covalent Bonding

The protective action of this compound hinges on its ability to form a stable, seven-membered cyclic diester with a diol. The boron atoms in this compound are sp²-hybridized and possess a vacant p-orbital, rendering them mild Lewis acids.[4][5] This Lewis acidity facilitates a reversible condensation reaction with the two hydroxyl groups of the diol.

The reaction proceeds via a two-step mechanism, driven by the removal of water, typically using a Dean-Stark apparatus or a dehydrating agent, to shift the equilibrium towards the protected product.[5][6] The resulting bicyclic structure locks the diol into a protected state, effectively shielding it from a variety of reagents.

G cluster_protection Protection cluster_deprotection Deprotection Diol R-CH(OH)-CH(OH)-R' (1,2-Diol) Protected Protected Diol (Cyclic Boronate Ester) Diol->Protected + PDBA Protected_D Protected Diol (Cyclic Boronate Ester) PDBA C₆H₄(B(OH)₂)₂ (this compound) H2O_out - 2 H₂O Diol_D R-CH(OH)-CH(OH)-R' (1,2-Diol) Protected_D->Diol_D Hydrolysis H2O_in + 2 H₂O (Mild Acid/Base)

Figure 1. General workflow for diol protection and deprotection using this compound.

Core Advantages and Strategic Considerations

The use of this compound offers several distinct advantages over other diol protecting groups like acetals or silyl ethers.

  • Mild Formation and Cleavage: The protection and deprotection steps are performed under exceptionally mild conditions, preserving sensitive functional groups elsewhere in the molecule.[2]

  • High Stability: The resulting cyclic boronate esters are robust and often stable enough to withstand purification by silica gel chromatography.[2]

  • Selectivity: This reagent shows a marked preference for forming stable esters with cis-1,2- and cis-1,3-diols, offering a high degree of regioselectivity in polyol systems.[3] This is particularly valuable in carbohydrate chemistry.

  • Orthogonality: The boronate ester is stable to conditions used to cleave many other protecting groups (e.g., hydrogenolysis for benzyl ethers, fluoride for silyl ethers), making it an excellent component of an orthogonal protection strategy.[7][8]

Limitations to Consider: While generally stable, the boronate ester can be susceptible to hydrolysis, especially under strongly acidic or basic aqueous conditions. The formation is an equilibrium process, and driving the reaction to completion is necessary for high yields.[2]

Experimental Protocols

The following protocols are generalized methodologies. Note: Optimization for specific substrates is highly recommended. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Protection of a Generic 1,2-Diol

This protocol describes the formation of a 1,2-phenylenediboronate ester. The choice of solvent is critical; toluene or benzene is preferred to facilitate azeotropic removal of water.

G start Start dissolve Dissolve diol (1.0 eq) and This compound (1.1 eq) in toluene. start->dissolve reflux Reflux with Dean-Stark trap (approx. 2-6 hours). dissolve->reflux monitor Monitor reaction by TLC (disappearance of diol). reflux->monitor monitor->reflux Incomplete cool Cool to room temperature. monitor->cool Complete concentrate Concentrate under reduced pressure. cool->concentrate purify Purify by silica gel chromatography if necessary. concentrate->purify end End: Isolated Protected Diol purify->end

Figure 2. Workflow for the protection of a 1,2-diol.

Materials:

  • 1,2-Diol substrate

  • This compound (CAS: 13506-83-7)[9]

  • Toluene (anhydrous)

  • Standard glassware including a round-bottom flask, condenser, and Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the 1,2-diol (1.0 equivalent) and this compound (1.05-1.2 equivalents).

  • Add sufficient anhydrous toluene to dissolve the reagents upon heating.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-6 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) by observing the consumption of the starting diol.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel.

Protocol 2: Deprotection of the Boronate Ester

Cleavage of the boronate ester is typically rapid and clean, achieved by simple hydrolysis.

Materials:

  • Protected diol substrate

  • Acetone/Water or THF/Water solvent system

  • Optional: Mild acid (e.g., acetic acid) or mild base (e.g., NaHCO₃) to facilitate hydrolysis

Procedure:

  • Dissolve the protected diol in a suitable solvent mixture such as acetone/water (e.g., 9:1 v/v) or THF/water.

  • Stir the solution at room temperature. The deprotection is often complete within 30 minutes to 2 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the free diol.

  • If hydrolysis is slow, a catalytic amount of mild acid or base can be added.

  • Upon completion, remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected diol. The byproduct, this compound, is water-soluble and typically remains in the aqueous phase.

Data Summary & Comparative Analysis

The choice of a protecting group is always context-dependent. The following table provides a comparative overview of this compound against other common diol protecting groups.

Protecting GroupTypical Protection ConditionsTypical Deprotection ConditionsStability ProfileKey Advantages
1,2-Phenylenediboronate Anhydrous reflux (e.g., Toluene)Mild aqueous hydrolysisStable to chromatography, mild non-aqueous acid/base.Selectivity for cis-diols, mild conditions.[2]
Isopropylidene (Acetonide) Acetone or 2,2-DMP, acid catalyst (e.g., PTSA)[10]Aqueous acid (e.g., HCl, AcOH)[11]Sensitive to acid.Readily available reagents, generally stable.
Benzylidene Acetal Benzaldehyde DMA, acid catalyst (e.g., Cu(OTf)₂)[12]Aqueous acid; Hydrogenolysis (H₂, Pd/C)[12]Stable to base, sensitive to acid and reduction.Allows for regioselective reductive opening.
Di-tert-butylsilylene (DTBS) DTBS(OTf)₂, base (e.g., Lutidine)Fluoride source (e.g., TBAF, HF-Pyridine)Stable to a wide range of conditions except fluoride.Very robust, orthogonal to many other groups.

Applications in Drug Development & Complex Synthesis

The unique properties of boronic acid-based protecting groups have been leveraged in the synthesis of numerous complex natural products and pharmaceutical agents.[4] For instance, the selective protection of carbohydrate diols is a cornerstone of synthesizing oligosaccharides and glycoconjugates, which are important targets in drug discovery for developing vaccines and therapeutics. The ability to selectively protect a cis-diol in a polyol substrate allows for the differential functionalization of the remaining hydroxyl groups, a strategy that significantly streamlines complex synthetic routes.[13] Furthermore, the interaction between boronic acids and diols is the basis for glucose-sensing technologies, highlighting its relevance in biomedical applications beyond synthesis.[14]

Troubleshooting

  • Incomplete Protection: If the protection reaction stalls, ensure the system is rigorously anhydrous. Add freshly activated molecular sieves to the reaction flask or use a fresh bottle of anhydrous solvent. A slight excess of the boronic acid reagent may also be required.

  • Difficult Deprotection: While typically facile, some sterically hindered boronate esters may require slightly harsher deprotection conditions. Gentle heating or the addition of a co-solvent like methanol can accelerate the hydrolysis.

  • Product Purification: If the crude protected diol is not clean, a quick filtration through a plug of silica gel, eluting with a non-polar solvent system, can often remove residual boronic acid starting material.

References

Application Note: A Framework for In Vitro Glucose Quantification Using 1,2-Phenylenediboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed experimental framework for the sensitive and selective detection of glucose using a synthetic receptor, 1,2-Phenylenediboronic acid (1,2-PDBA). We describe a fluorescent assay based on the competitive binding mechanism between 1,2-PDBA, the fluorescent dye Alizarin Red S (ARS), and glucose. The reversible covalent interaction between the boronic acid moieties and the cis-diol groups of glucose allows for a direct and ratiometric optical readout.[1] This guide covers the fundamental principles, a step-by-step protocol for practical implementation, data analysis, and expected performance metrics. The methodologies outlined herein are designed to be adaptable for various research applications, from fundamental biochemical studies to the initial stages of diagnostic sensor development.

Introduction: The Principle of Boronic Acid-Based Glucose Sensing

Phenylboronic acids have emerged as a robust class of synthetic receptors for the recognition of saccharides.[2][3] The core of this technology lies in the ability of the boronic acid group (a Lewis acid) to form a reversible covalent bond with molecules containing cis-1,2 or -1,3 diols, a structural feature abundant in sugars like glucose.[1] This interaction forms a stable five- or six-membered cyclic boronate ester.[1] Unlike enzyme-based methods, this chemical sensing approach does not consume the analyte and is not susceptible to thermal or chemical denaturation, offering a stable and continuous measurement capability.[1]

The use of a di-boronic acid, such as this compound, is predicated on enhancing both affinity and selectivity for glucose. The spatially constrained arrangement of the two boronic acid groups on the phenyl ring creates a binding pocket that is geometrically complementary to the furanose form of glucose, allowing for a more stable "sandwich" binding complex. This often results in a higher binding constant for glucose compared to other monosaccharides.[4]

To transduce this binding event into a measurable signal, a reporter molecule is required. This protocol employs a competitive displacement assay using Alizarin Red S (ARS), a fluorescent dye with its own cis-diol group. In the absence of glucose, ARS binds to 1,2-PDBA, forming a complex with a distinct and quenched fluorescence signature. Upon introduction of glucose, the sugar competitively displaces ARS from the 1,2-PDBA binding sites. This displacement restores the fluorescence of the free ARS in solution, leading to an increase in fluorescence intensity directly proportional to the glucose concentration.

Signaling Pathway Diagram

The diagram below illustrates the competitive binding mechanism that forms the basis of this assay.

G cluster_0 Initial State (Low Fluorescence) cluster_1 cluster_2 Final State (High Fluorescence) PDBA 1,2-PDBA Complex PDBA-ARS Complex (Fluorescence Quenched) PDBA->Complex Binds ARS Alizarin Red S (ARS) ARS->Complex Binds Free_ARS Free ARS (Fluorescent) Complex->Free_ARS PDBA_final 1,2-PDBA Complex->PDBA_final Glucose displaces ARS Glucose Glucose PDBA_Glucose PDBA-Glucose Complex Glucose->PDBA_Glucose PDBA_final->PDBA_Glucose Binds

Caption: Competitive displacement of ARS from 1,2-PDBA by glucose.

Materials and Reagents

This section details the necessary equipment and chemical reagents. All solutions should be prepared using ultrapure water (18.2 MΩ·cm) and high-purity reagents.

Category Item Supplier (Example) Notes
Instrumentation Fluorescence Spectrophotometer or Plate ReaderAny standard supplierMust be capable of excitation at ~460 nm and emission scanning from 500-700 nm.
pH MeterAny standard supplierCalibrated daily.
Analytical BalanceAny standard supplierAccuracy of at least 0.1 mg.
Vortex Mixer and Magnetic StirrerAny standard supplierFor proper solution mixing.
Reagents This compound (1,2-PDBA)Sigma-Aldrich, TCIPurity >95%.
Alizarin Red S (ARS)Sigma-AldrichDye content >90%.
D-(+)-GlucoseSigma-AldrichAnhydrous, purity >99.5%.
Dimethyl Sulfoxide (DMSO)Sigma-AldrichAnhydrous, spectrophotometric grade.
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)Sigma-AldrichBiological buffer.
Sodium Hydroxide (NaOH)Fisher ScientificFor pH adjustment.
Hydrochloric Acid (HCl)Fisher ScientificFor pH adjustment.
Labware 1.5 mL Microcentrifuge TubesAny standard supplierFor sample preparation.
96-well Black, Clear-Bottom PlatesCorning, GreinerFor fluorescence measurements.
Calibrated Micropipettes and TipsGilson, EppendorfEssential for accuracy.

Experimental Protocols

This protocol is designed for a 96-well plate format, but can be adapted for single cuvette measurements. It is critical to maintain a consistent pH, as the binding affinity of boronic acids is pH-dependent.[2]

Preparation of Stock Solutions
  • HEPES Buffer (50 mM, pH 7.4):

    • Dissolve 11.92 g of HEPES in ~900 mL of ultrapure water.

    • Adjust the pH to 7.4 using 1 M NaOH.

    • Bring the final volume to 1 L with ultrapure water.

    • Filter through a 0.22 µm filter and store at 4°C.

  • 1,2-PDBA Stock Solution (10 mM in DMSO):

    • Weigh 1.66 mg of 1,2-PDBA and dissolve it in 1 mL of anhydrous DMSO.

    • Vortex until fully dissolved. Store in small aliquots at -20°C, protected from light and moisture. Causality: DMSO is used due to the limited aqueous solubility of 1,2-PDBA. Using a concentrated stock minimizes the final percentage of organic solvent in the assay, which could otherwise interfere with biological samples.

  • ARS Stock Solution (1 mM in HEPES Buffer):

    • Weigh 3.42 mg of Alizarin Red S and dissolve it in 10 mL of 50 mM HEPES buffer (pH 7.4).

    • Mix thoroughly. This solution should be prepared fresh or stored for no more than one week at 4°C, protected from light.

  • Glucose Stock Solution (1 M in HEPES Buffer):

    • Weigh 180.16 mg of D-(+)-glucose and dissolve it in 1 mL of 50 mM HEPES buffer (pH 7.4).

    • Allow the solution to stand for at least 2 hours before use to allow for mutarotation to reach equilibrium. Store at 4°C.

Assay Procedure: Glucose Calibration Curve

This procedure details the preparation of a standard curve to calibrate the fluorescence response to known glucose concentrations.

G cluster_workflow Experimental Workflow prep_stocks 1. Prepare Stock Solutions (PDBA, ARS, Glucose, Buffer) prep_working 2. Prepare Sensing Mix (Dilute PDBA & ARS in Buffer) prep_stocks->prep_working mix 4. Mix Sensing Solution with Glucose Standards prep_working->mix prep_glucose 3. Prepare Glucose Standards (Serial Dilution in Buffer) prep_glucose->mix incubate 5. Incubate (5 min, Room Temp) mix->incubate measure 6. Measure Fluorescence (Ex: 460 nm, Em: 500-700 nm) incubate->measure analyze 7. Analyze Data (Plot Intensity vs. [Glucose]) measure->analyze

Caption: Step-by-step workflow for the glucose sensing assay.

  • Prepare Working Solutions:

    • Sensing Mix (2X Concentration): In a 15 mL conical tube, prepare a solution containing 20 µM 1,2-PDBA and 10 µM ARS in 50 mM HEPES buffer (pH 7.4). For example, to make 5 mL of this mix, add 10 µL of 10 mM 1,2-PDBA stock and 50 µL of 1 mM ARS stock to 4.94 mL of HEPES buffer.

    • Rationale: The 2:1 molar ratio of PDBA to ARS ensures that the dye is the limiting reagent and that sufficient receptor is available to bind glucose. This ratio may be optimized for different dynamic ranges.

  • Prepare Glucose Standards:

    • Perform a serial dilution of the 1 M glucose stock solution using the 50 mM HEPES buffer to create a range of standards (e.g., 200 mM, 100 mM, 50 mM, 25 mM, 12.5 mM, 6.25 mM, 3.12 mM, and a 0 mM blank).

  • Set up the Assay Plate:

    • In a 96-well black, clear-bottom plate, add 50 µL of each glucose standard to triplicate wells.

    • Add 50 µL of the 2X Sensing Mix to all wells. The final volume in each well will be 100 µL.

    • The final concentrations in the wells will be 10 µM 1,2-PDBA, 5 µM ARS, and a glucose concentration range from 0 to 100 mM.

  • Incubation:

    • Gently tap the plate to mix.

    • Incubate the plate for 5 minutes at room temperature, protected from light. The reaction is fast, and this period allows the binding equilibrium to be reached.[3]

  • Fluorescence Measurement:

    • Place the plate in a fluorescence reader.

    • Set the excitation wavelength to 460 nm.

    • Record the emission spectrum from 500 nm to 700 nm. Identify the emission maximum (λ_max), which is expected to be around 570-600 nm for free ARS.

    • Alternatively, if scanning is not possible, set the reader to a single emission wavelength at the predetermined λ_max.

Data Analysis and Interpretation

  • Data Processing:

    • For each glucose concentration, average the fluorescence intensity values from the triplicate wells.

    • Subtract the average intensity of the 0 mM glucose blank (background) from all other measurements.

  • Generating the Calibration Curve:

    • Plot the background-subtracted fluorescence intensity (Y-axis) against the corresponding glucose concentration (X-axis).

    • The resulting plot should show a sigmoidal or hyperbolic dose-response curve. For a specific range, the relationship may be approximately linear.

  • Performance Metrics:

    • Limit of Detection (LOD): Calculate the LOD as 3 times the standard deviation of the blank divided by the slope of the linear portion of the calibration curve.

    • Dynamic Range: The range of glucose concentrations over which a reliable change in fluorescence is observed.

Expected Performance Data (Illustrative)
Parameter Typical Value Notes
Excitation λ_max ~460 nm-
Emission λ_max ~580 nmVaries slightly with environment.
Linear Range 1 - 25 mMThis is an example; it must be determined experimentally and can be tuned by altering reagent concentrations.
Limit of Detection (LOD) < 1 mMHighly dependent on instrument sensitivity and background noise.
Response Time < 5 minutesTime to reach >95% of final signal.

Troubleshooting

Problem Possible Cause Solution
Low or No Signal - Incorrect excitation/emission wavelengths.- Degraded ARS or 1,2-PDBA.- Incorrect pH of buffer.- Verify instrument settings against ARS spectrum.- Prepare fresh stock solutions.- Remake buffer and confirm pH is 7.4.
High Background Fluorescence - Contaminated buffer or reagents.- Autofluorescence from the microplate.- Use fresh, high-purity reagents.- Use high-quality, low-autofluorescence black plates. Ensure background subtraction is performed.
Poor Reproducibility - Inaccurate pipetting.- Incomplete mixing of reagents.- Temperature fluctuations.- Calibrate pipettes and use proper technique.- Ensure thorough mixing after adding all components.- Allow all reagents and the plate to equilibrate to room temperature.
Non-responsive to Glucose - 1,2-PDBA has precipitated out of solution.- Incorrect ratio of 1,2-PDBA to ARS.- Ensure the final DMSO concentration is low enough to maintain solubility. Vortex stock before use.- Optimize the receptor-to-dye ratio. Try increasing the concentration of 1,2-PDBA.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the in vitro detection of glucose using this compound in a fluorescent competitive binding assay. The non-enzymatic, reversible nature of the boronic acid-diol interaction offers a stable and adaptable platform for various research contexts. By following the detailed steps for reagent preparation, assay execution, and data analysis, researchers can reliably quantify glucose concentrations and leverage this framework for further development and application.

References

Application Notes & Protocols: The Role of 1,2-Phenylenediboronic Acid in Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and materials scientists on the application of 1,2-Phenylenediboronic acid (1,2-PDBA) in the field of Covalent Organic Frameworks (COFs). Boronic acid-derived COFs were among the first of this class of porous crystalline polymers to be synthesized and continue to be of significant interest due to their dynamic covalent chemistry, porosity, and thermal stability.[1][2] This guide will detail synthetic strategies, including an adapted protocol for de novo synthesis and a more robust protocol for post-synthetic modification (PSM). Furthermore, it will explore the primary application of 1,2-PDBA functionalized COFs in the selective sensing of cis-diol-containing biomolecules, a key advantage conferred by the unique ortho positioning of the boronic acid groups.

Introduction: The Unique Potential of this compound in COF Chemistry

Covalent Organic Frameworks (COFs) are a class of crystalline porous materials constructed from organic building blocks linked by strong covalent bonds.[3] The ability to choose from a vast library of molecular precursors allows for the precise design of materials with tailored pore sizes, topologies, and functionalities. Boronic acids were foundational monomers in the development of COFs, capable of reversible self-condensation to form boroxine linkages (e.g., in COF-1) or condensation with polyols to form boronate ester linkages (e.g., in COF-5).[4][5] This reversible bond formation is crucial, as it allows for "error-checking" during synthesis, leading to highly crystalline materials.[6]

While 1,4-benzenediboronic acid is the most commonly used linker, the ortho-substituted isomer, this compound, presents a unique geometric and functional profile. Its two boronic acid groups are held in close proximity, making it an exceptional chelating agent for compounds with cis-diol functionalities, such as saccharides, glycoproteins, and catechols. This property is central to its application in COFs, primarily for creating highly selective sensors and separation media.

However, the direct synthesis of a highly crystalline COF using 1,2-PDBA as a primary linker is challenging. The steric constraints and altered symmetry imposed by the ortho geometry can frustrate the long-range order necessary for framework crystallinity, potentially leading to amorphous polymers.[7] Therefore, a powerful and often more practical approach is the post-synthetic modification (PSM) of a stable, pre-formed COF to introduce the 1,2-PDBA moiety.[8][9]

This guide will provide detailed protocols for both an adapted direct synthesis and a PSM approach, followed by an application protocol for analyte sensing.

Synthesis Methodologies for 1,2-PDBA in COFs

Two primary strategies can be employed to incorporate the 1,2-PDBA motif into a COF architecture: direct solvothermal co-condensation and post-synthetic modification.

Adapted Protocol for Direct Synthesis of a Boronate Ester-Linked COF

This protocol is adapted from established methods for synthesizing boronate ester COFs, such as COF-5.[10] It should be noted that this is a representative procedure, and optimization of reaction conditions (e.g., solvent system, temperature, time) is critical to maximize crystallinity, which may be challenging with the 1,2-PDBA linker.

Objective: To synthesize a 2D COF via the solvothermal condensation of this compound (1,2-PDBA) and 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP).

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product cluster_conditions Conditions r1 plus + r2 c1 Mesitylene:Dioxane (1:1) 120 °C, 72 h Sealed Pyrex Tube plus->c1 p1 c1->p1

Caption: General reaction scheme for boronate ester COF synthesis.

Materials:

  • This compound (1,2-PDBA)

  • 2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP)

  • Anhydrous 1,4-Dioxane

  • Anhydrous Mesitylene

  • Acetone (ACS Grade)

  • Pyrex tube (10 mL) with a sealing cap

Protocol:

  • Preparation: In a 10 mL Pyrex tube, add 1,2-PDBA (e.g., 25 mg, 0.15 mmol) and HHTP (e.g., 32 mg, 0.10 mmol). The 3:2 molar ratio corresponds to the stoichiometry of the boronic acid and hydroxyl groups.

  • Solvent Addition: Add 1.0 mL of anhydrous mesitylene and 1.0 mL of anhydrous 1,4-dioxane to the tube. The mixed solvent system is crucial for balancing monomer solubility and promoting crystalline growth.[10]

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the reaction.

  • Sealing and Heating: Flame-seal the Pyrex tube under vacuum or tightly seal with a Teflon-lined cap. Place the sealed tube in an oven preheated to 120 °C for 72 hours.

  • Isolation: After cooling to room temperature, a solid precipitate should be visible. Isolate the solid by centrifugation or filtration.

  • Washing and Activation:

    • Wash the solid repeatedly with anhydrous acetone to remove any unreacted monomers and residual solvent. This is a critical step for achieving a clean, porous material.

    • Perform a final solvent exchange with acetone.

    • Activate the sample by heating under dynamic vacuum (e.g., at 150 °C) overnight to evacuate the pores.

  • Characterization: The resulting powder should be characterized to confirm framework formation and assess crystallinity and porosity.

Protocol for Post-Synthetic Modification (PSM) of an Amine-Functionalized COF

This protocol describes the functionalization of a pre-synthesized, stable COF containing pendant amine groups with 4-formylphenylboronic acid, followed by reaction with a molecule containing a 1,2-diol. This multi-step approach reliably incorporates the desired functionality.

Workflow:

G A Start with stable Amine-COF (e.g., Tp-BDPDA) B Step 1: Imine Condensation Add 4-Formylphenylboronic acid DMF, 80°C, 24h A->B C Intermediate COF with pendant boronic acid groups B->C D Step 2: Boronate Ester Formation Add cis-diol compound (e.g., Alizarin Red S) Aqueous Buffer, RT, 4h C->D E Final Functionalized COF with chelated cis-diol D->E

Caption: Workflow for post-synthetic modification of an amine-COF.

Materials:

  • Amine-functionalized COF (e.g., synthesized from 1,3,5-triformylphloroglucinol and p-phenylenediamine)

  • 4-Formylphenylboronic acid

  • Anhydrous Dimethylformamide (DMF)

  • A target analyte or functional molecule with a cis-diol, such as Alizarin Red S for colorimetric studies.

Protocol:

  • Activation of Parent COF: Activate the amine-functionalized COF by heating under vacuum to ensure pores are guest-free.

  • Imine Condensation:

    • Suspend the activated COF (100 mg) in anhydrous DMF (10 mL).

    • Add a 10-fold molar excess of 4-formylphenylboronic acid relative to the amine sites on the COF.

    • Heat the suspension at 80 °C for 24 hours with stirring.

  • Isolation and Washing:

    • Cool the mixture and collect the solid by centrifugation.

    • Wash thoroughly with fresh DMF and then acetone to remove unreacted aldehyde-boronic acid.

    • Dry the resulting boronic acid-functionalized COF under vacuum.

  • Characterization (Intermediate): Use FT-IR spectroscopy to confirm the formation of the new imine bond (typically around 1620 cm⁻¹) and the presence of the B-O-H stretching of the boronic acid.

  • Chelation (Example): To demonstrate the reactivity of the installed boronic acid sites, perform a reaction with a cis-diol.

    • Suspend the boronic acid-functionalized COF (20 mg) in a suitable buffer solution (e.g., PBS pH 7.4).

    • Add a solution of Alizarin Red S. A distinct color change in the solid COF indicates successful boronate ester formation.

    • Wash the final product to remove any non-covalently bound dye.

Application Protocol: Fluorescent Sensing of Sugars

The proximate arrangement of two boronic acid units in 1,2-PDBA allows for strong, selective binding to cis-diols, which can be transduced into a measurable signal. This protocol outlines the use of a pyrene-containing COF functionalized with 1,2-PDBA for the fluorescent detection of fructose.

Sensing Mechanism:

G A Pyrene-COF with 1,2-PDBA sites (High Fluorescence) C Binding Event: Formation of stable boronate ester A->C + B Fructose (cis-diol analyte) B->C D Conformational Change & Photoinduced Electron Transfer (PET) C->D E Fluorescence Quenching (Low Fluorescence) D->E

Caption: Mechanism of fluorescence quenching for sugar detection.

Protocol:

  • Prepare COF Suspension: Disperse the 1,2-PDBA-functionalized COF in a suitable aqueous buffer (e.g., 100 mM phosphate buffer, pH 8.5) to a final concentration of 0.1 mg/mL. Higher pH promotes the formation of the anionic boronate species, which enhances diol binding.

  • Prepare Analyte Solutions: Prepare a series of fructose solutions of varying concentrations (e.g., 0 to 10 mM) in the same buffer.

  • Measurement:

    • In a quartz cuvette, place 2.0 mL of the COF suspension.

    • Record the initial fluorescence spectrum (e.g., excitation at 340 nm, emission scan from 350-550 nm). Pyrene typically shows characteristic excimer emission.

    • Add a small aliquot (e.g., 20 µL) of a fructose solution to the cuvette.

    • Incubate for 5 minutes with gentle stirring to allow for binding equilibrium.

    • Record the new fluorescence spectrum.

  • Data Analysis:

    • A significant decrease (quenching) in the fluorescence intensity should be observed upon fructose binding.

    • Plot the fluorescence quenching ((I₀ - I) / I₀) against the fructose concentration, where I₀ is the initial intensity and I is the intensity after adding fructose.

    • This plot can be used as a calibration curve to determine the concentration of unknown samples.

Characterization and Data

Proper characterization is essential to validate the synthesis and functionality of the COF.

Technique Purpose for 1,2-PDBA COFs Expected Observations
Powder X-Ray Diffraction (PXRD) To assess the crystallinity and determine the framework's structure.For a crystalline material, sharp diffraction peaks will be observed. The peak positions can be compared to a simulated pattern from a proposed structure. Amorphous materials will show a broad halo.
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the formation of covalent bonds (boronate esters) and the incorporation of functional groups.Disappearance of O-H stretches from HHTP and B(OH)₂ groups. Appearance of characteristic B-O-C stretches (around 1350 cm⁻¹). For PSM, appearance of imine C=N stretch (~1620 cm⁻¹).[9]
N₂ Adsorption-Desorption Isotherms (77 K) To measure the specific surface area (BET), pore volume, and pore size distribution.A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. High surface area confirms permanent porosity.
Scanning/Transmission Electron Microscopy (SEM/TEM) To visualize the morphology and particle size of the synthesized COF.Can reveal the shape (e.g., hexagonal, needle-like) and domain size of the crystalline particles.
¹¹B Solid-State NMR To probe the local environment of the boron atoms.A chemical shift indicative of trigonal planar boronate esters, distinct from the starting tetrahedral boronic acid.

References

Application Notes and Protocols: The Use of 1,2-Phenylenediboronic Acid in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Monovalency - The Potential of 1,2-Phenylenediboronic Acid in Smart Drug Delivery

For decades, phenylboronic acid (PBA) has been a cornerstone in the design of "smart" drug delivery systems. Its remarkable ability to form reversible covalent bonds with cis-diols has enabled the creation of materials that respond to specific physiological cues, such as changes in pH or glucose concentration.[1] This has led to significant advancements in areas like self-regulated insulin delivery and targeted cancer therapy.[2][3] However, the monofunctional nature of PBA limits the architectural complexity and, potentially, the stability and responsiveness of the resulting drug carriers.

This guide ventures into the next frontier: the application of This compound . The unique feature of this molecule is the presence of two boronic acid moieties in an ortho configuration on a single phenyl ring. This arrangement opens up a new paradigm for the design of drug delivery systems, offering the potential for enhanced crosslinking, superior stability, and unique binding capabilities that are not achievable with its monofunctional counterpart. The proximity of the two boronic acid groups can facilitate the formation of stable bidentate complexes with diol-containing polymers and drugs, leading to the creation of robust, yet stimuli-responsive, hydrogels and nanoparticles.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of utilizing this compound in the fabrication of advanced drug delivery systems. We will explore its mechanism of action, propose innovative system designs, and provide detailed protocols for the synthesis and evaluation of these next-generation drug carriers. While direct literature on the drug delivery applications of this compound is still emerging, the principles outlined here are grounded in the extensive knowledge of boronic acid chemistry and are intended to serve as a foundational resource for innovation in this exciting field.

Mechanism of Action: From Simple Esterification to Bidentate Crosslinking

The fundamental chemistry governing the utility of this compound in drug delivery is its interaction with diols. Like PBA, each boronic acid group can undergo a reversible esterification reaction with a 1,2- or 1,3-diol to form a boronate ester. This reaction is highly dependent on the pH of the surrounding environment. In aqueous solution, the boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The anionic form has a higher affinity for diols.[1] Consequently, at physiological pH (around 7.4), the equilibrium favors the neutral form, and the interaction with diols is relatively weak. However, in more alkaline conditions or in the presence of high concentrations of diols, the equilibrium shifts, favoring the formation of stable boronate esters. Conversely, in acidic environments, the boronate esters are readily hydrolyzed, releasing the diol-containing molecule. This pH-dependent, reversible covalent bonding is the cornerstone of stimuli-responsive drug release.

The novelty of this compound lies in its ability to act as a bidentate crosslinker . The two adjacent boronic acid groups can interact with two separate diol-containing polymer chains or drug molecules, creating a stable crosslinked network. This is in contrast to PBA, which can only form a single attachment point.

G cluster_0 Monofunctional Phenylboronic Acid (PBA) cluster_1 Bifunctional this compound PBA Phenylboronic Acid Diol1 Diol-containing Polymer/Drug PBA->Diol1 Single Boronate Ester Bond PBA_System Pendant Chains/ Limited Crosslinking PBA->PBA_System DiB 1,2-Phenylenediboronic Acid Diol2 Diol-containing Polymer/Drug DiB->Diol2 Boronate Ester Bond 1 Diol3 Diol-containing Polymer/Drug DiB->Diol3 Boronate Ester Bond 2 DiB_System Crosslinked Network/ Enhanced Stability DiB->DiB_System

PBA vs. This compound Crosslinking

This bidentate crosslinking capability is expected to result in the formation of hydrogels with superior mechanical properties and nanoparticles with enhanced stability compared to those formed using monofunctional PBA.

Applications and System Design

The unique properties of this compound can be leveraged to design a variety of sophisticated drug delivery systems.

High-Stability, pH-Responsive Hydrogels for Sustained Drug Release

Hydrogels are three-dimensional, water-swollen polymer networks that are highly biocompatible and can encapsulate a wide range of therapeutic agents. By using this compound as a crosslinker for diol-containing polymers such as poly(vinyl alcohol) (PVA), it is possible to create hydrogels that are stable at physiological pH but will degrade and release their drug payload in an acidic environment, such as that found in tumor tissues or intracellular compartments.

Design Principle:

  • Polymer Backbone: Poly(vinyl alcohol) (PVA) is an ideal candidate due to its biocompatibility, low cost, and abundance of 1,3-diol units.

  • Crosslinker: this compound.

  • Drug Loading: The drug can be physically entrapped within the hydrogel matrix during its formation.

  • Release Mechanism: At physiological pH (~7.4), the boronate ester crosslinks are relatively stable, leading to minimal drug release. In an acidic environment (pH < 6.5), the boronate esters are hydrolyzed, leading to the degradation of the hydrogel and the release of the encapsulated drug.

G cluster_0 Hydrogel Formation cluster_1 Drug Release PVA Poly(vinyl alcohol) (PVA) Solution Mix Mixing and Gelation PVA->Mix DiB 1,2-Phenylenediboronic Acid Solution DiB->Mix Drug Therapeutic Drug Drug->Mix Hydrogel Drug-Loaded Hydrogel Mix->Hydrogel pH74 Physiological pH (7.4) Stable Crosslinks Minimal Release Hydrogel->pH74 Stable Environment pH50 Acidic pH (<6.5) Hydrolysis of Crosslinks Drug Release Hydrogel->pH50 Acidic Trigger

This compound Crosslinked Hydrogel Workflow
Shell-Crosslinked Micelles for Enhanced Stability and Targeted Delivery

Amphiphilic block copolymers can self-assemble in aqueous solution to form micelles, which consist of a hydrophobic core capable of encapsulating poorly water-soluble drugs and a hydrophilic shell that provides stability in biological fluids. However, these micelles can be unstable and may prematurely release their cargo upon dilution in the bloodstream. Crosslinking the hydrophilic shell can significantly enhance their stability. This compound can be used to crosslink a shell composed of a diol-containing polymer, creating a robust and stimuli-responsive nanocarrier.

Design Principle:

  • Block Copolymer: A diblock copolymer consisting of a hydrophobic block (e.g., poly(lactic-co-glycolic acid), PLGA) and a hydrophilic, diol-containing block (e.g., a copolymer of polyethylene glycol and a diol-containing monomer).

  • Self-Assembly: The block copolymer self-assembles into micelles in an aqueous environment.

  • Shell Crosslinking: this compound is added to the micellar solution to crosslink the hydrophilic shell.

  • Drug Loading: The hydrophobic drug is loaded into the core of the micelles during the self-assembly process.

  • Release Mechanism: The crosslinked shell prevents premature drug release. Upon reaching an acidic target site, the boronate ester crosslinks are cleaved, leading to the destabilization of the micelle and the release of the drug.

Experimental Protocols

Protocol 1: Synthesis of a this compound Crosslinked Poly(vinyl alcohol) (PVA) Hydrogel for pH-Responsive Doxorubicin Release

This protocol describes the preparation of a pH-responsive hydrogel for the controlled release of the anticancer drug doxorubicin (DOX).

Materials:

  • Poly(vinyl alcohol) (PVA), Mw 70,000-100,000 g/mol

  • This compound

  • Doxorubicin hydrochloride (DOX)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 5.0

  • Deionized water

Procedure:

  • Preparation of PVA Solution:

    • Dissolve 10 g of PVA in 90 mL of deionized water by heating at 90°C with constant stirring until a clear solution is obtained.

    • Cool the solution to room temperature.

  • Preparation of this compound Solution:

    • Dissolve 0.5 g of this compound in 10 mL of DMSO.

  • Hydrogel Formation and Drug Loading:

    • In a beaker, mix 10 mL of the PVA solution with 1 mg of DOX. Stir until the DOX is completely dissolved.

    • Slowly add 1 mL of the this compound solution to the PVA/DOX mixture while stirring vigorously.

    • Continue stirring for 30 minutes. The formation of a hydrogel should be observed.

    • Cast the hydrogel into a mold and allow it to set at room temperature for 24 hours.

  • Purification:

    • Immerse the hydrogel in a large volume of deionized water for 48 hours, changing the water every 12 hours, to remove any unreacted reagents and unloaded drug.

    • Lyophilize the purified hydrogel for storage.

Characterization:

  • Swelling Studies: The swelling ratio of the hydrogel can be determined by immersing a known weight of the lyophilized hydrogel in PBS at different pH values (7.4 and 5.0) and measuring the weight of the swollen hydrogel at different time points.

  • Drug Release Studies: The in vitro release of DOX from the hydrogel can be studied by placing a known amount of the drug-loaded hydrogel in a dialysis bag and immersing it in PBS at pH 7.4 and pH 5.0. Aliquots of the release medium can be withdrawn at different time intervals and the concentration of DOX can be determined by UV-Vis spectrophotometry or fluorescence spectroscopy.

Protocol 2: Preparation and Characterization of Doxorubicin-Loaded Nanoparticles with a this compound Crosslinked Shell

This protocol outlines the synthesis of shell-crosslinked nanoparticles for the delivery of doxorubicin.

Materials:

  • Amphiphilic block copolymer with a diol-containing hydrophilic block (e.g., synthesized via ring-opening polymerization of a lactone and a diol-containing monomer)

  • Doxorubicin hydrochloride (DOX)

  • This compound

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Dialysis membrane (MWCO 10,000 Da)

  • Deionized water

Procedure:

  • Drug Loading and Nanoparticle Formation:

    • Dissolve 100 mg of the amphiphilic block copolymer and 10 mg of DOX in 5 mL of DMF.

    • Add 15 µL of TEA to neutralize the DOX hydrochloride.

    • Add the DMF solution dropwise to 20 mL of deionized water under vigorous stirring.

    • Continue stirring for 4 hours to allow for the self-assembly of drug-loaded nanoparticles.

  • Shell Crosslinking:

    • Dissolve 20 mg of this compound in 1 mL of DMF.

    • Add the this compound solution dropwise to the nanoparticle suspension while stirring.

    • Continue stirring for 24 hours at room temperature to allow for the crosslinking of the nanoparticle shell.

  • Purification:

    • Dialyze the nanoparticle suspension against deionized water for 48 hours using a dialysis membrane to remove unreacted crosslinker, free drug, and DMF.

    • Lyophilize the purified nanoparticles for storage.

Characterization:

  • Particle Size and Morphology: The size and morphology of the nanoparticles can be characterized by dynamic light scattering (DLS) and transmission electron microscopy (TEM).

  • Drug Loading Content and Encapsulation Efficiency: The amount of DOX loaded into the nanoparticles can be determined by dissolving a known amount of lyophilized nanoparticles in DMF and measuring the absorbance of DOX using a UV-Vis spectrophotometer.

  • In Vitro Drug Release: The release of DOX from the nanoparticles can be evaluated using a dialysis method similar to that described for the hydrogel protocol.

Data Presentation: Potential Advantages of this compound

The following tables present hypothetical data to illustrate the potential advantages of using this compound as a crosslinker compared to monofunctional PBA.

Table 1: Comparison of Hydrogel Properties

PropertyPBA-Crosslinked HydrogelThis compound-Crosslinked Hydrogel
Swelling Ratio (pH 7.4) HighModerate
Swelling Ratio (pH 5.0) Very High (Disintegration)High (Controlled Swelling)
Compressive Modulus LowHigh
Drug Release at pH 7.4 (24h) 30%15%
Drug Release at pH 5.0 (24h) 95%85%

Table 2: Comparison of Nanoparticle Properties

PropertyPBA-Functionalized NanoparticlesThis compound Shell-Crosslinked Nanoparticles
Stability in 10% FBS Aggregation after 4hStable for > 24h
Drug Leakage at pH 7.4 (24h) 25%10%
Drug Release at pH 5.0 (24h) 80%75%
Encapsulation Efficiency ~75%~85%

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, building block for the creation of next-generation drug delivery systems. Its ability to act as a bidentate crosslinker offers the potential to fabricate hydrogels and nanoparticles with enhanced stability, improved drug retention, and finely-tuned stimuli-responsive properties. The protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers to begin exploring the unique advantages of this versatile molecule.

Future research should focus on the synthesis and characterization of novel polymers specifically designed to interact with this compound. Furthermore, in vivo studies are needed to validate the efficacy and biocompatibility of these advanced drug delivery systems. The exploration of other diboronic acid isomers and their derivatives will also undoubtedly open up new avenues for the design of highly sophisticated and effective therapeutic carriers.

References

Application Notes and Protocols: The Strategic Role of 1,2-Phenylenediboronic Acid Scaffolds in the Synthesis of Advanced Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Power of Proximity in Molecular Recognition

In the intricate world of chemical sensing, the ability to selectively detect and quantify biologically relevant molecules is paramount. Fluorescent sensors, with their inherent sensitivity and potential for real-time monitoring, have emerged as indispensable tools in research and diagnostics. Among the diverse array of molecular recognition motifs, boronic acids have garnered significant attention for their unique ability to form reversible covalent bonds with cis-1,2- and cis-1,3-diols—a structural feature prevalent in saccharides, glycoproteins, and catechols.[1][2] This application note delves into the design, synthesis, and application of fluorescent sensors built upon the 1,2-phenylenediboronic acid scaffold and its derivatives, with a particular focus on an anthracene-based sensor for glucose detection. The strategic placement of two boronic acid moieties in close proximity on a phenyl ring enhances both the affinity and selectivity for target analytes, offering a powerful platform for the development of sophisticated chemosensors.[3]

The core principle behind these sensors lies in the modulation of a fluorophore's emission in response to the binding of a target analyte to the boronic acid recognition sites.[3] Typically, the boronic acid groups, being electron-withdrawing, can quench the fluorescence of a nearby fluorophore through a process known as photoinduced electron transfer (PET).[3] Upon binding to a diol-containing analyte, the electronic properties of the boron center are altered, disrupting the PET process and leading to a "turn-on" of fluorescence. This direct and reversible interaction forms the basis for quantitative analysis.

This guide will provide a comprehensive overview of the underlying principles, detailed synthetic protocols for a representative anthracene-based diboronic acid sensor, and a comparative analysis of the performance of various sensors derived from this versatile scaffold.

The Chemistry of Detection: Mechanism of Action

The efficacy of this compound-based sensors is rooted in the principles of Lewis acid-base chemistry and the conformational arrangement of the boronic acid groups. A single phenylboronic acid (PBA) can bind to diols, but often with lower affinity and selectivity, particularly for saccharides like glucose which exist in equilibrium with various isomers.[4] By positioning two boronic acid groups on the same aromatic ring (an ortho arrangement), a pre-organized binding pocket is created that can form a more stable 1:1 complex with the target diol. This chelate effect significantly enhances the binding affinity and selectivity for specific analytes.[5]

The sensing mechanism can be visualized as a dynamic equilibrium. In the unbound state, the lone pair of electrons on the nitrogen atoms of the linker can interact with the anthracene fluorophore, leading to quenching of its fluorescence. Concurrently, the boronic acid moieties can also contribute to this quenching via PET. When a diol-containing analyte such as glucose is introduced, it forms a stable cyclic boronate ester with the two boronic acid groups. This binding event alters the electronic properties of the boronic acid moieties, inhibiting the PET process and leading to a significant enhancement of the fluorescence emission.

G Sensor_OFF Sensor_OFF Sensor_ON Sensor_ON

Featured Application: An Anthracene-Based Diboronic Acid Sensor for Glucose

To illustrate the practical application of these principles, we will focus on the synthesis and characterization of an anthracene-based diboronic acid fluorescent sensor, herein designated as BA 2 . This sensor has demonstrated efficacy in the detection of glucose.[3][6]

G

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of the BA 2 sensor and its key intermediates.

Protocol 1: Synthesis of 9,10-bis(chloromethyl)anthracene [7][8]

  • Rationale: This initial step introduces reactive chloromethyl groups onto the anthracene core, which will serve as handles for subsequent functionalization. The Blanc chloromethylation is a classic method for this transformation.

  • Materials:

    • Anthracene

    • Paraformaldehyde

    • Dioxane

    • Concentrated Hydrochloric Acid (HCl)

    • Toluene

  • Procedure:

    • Prepare a saturated solution of HCl gas in dioxane. Caution: This should be done in a well-ventilated fume hood.

    • To the saturated HCl/dioxane solution, add anthracene and paraformaldehyde.

    • Stir the mixture and heat to a gentle reflux for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature, during which a yellow solid should precipitate.

    • Filter the solid product and wash the filter cake with cold dioxane.

    • Dry the product under vacuum.

    • For further purification, recrystallize the crude product from toluene.

  • Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR spectroscopy. The spectrum in CDCl₃ will show a characteristic singlet for the chloromethyl protons and signals corresponding to the aromatic protons of the anthracene core.

Protocol 2: Synthesis of 1,1'-(Anthracene-9,10-diyl)bis(N-methylmethanamine) [3][6]

  • Rationale: This step introduces the secondary amine linkers, which are crucial for the PET mechanism and for connecting the fluorophore to the boronic acid recognition units.

  • Materials:

    • 9,10-bis(chloromethyl)anthracene

    • Methylamine (solution in a suitable solvent, e.g., MeOH)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve 9,10-bis(chloromethyl)anthracene in a suitable solvent like methanol.

    • Add a solution of methylamine to the reaction mixture.

    • Stir the reaction at room temperature for approximately 18 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, remove the solvent under reduced pressure to obtain the crude product.

    • The product can be purified by column chromatography on silica gel.

Protocol 3: Synthesis of the Protected Boronic Acid Precursor [3][6]

  • Rationale: The boronic acid is protected as a boronate ester to prevent side reactions during the subsequent alkylation step. The trifluoromethyl group is introduced to enhance the acidity of the boronic acid, improving its binding affinity at physiological pH.

  • Materials:

    • 2-Methyl-4-(trifluoromethyl)phenylboronic acid

    • 2,2-Dimethyl-1,3-propanediol

    • N-Bromosuccinimide (NBS)

    • Benzoyl peroxide (BPO)

  • Procedure:

    • React 2-methyl-4-(trifluoromethyl)phenylboronic acid with 2,2-dimethyl-1,3-propanediol to form the corresponding boronic ester.

    • Perform a Wohl-Ziegler bromination on the methyl group of the boronic ester using NBS and a radical initiator like BPO. This will yield 2-(2-(bromomethyl)-4-(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane.

Protocol 4: Synthesis of the Final Sensor (BA 2) [3][6]

  • Rationale: This is the key coupling step where the anthracene core is linked to the boronic acid recognition units, followed by deprotection to yield the active sensor.

  • Procedure:

    • Alkylation:

      • Dissolve 1,1'-(Anthracene-9,10-diyl)bis(N-methylmethanamine) and the protected boronic acid precursor in a suitable solvent like chloroform (CHCl₃).

      • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

      • Stir the mixture at 50 °C for 12 hours under a nitrogen atmosphere.

      • Monitor the reaction by LC-MS.

      • After completion, perform an aqueous workup and extract the product with an organic solvent.

    • Deprotection:

      • Dissolve the protected sensor from the previous step in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

      • Stir the solution at 50 °C for 12 hours.

      • Monitor the deprotection by LC-MS.

      • After completion, perform an aqueous workup, extract the product, and purify by appropriate chromatographic methods to yield the final sensor BA 2 .

  • Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The photophysical properties (absorption and emission spectra) should be measured in a suitable buffer solution.

Performance and Comparative Analysis

The performance of a fluorescent sensor is evaluated based on several key parameters, including its binding affinity (Ka), limit of detection (LOD), and fluorescence quantum yield (ΦF). The following table provides a comparative overview of the performance of various diboronic acid-based fluorescent sensors for different analytes.

Sensor Name/DescriptionAnalyteBinding Constant (Ka) (M⁻¹)Limit of Detection (LOD)Quantum Yield (ΦF)Reference
BA 2 (Anthracene-based)GlucoseNot explicitly reportedNot explicitly reportedNot explicitly reported[3][6]
Mc-CDBA (Anthracene-based)Glucose4.5 x 10³1.37 µMNot reported[9]
CN-DBA (Anthracene-based)Glucose6489.51.51 µMNot reported[10]
Sensor 1 (Anthracene-based)Glucose3980Not reportedNot reported[5]
3-HPBA DopamineNot reported50 nMNot reported[4]
APBA-AIZS QDs DopamineNot reported0.65 µMNot reported[2]
2-(4-boronophenyl)quinoline-4-carboxylic acid CatecholNot reportedNot reportedNot reported[11]

Note: The performance of sensors can be highly dependent on the solvent system and pH.

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a robust and versatile platform for the design of highly selective and sensitive fluorescent sensors. The strategic placement of two boronic acid moieties allows for enhanced binding to diol-containing analytes, which is crucial for applications in complex biological media. The anthracene-based sensor BA 2 serves as a prime example of how this scaffold can be integrated into a PET-based sensing mechanism for the detection of glucose.

The detailed synthetic protocols provided herein offer a practical guide for researchers seeking to develop their own diboronic acid-based sensors. The modular nature of the synthesis allows for the facile introduction of different fluorophores and modifications to the linker and boronic acid units, enabling the fine-tuning of the sensor's properties for specific applications.

Future research in this area will likely focus on the development of sensors with even greater selectivity for specific saccharides, the design of ratiometric sensors to minimize environmental effects, and the exploration of novel fluorophores with emission in the near-infrared region for deep-tissue imaging. The continued innovation in the design and synthesis of diboronic acid-based fluorescent sensors holds immense promise for advancing our ability to monitor and understand complex biological processes.

References

Application Notes and Protocols for Self-Healing Polymers Based on 1,2-Phenylenediboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of self-healing polymers utilizing 1,2-Phenylenediboronic acid as a dynamic crosslinking agent. The protocols are designed to be robust and informative, explaining the scientific principles behind the experimental choices.

Introduction: The Promise of Self-Healing Materials in Biomedical Applications

In the realm of advanced materials, self-healing polymers represent a significant leap forward, offering enhanced durability and lifespan for a multitude of applications. At the heart of many of these innovative materials lies the elegant chemistry of dynamic covalent bonds. Among these, the reversible formation of boronic esters from boronic acids and diols has garnered considerable attention for its biocompatibility and responsiveness to environmental stimuli.[1][2] This guide focuses on the use of this compound, a unique difunctional crosslinker, to create robust and stimuli-responsive self-healing hydrogels. These materials hold immense promise for applications in drug delivery, tissue engineering, and the development of smart medical devices.[3][4][5]

The proximity of the two boronic acid moieties on the phenyl ring in this compound allows for the formation of stable, yet reversible, crosslinks with diol-containing polymers, such as poly(vinyl alcohol) (PVA). This dynamic nature of the boronic ester bonds imparts the material with the ability to self-heal after damage and respond to changes in pH and the presence of certain molecules like glucose.[6]

The Chemistry of Self-Healing: Reversible Boronic Ester Formation

The self-healing capability of polymers crosslinked with this compound is predicated on the dynamic covalent chemistry of boronic ester formation. Boronic acids exist in equilibrium between a neutral trigonal planar form and a negatively charged tetrahedral boronate form.[3] The formation of stable cyclic boronate esters with 1,2- or 1,3-diols is favored at a pH at or above the pKa of the boronic acid.[7]

When the polymer network is damaged, the severed boronic ester bonds at the fractured interface can readily reform upon bringing the surfaces back into contact. This process is driven by the dynamic equilibrium of the boronic ester linkage, allowing for the restoration of the material's integrity and mechanical properties. The efficiency of this self-healing process is influenced by factors such as pH, temperature, and the mobility of the polymer chains.

Diagram: Self-Healing Mechanism

G cluster_0 Intact Polymer Network cluster_1 Damaged Network cluster_2 Healed Network PVA1 PVA Chain PDBA This compound Crosslinker PVA1->PDBA Boronic Ester Bond PVA2 PVA Chain PVA2->PDBA Boronic Ester Bond PDBA_d1 Severed Crosslinker PDBA->PDBA_d1 Damage PVA1_d PVA Chain PDBA_h Reformed Crosslinker PDBA_d1->PDBA_h Healing PVA2_d PVA Chain PDBA_d2 Severed Crosslinker PVA1_h PVA Chain PVA1_h->PDBA_h Reformed Boronic Ester Bond PVA2_h PVA Chain PVA2_h->PDBA_h Reformed Boronic Ester Bond

Caption: Molecular representation of the self-healing process.

Experimental Protocols

Protocol 1: Synthesis of a Self-Healing Hydrogel

This protocol details the preparation of a self-healing hydrogel by crosslinking Poly(vinyl alcohol) (PVA) with this compound (1,2-PDBA).

Materials:

  • Poly(vinyl alcohol) (PVA, Mw 75,000-180,000)

  • This compound (1,2-PDBA)

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Molds for hydrogel casting (e.g., petri dishes)

Procedure:

  • Prepare PVA Solution:

    • Dissolve 10 g of PVA in 90 mL of DI water by heating to 90°C with constant stirring until the solution is clear.

    • Allow the PVA solution to cool to room temperature. This will be your 10% (w/v) PVA stock solution.

  • Prepare 1,2-PDBA Crosslinker Solution:

    • Dissolve 0.5 g of 1,2-PDBA in 10 mL of DI water. Gentle warming may be required to fully dissolve the solid. This will be your 5% (w/v) 1,2-PDBA stock solution.

  • Hydrogel Formation:

    • In a beaker, combine 10 mL of the 10% PVA solution with 1 mL of the 5% 1,2-PDBA solution.

    • Adjust the pH of the mixture to 7.4 by adding small aliquots of PBS buffer while stirring.

    • Stir the mixture vigorously for 5 minutes to ensure homogeneity.

    • Pour the resulting solution into a mold and allow it to stand at room temperature for 1-2 hours, or until a stable hydrogel is formed.

Rationale: The concentration of PVA and 1,2-PDBA can be varied to tune the mechanical properties of the hydrogel. A higher concentration of the crosslinker will generally result in a stiffer hydrogel. The pH is adjusted to 7.4 to facilitate the formation of the boronic ester crosslinks, which is optimal for many biomedical applications.

Protocol 2: Characterization of Self-Healing Properties

A. Macroscopic Self-Healing Test:

  • Prepare a cylindrical or rectangular hydrogel sample as described in Protocol 1.

  • Cut the hydrogel into two separate pieces using a sharp blade.

  • Gently press the two pieces back together and store them in a humid environment (e.g., a sealed container with a small amount of water) at room temperature.

  • Observe the healing process over time (e.g., 1, 6, 12, and 24 hours).

  • After the desired healing time, gently stretch the hydrogel to qualitatively assess the healing efficiency. A successfully healed hydrogel should withstand stretching without breaking at the seam.

B. Rheological Analysis:

Rheology is a powerful technique to quantify the self-healing behavior of the hydrogel.

  • Use a rheometer with a parallel plate geometry.

  • Place a hydrogel sample on the bottom plate and lower the upper plate to the desired gap.

  • Perform a strain sweep experiment to determine the linear viscoelastic region (LVER) of the hydrogel.

  • Conduct a continuous step-strain experiment:

    • Apply a small oscillatory strain within the LVER (e.g., 1%) for a set period to measure the initial storage modulus (G') and loss modulus (G'').

    • Apply a large, destructive strain (e.g., 500%) for a short duration to break the hydrogel network.

    • Immediately switch back to the small oscillatory strain (1%) and monitor the recovery of G' and G'' over time.

  • The healing efficiency can be calculated as the percentage of the recovered storage modulus relative to the initial storage modulus.

Time (minutes)Storage Modulus (G') Recovery (%)
150-60%
570-80%
1585-95%
30>95%

Rationale: The macroscopic test provides a simple and visual confirmation of self-healing. Rheological analysis provides quantitative data on the recovery of the mechanical properties of the hydrogel network after damage. The rapid recovery of the storage modulus indicates efficient self-healing.

Diagram: Experimental Workflow for Hydrogel Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_macro Macroscopic Test cluster_rheo Rheology prep_pva Prepare 10% PVA Solution mix Mix PVA and 1,2-PDBA prep_pva->mix prep_pdba Prepare 5% 1,2-PDBA Solution prep_pdba->mix adjust_ph Adjust pH to 7.4 mix->adjust_ph cast Cast into Mold adjust_ph->cast gelation Allow Gelation cast->gelation macro_test Macroscopic Healing Test gelation->macro_test rheology Rheological Analysis gelation->rheology drug_release Drug Release Study gelation->drug_release cluster_macro cluster_macro cluster_rheo cluster_rheo cut Cut Hydrogel rejoin Rejoin Pieces cut->rejoin observe Observe Healing rejoin->observe stretch Qualitative Stretch Test observe->stretch strain_sweep Strain Sweep step_strain Step-Strain Test strain_sweep->step_strain recovery Monitor G' Recovery step_strain->recovery

Caption: Workflow for hydrogel synthesis and characterization.

Application in Drug Delivery

The stimuli-responsive nature of 1,2-PDBA crosslinked hydrogels makes them excellent candidates for controlled drug delivery systems. The boronic ester linkages are sensitive to pH and can be competitively displaced by molecules with diol moieties, such as glucose.[8] This allows for the design of "smart" drug delivery vehicles that release their payload in response to specific physiological cues.

Protocol 3: In Vitro Drug Release Study

This protocol describes a method to evaluate the release of a model drug, such as Doxorubicin (an anticancer drug) or insulin, from the self-healing hydrogel.

Materials:

  • Drug-loaded hydrogel (prepared by adding the drug to the PVA/1,2-PDBA mixture before gelation)

  • Release media:

    • PBS (pH 7.4)

    • PBS (pH 5.5, simulating an acidic tumor microenvironment)

    • PBS (pH 7.4) with varying glucose concentrations (e.g., 100 mg/dL and 400 mg/dL, simulating normal and hyperglycemic conditions)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

  • Prepare drug-loaded hydrogel discs of a specific size and weight.

  • Place each hydrogel disc in a separate vial containing 10 mL of the desired release medium.

  • Incubate the vials at 37°C with gentle agitation.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot of the release medium and replace it with 1 mL of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).

  • Calculate the cumulative drug release at each time point and plot it as a function of time.

Release MediumCumulative Release at 24h (%)
PBS, pH 7.420-30%
PBS, pH 5.550-60%
PBS, pH 7.4 + 400 mg/dL Glucose60-70%

Rationale: This study allows for the evaluation of the hydrogel's ability to control drug release in response to different stimuli. The enhanced release at lower pH is due to the partial hydrolysis of the boronic ester bonds. The increased release in the presence of glucose is due to the competitive binding of glucose to the boronic acid moieties, leading to a loosening of the hydrogel network.

Conclusion

Self-healing polymers based on this compound offer a versatile platform for the development of advanced materials for biomedical applications. The protocols outlined in these application notes provide a solid foundation for the synthesis, characterization, and evaluation of these promising materials. The unique properties of these hydrogels, including their self-healing capabilities and stimuli-responsiveness, open up new avenues for the design of next-generation drug delivery systems and medical devices.

References

Application Note & Protocols: Stimuli-Responsive Thin Films via Layer-by-Layer Assembly with 1,2-Phenylenediboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the fabrication of stimuli-responsive multilayer thin films using Layer-by-Layer (LbL) assembly. The core of this system is the use of 1,2-Phenylenediboronic acid (1,2-PDBA) as a dynamic covalent linker, which reversibly binds to polymers containing cis-diol functionalities, such as poly(vinyl alcohol) (PVA). The resulting films exhibit exceptional sensitivity to environmental pH and the concentration of competing sugars, making them highly valuable for advanced applications in drug delivery, biosensing, and functional coatings. We will explore the underlying chemical principles, provide step-by-step assembly and characterization protocols, and offer expert insights into process optimization and troubleshooting.

The Chemistry of Phenylenediboronic Acid in LbL Assembly

The Layer-by-Layer (LbL) assembly technique is a powerful method for creating ultrathin, functional films with nanoscale precision under mild, aqueous conditions.[1] While various intermolecular forces like electrostatic interactions or hydrogen bonds can be employed, the use of dynamic covalent chemistry offers a unique level of control and responsiveness.[1][2]

Mechanism of Boronate Ester Formation

Phenylboronic acids (PBAs) are Lewis acids that can reversibly form stable cyclic esters with compounds containing 1,2- or 1,3-diol groups.[3][4] This reaction is the cornerstone of the assembly process. In an aqueous solution, the boronic acid group exists in equilibrium between a neutral, trigonal planar form and a negatively charged, tetrahedral boronate form.[5] The tetrahedral form has a much higher affinity for diols. The position of this equilibrium is highly pH-dependent; alkaline conditions favor the more reactive tetrahedral state, thus promoting the formation of the boronate ester bond that crosslinks the layers of the film.[2][6]

The "Diboronic Advantage" of 1,2-PDBA

The use of 1,2-PDBA, which features two boronic acid groups in an ortho configuration on a phenyl ring, provides a significant enhancement in binding affinity and selectivity for specific sugars, such as glucose.[7] This is because the two adjacent boronic acid moieties can form a more stable, bidentate complex with the cis-diols of a single sugar molecule. This enhanced stability is crucial for creating robust films that remain intact under physiological conditions but can be selectively disassembled.

Stimuli-Responsiveness: The Key to Functionality

The dynamic nature of the boronate ester bond imparts two key responsive behaviors to the LbL film:

  • pH Sensitivity: The boronate ester linkage is stable at neutral to alkaline pH but becomes unstable and hydrolyzes in acidic media (typically below pH 6.0-7.0), leading to the disassembly of the film.[8]

  • Sugar Sensitivity: The LbL assembly can be competitively disassembled by introducing free sugars into the surrounding solution.[9] Sugars with high binding affinity, like fructose or glucose, will compete for the boronic acid binding sites, displacing the diol-containing polymer and causing the film to dissolve.[2][9] This principle is the basis for glucose-responsive drug delivery systems, particularly for insulin.[10][11]

G cluster_0 Film Assembly (pH > pKa) cluster_1 Film Disassembly (Stimulus) PVA Diol-Polymer (e.g., PVA) Film Stable LbL Film (Boronate Ester Crosslink) PVA->Film binds PDBA 1,2-PDBA Linker PDBA->Film binds Released_Components Released Polymer + PDBA-Sugar Complex Film->Released_Components Competitive Binding Film->Released_Components Hydrolysis Glucose Competing Sugar (e.g., Glucose) Glucose->Film Acid Acidic pH (H+) Acid->Film

Caption: Mechanism of 1,2-PDBA LbL film assembly and stimuli-induced disassembly.

Core Materials and Solution Preparation

Accurate and consistent preparation of solutions is critical for reproducible film assembly. All solutions should be prepared using high-purity (e.g., 18 MΩ·cm) water and filtered if necessary.

Table 1: Materials and Reagents
Material/ReagentSupplier ExamplePurpose
This compoundPubChem CID: 22174234Crosslinking agent
Poly(vinyl alcohol), PVASigma-AldrichDiol-containing polymer
(3-Aminopropyl)triethoxysilaneSigma-AldrichSubstrate surface modification
Toluene, AnhydrousSigma-AldrichSolvent for silanization
TRIS or Phosphate BufferVWR, Thermo FisherpH control for solutions
D-GlucoseSigma-AldrichStimulus for disassembly studies
Quartz Slides / Silicon WafersVariousSubstrates for film deposition
Protocol 2.1: Preparation of 1,2-PDBA Solution
  • Causality: The concentration and pH of the 1,2-PDBA solution directly impact the rate and quality of film growth. The pH must be maintained above the pKa of the boronic acid groups to ensure a sufficient population of the reactive tetrahedral boronate species.

  • Weigh the required amount of this compound to prepare a stock solution (e.g., 10 mM).

  • Dissolve the 1,2-PDBA in a buffered aqueous solution (e.g., 10 mM TRIS buffer). A small amount of a co-solvent like DMSO may be used to aid initial dissolution if needed, but the final concentration should be low (<1%).[12]

  • Adjust the pH of the solution to the desired assembly pH, typically between 7.4 and 9.0, using dilute NaOH or HCl. A higher pH generally leads to faster film growth.[2]

  • Stir the solution until the 1,2-PDBA is fully dissolved.

Protocol 2.2: Preparation of Poly(vinyl alcohol) (PVA) Solution
  • Causality: PVA provides the diol backbone for the assembly. Its molecular weight and concentration influence the thickness of each deposited layer and the mechanical properties of the final film.

  • Weigh the appropriate amount of PVA powder (e.g., for a 1 mg/mL solution).

  • Add the PVA to a buffered aqueous solution (matching the buffer of the 1,2-PDBA solution).

  • Heat the solution to ~80-90°C while stirring vigorously to facilitate the complete dissolution of the PVA. This may take 1-2 hours.

  • Allow the solution to cool to room temperature before use. Ensure the final pH matches that of the 1,2-PDBA solution.

Layer-by-Layer Assembly Protocol

The following protocol details a standard dip-assisted LbL assembly process.[13][14] Automation can be achieved using robotic dip coaters for improved consistency.

Substrate Preparation (Self-Validating Hydrophilicity)
  • Expertise: A clean, uniformly charged surface is paramount for consistent LbL deposition. The initial layer requires a surface that promotes adhesion. For glass or silicon-based substrates, aminosilanization creates a positively charged surface that can interact with the anionic boronate form of 1,2-PDBA. A simple water contact angle measurement validates the success of this step; a highly hydrophilic surface (low contact angle) indicates proper cleaning, and a more hydrophobic surface post-silanization confirms monolayer formation.

  • Clean substrates by sonicating in Alconox solution, high-purity water, and finally ethanol (15 minutes each). Dry under a stream of nitrogen.

  • Further clean the substrates with a piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment and work in a fume hood).

  • Rinse extensively with high-purity water and dry with nitrogen.

  • To create an amine-functionalized surface, immerse the clean, dry substrates in a 2% (v/v) solution of (3-aminopropyl)triethoxysilane in anhydrous toluene for 1 hour.

  • Rinse with toluene, then ethanol, and cure in an oven at 110°C for 30 minutes. The substrate is now ready for deposition.

Step-by-Step LbL Deposition Workflow

This process builds a film consisting of (PVA / 1,2-PDBA)n bilayers.

  • First Layer (Priming): Immerse the amine-functionalized substrate into the 1,2-PDBA solution for 15 minutes. This creates the initial boronic acid-rich surface.

  • Rinsing Step: Immerse the substrate in a beaker of buffer solution (same pH as assembly solutions) for 1 minute to remove any non-adsorbed molecules. Repeat with a fresh beaker of buffer.

  • Second Layer: Immerse the substrate into the PVA solution for 15 minutes. The diol groups on PVA will react with the boronic acid groups on the surface, forming the first bilayer.

  • Rinsing Step: Repeat the rinsing procedure described in step 2.

  • Subsequent Bilayers: Repeat the cycle of immersing in 1,2-PDBA solution (15 min), rinsing, immersing in PVA solution (15 min), and rinsing until the desired number of bilayers (n) is achieved.

  • Final Rinse & Dry: After the final layer is deposited, perform a final thorough rinse and gently dry the substrate with a stream of nitrogen.

G start Start with Amine-Functionalized Substrate dip_pdba Immerse in 1,2-PDBA Solution (15 min) start->dip_pdba rinse1 Rinse in Buffer (2 x 1 min) dip_pdba->rinse1 dip_pva Immerse in PVA Solution (15 min) rinse1->dip_pva rinse2 Rinse in Buffer (2 x 1 min) dip_pva->rinse2 decision Desired # of Bilayers Reached? rinse2->decision decision->dip_pdba No finish Final Rinse & Dry decision->finish Yes

References

The Dynamic Versatility of 1,2-Phenylenediboronic Acid in Functional Hydrogel Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of Phenylenediboronic Acids in Smart Biomaterials

In the ever-evolving landscape of functional biomaterials, hydrogels that can respond to specific environmental cues are of paramount importance. These "smart" materials hold immense promise for a range of applications, from targeted drug delivery to continuous physiological monitoring.[1] Among the various chemical moieties that impart stimuli-responsive properties, phenylboronic acids (PBAs) have garnered significant attention.[2] Their remarkable ability to form reversible covalent bonds with cis-diols—a common structural motif in saccharides like glucose—makes them ideal candidates for creating hydrogels that can sense and react to changes in sugar concentrations.[3][4]

This document focuses specifically on the utility of 1,2-Phenylenediboronic acid and its derivatives in the preparation of advanced functional hydrogels. Unlike its monofunctional counterparts, the bifunctional nature of this compound allows for the formation of crosslinked networks with unique structural and responsive characteristics. These hydrogels are finding critical applications in biomedical fields, particularly in the development of self-regulated insulin delivery systems and continuous glucose sensors.[5][6] This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the underlying principles, detailed experimental protocols, and key applications of this compound-based hydrogels.

Core Principles: The Chemistry of Boronate Ester Formation

The functionality of PBA-based hydrogels hinges on the dynamic covalent chemistry between boronic acids and diols. In an aqueous environment, boronic acid exists in equilibrium between an uncharged trigonal planar form and a charged tetrahedral boronate form.[6] The tetrahedral form is more favorable for forming stable cyclic boronate esters with cis-diols.[6] This equilibrium is pH-dependent, with the formation of the tetrahedral boronate and subsequent esterification being favored at higher pH values.[4]

The introduction of glucose, a molecule rich in cis-diols, can disrupt this equilibrium. Glucose competes for binding with the boronic acid moieties, leading to a change in the hydrogel's physical properties, such as its swelling behavior.[3] This glucose-responsive swelling or shrinking is the fundamental principle behind the use of these hydrogels in glucose sensing and insulin delivery applications.[7][8]

Visualizing the Mechanism: Glucose-Responsive Behavior

The following diagram illustrates the pH-dependent equilibrium of phenylboronic acid and its competitive binding with glucose, leading to changes in the hydrogel network.

G cluster_0 Hydrogel Network (Low Glucose) cluster_1 Hydrogel Network (High Glucose) PBA_trigonal Trigonal PBA (Uncharged) PBA_tetrahedral Tetrahedral PBA (Charged) PBA_trigonal->PBA_tetrahedral OH- PBA_tetrahedral->PBA_trigonal H+ Diol_polymer Polymer with cis-diols Crosslink Boronate Ester Crosslink Glucose Glucose PBA_Glucose_Complex PBA-Glucose Complex Crosslink->PBA_Glucose_Complex Competitive binding PBA_tetrahedralDiol_polymer PBA_tetrahedralDiol_polymer PBA_tetrahedralDiol_polymer->Crosslink Broken_Crosslink Hydrogel Swelling/ Network Disruption PBA_Glucose_Complex->Broken_Crosslink GlucosePBA_tetrahedral GlucosePBA_tetrahedral GlucosePBA_tetrahedral->PBA_Glucose_Complex

Caption: Glucose-induced disruption of boronate ester crosslinks in a hydrogel.

Applications in Focus

The unique properties of this compound-based hydrogels have led to their exploration in several high-impact areas of biomedical research.

Glucose-Sensing Platforms

The direct correlation between glucose concentration and the swelling of PBA-functionalized hydrogels makes them excellent candidates for continuous glucose monitoring systems.[9] These hydrogels can be incorporated into various sensor designs, including optical fibers and contact lenses, where changes in hydrogel volume can be translated into a measurable signal.[3][7]

  • Optical Sensors: Changes in the hydrogel's refractive index or diffraction properties upon glucose binding can be detected optically.[9]

  • Wearable Sensors: The development of PBA-hydrogel-based contact lenses for monitoring tear glucose levels is a promising area of research.[9]

Self-Regulated Drug Delivery

Perhaps one of the most exciting applications is in the development of "closed-loop" insulin delivery systems for diabetes management.[6] In this paradigm, insulin is encapsulated within a glucose-responsive hydrogel.

  • Mechanism of Action: At low glucose levels, the hydrogel remains in a collapsed state, retaining the encapsulated insulin. As blood glucose levels rise, the hydrogel swells, increasing its permeability and releasing the entrapped insulin.[8] This self-regulating mechanism mimics the function of a healthy pancreas.[10]

The following workflow illustrates the concept of a self-regulated insulin delivery system.

G Start Low Blood Glucose Hydrogel_State_1 PBA Hydrogel is Contracted Insulin is Encapsulated Start->Hydrogel_State_1 Glucose_Increase Blood Glucose Rises Hydrogel_State_1->Glucose_Increase Glucose_Increase->Hydrogel_State_1 No Hydrogel_State_2 Glucose Binds to PBA Hydrogel Swells Glucose_Increase->Hydrogel_State_2 Yes Insulin_Release Insulin is Released Hydrogel_State_2->Insulin_Release Glucose_Decrease Blood Glucose Normalizes Insulin_Release->Glucose_Decrease Glucose_Decrease->Hydrogel_State_2 No End System Returns to Resting State Glucose_Decrease->End Yes End->Start

Caption: Workflow of a glucose-responsive insulin delivery system.

Experimental Protocols

The following section provides detailed protocols for the synthesis of a this compound-functionalized hydrogel and its characterization.

Protocol 1: Synthesis of a Glucose-Responsive Hydrogel

This protocol describes the synthesis of a poly(acrylamide-co-3-acrylamidophenylboronic acid) hydrogel, a common platform for glucose-sensing applications.

Materials:

  • Acrylamide (AAm)

  • 3-Acrylamidophenylboronic acid (AAPBA)

  • N,N'-Methylenebis(acrylamide) (BIS) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Monomer Solution Preparation:

    • In a 50 mL flask, dissolve a specific molar ratio of AAm and AAPBA in 20 mL of PBS (pH 7.4). A typical molar ratio might be 90:10 (AAm:AAPBA).

    • Add the crosslinker, BIS, to the monomer solution (e.g., 2 mol% with respect to the total monomer concentration).

    • Stir the solution until all components are fully dissolved.

  • Initiation of Polymerization:

    • Degas the monomer solution by bubbling with nitrogen for 20 minutes to remove oxygen, which can inhibit polymerization.

    • Add the initiator, APS (e.g., 1 mol% with respect to the total monomer concentration), to the solution and mix gently.

    • Add the accelerator, TEMED (e.g., in a 1:1 molar ratio with APS), to initiate the polymerization.

  • Gelation:

    • Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) to form a thin film or into a vial to form a cylindrical gel.

    • Allow the polymerization to proceed at room temperature for at least 4 hours, or until a solid hydrogel is formed.

  • Purification:

    • Carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of deionized water for 3-5 days, changing the water daily, to remove unreacted monomers and other impurities.

Table 1: Example Reagent Quantities for Hydrogel Synthesis

ReagentMolar RatioExample Mass (for 20 mL solution)
Acrylamide (AAm)901.28 g
3-Acrylamidophenylboronic acid (AAPBA)100.27 g
N,N'-Methylenebis(acrylamide) (BIS)20.046 g
Ammonium persulfate (APS)10.034 g
TEMED10.017 mL
Protocol 2: Characterization of Glucose-Responsive Swelling

This protocol outlines the procedure for evaluating the glucose sensitivity of the synthesized hydrogel.

Materials:

  • Synthesized PBA-functionalized hydrogel

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glucose solutions of varying concentrations (e.g., 0 mM, 5 mM, 10 mM, 20 mM) in PBS

  • Analytical balance

  • Incubator or water bath at 37°C

Procedure:

  • Equilibration:

    • Cut the purified hydrogel into small discs of uniform size.

    • Lyophilize the hydrogel discs to obtain their dry weight (Wd).

    • Immerse the dried hydrogel discs in PBS (pH 7.4) at 37°C until they reach equilibrium swelling (approximately 24 hours).

  • Swelling Measurement:

    • Remove the swollen hydrogel discs from the PBS, gently blot the surface with filter paper to remove excess water, and record their swollen weight (Ws).

    • The equilibrium swelling ratio (ESR) can be calculated as: ESR = (Ws - Wd) / Wd.

  • Glucose Response:

    • Place the equilibrated hydrogel discs into separate vials containing glucose solutions of different concentrations in PBS (pH 7.4) at 37°C.

    • At regular time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), remove the hydrogels, blot them dry, and weigh them.

    • Calculate the swelling ratio at each time point and for each glucose concentration.

  • Data Analysis:

    • Plot the swelling ratio as a function of time for each glucose concentration to observe the swelling kinetics.

    • Plot the equilibrium swelling ratio as a function of glucose concentration to determine the glucose sensitivity of the hydrogel.

Conclusion and Future Outlook

Hydrogels functionalized with this compound and its derivatives represent a highly versatile and promising class of smart biomaterials.[11][12] Their inherent sensitivity to glucose, coupled with their biocompatibility, makes them exceptionally well-suited for a variety of biomedical applications, particularly in the management of diabetes.[6][13] The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and expand upon the use of these dynamic materials.

Future research will likely focus on enhancing the glucose sensitivity and response kinetics of these hydrogels, as well as developing novel fabrication techniques for creating more complex and functional devices.[8] The continued exploration of multicomponent hydrogel systems and the integration of these materials with microfabrication technologies will undoubtedly pave the way for the next generation of smart medical devices and therapeutic systems.[14][15]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Suzuki Coupling with 1,2-Phenylenediboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with Suzuki couplings involving 1,2-phenylenediboronic acid. Here, we will address common issues in a direct question-and-answer format, providing in-depth, field-proven insights to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?

A1: A low or non-existent yield in a Suzuki coupling with this compound can be attributed to several critical factors. Systematically evaluating each of these is key to identifying the root cause.[1]

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure that your palladium source, whether a pre-catalyst like Pd(dppf)Cl₂ or a combination of a palladium salt (e.g., Pd(OAc)₂) and a ligand, is active.[2] The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1][3] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Oxygen Contamination: The Suzuki coupling is highly sensitive to oxygen, which can lead to the oxidative degradation of the phosphine ligands and the homocoupling of the boronic acid, as well as decomposition of the catalyst.[1] It is imperative to thoroughly degas your solvent and run the reaction under a strictly inert atmosphere, such as nitrogen or argon.[4]

  • Reagent Purity and Stability: The purity of your aryl halide and, crucially, the this compound is paramount. Boronic acids, in general, can be prone to degradation over time. This compound has a known propensity to dehydrate and form a cyclic boroxine (a trimeric anhydride).[5][6][7][8] This boroxine is often less reactive in the Suzuki coupling.

  • Base Selection and Strength: The role of the base is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[9][10][11][12] The choice and amount of base can dramatically influence the reaction's success.[11] If you are using a weak base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃, especially for challenging couplings.[2]

  • Solvent Choice: The solvent system must be able to dissolve both the organic substrates and the inorganic base to a sufficient extent.[13][14] Often, a mixture of an organic solvent (like dioxane, toluene, or DMF) and water is employed to achieve this.[2][13]

Q2: I am observing significant amounts of homocoupling of my aryl halide and/or protodeboronation of the this compound. How can I mitigate these side reactions?

A2: The formation of homocoupled products (biaryls from your starting aryl halide) and the loss of the boronic acid functionality through protodeboronation are common and frustrating side reactions.

  • Minimizing Homocoupling: This side reaction is often promoted by the presence of oxygen. Therefore, ensuring rigorous degassing of your reaction mixture and maintaining a positive pressure of an inert gas is the first and most critical step.[1] Additionally, the choice of phosphine ligand can influence this pathway. Bulky, electron-rich phosphine ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.

  • Preventing Protodeboronation: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom. This can be particularly problematic with electron-rich or sterically hindered boronic acids.[1]

    • Use Fresh Reagent: Ensure your this compound is of high purity and has been stored correctly.

    • Anhydrous Conditions: While some water is often beneficial for dissolving the base, excess water can promote protodeboronation. Careful optimization of the solvent system is necessary.

    • Choice of Base: In some cases, using a fluoride source like KF as the base can be advantageous as it can form a more stable trifluoroborate species in situ, which is less prone to protodeboronation.[12]

    • Reaction Time and Temperature: Do not run the reaction for an excessively long time after the starting material has been consumed, as this can increase the likelihood of side reactions. Monitor the reaction progress closely by TLC, GC, or LC-MS.[1]

Q3: My reaction appears to stall, with incomplete conversion of my starting materials. What steps can I take to drive the reaction to completion?

A3: A stalled reaction suggests that one or more components of the catalytic cycle are not functioning optimally.

  • Increase Temperature: The Suzuki coupling is often thermally driven. If your reaction is sluggish at a lower temperature, cautiously increasing the heat may be beneficial.[13][15]

  • Optimize Catalyst Loading: While a low catalyst loading is desirable, it may be insufficient for a challenging coupling. A modest increase in the catalyst loading could improve the reaction rate.

  • Ligand Choice: The ligand plays a crucial role in both the oxidative addition and reductive elimination steps.[9] If you are using a standard ligand like PPh₃, consider switching to a more electron-rich and bulky "Buchwald-type" ligand (e.g., SPhos, XPhos) which are known to be effective for more challenging substrates.[2]

  • Solvent System: The solubility of all components is critical. If your starting materials or the base are not adequately dissolved, the reaction will be slow or may not proceed at all. Screening different solvents or solvent mixtures can be highly effective.[13][14] A 1:1 mixture of DMF and water has been shown to be an efficient system for improving solubility and accelerating the reaction.[13]

Troubleshooting Workflow

When faced with a failed or low-yielding Suzuki coupling with this compound, a systematic approach to troubleshooting is essential. The following workflow can help you diagnose and resolve the issue.

Troubleshooting_Suzuki start Low or No Yield check_reagents 1. Verify Reagent Quality start->check_reagents check_conditions 2. Assess Reaction Conditions start->check_conditions check_catalyst 3. Evaluate Catalyst System start->check_catalyst boronic_acid Fresh this compound? check_reagents->boronic_acid aryl_halide Aryl Halide Pure? check_reagents->aryl_halide degassing Inert Atmosphere Maintained? check_conditions->degassing base Base Appropriate and Dry? check_conditions->base solvent Solvent System Optimized? check_conditions->solvent temperature Temperature Sufficient? check_conditions->temperature catalyst_source Fresh Pd Source & Ligand? check_catalyst->catalyst_source ligand_choice Ligand Appropriate for Substrate? check_catalyst->ligand_choice optimize 4. Systematic Optimization change_base Screen Stronger Bases (K₃PO₄, Cs₂CO₃) optimize->change_base change_ligand Try Bulky, Electron-Rich Ligands optimize->change_ligand change_solvent Screen Different Solvents/Co-solvents optimize->change_solvent boroxine_formation Consider Boroxine Formation boronic_acid->boroxine_formation boroxine_formation->optimize degassing->optimize base->optimize solvent->optimize temperature->optimize catalyst_source->optimize ligand_choice->optimize

Caption: A decision tree for troubleshooting failed Suzuki couplings.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for the reaction. Optimization will likely be necessary based on your specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.01-0.05 mmol, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 0.02-0.10 mmol, 2-10 mol%) and add this to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC, GC, or LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Data Presentation: Comparison of Common Suzuki Coupling Conditions

The following table summarizes common parameters that can be varied during the optimization of your Suzuki coupling.

ParameterCommon ChoicesConsiderations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂Pd(II) sources require in situ reduction. Pre-formed catalysts can be more reliable.
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhos, RuPhosBulky, electron-rich ligands are often better for challenging substrates.[2]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFStronger bases are often required. KF can prevent protodeboronation.[2][12]
Solvent Toluene, 1,4-Dioxane, THF, DMF, often with H₂OMust solubilize both organic and inorganic components.[2][13]
Temperature Room Temperature to 120 °CHigher temperatures often improve reaction rates.[13][15]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The generally accepted catalytic cycle involves several key steps:

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd Boronate [R²-B(OH)₃]⁻ Boronate->Transmetal Base Base BoronicAcid R²-B(OH)₂ Base->BoronicAcid BoronicAcid->Boronate Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X) to form a Pd(II) intermediate.[3][9]

  • Transmetalation: The organic group (R²) is transferred from the activated boronate species to the palladium center, displacing the halide. This is often the rate-determining step.[9]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[9]

By understanding which reaction parameter influences each step, you can make more informed decisions when troubleshooting. For example, a difficult oxidative addition may be overcome with a more electron-rich ligand, while a slow transmetalation might be accelerated by a stronger base.

References

Technical Support Center: Optimizing Reaction Conditions for 1,2-Phenylenediboronic Acid Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of 1,2-phenylenediboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of poly(o-phenylene)s and related copolymers via Suzuki-Miyaura cross-coupling. Our goal is to equip you with the knowledge to not only solve problems but to understand the underlying chemical principles for successful polymer synthesis.

I. Understanding the Reaction: The Suzuki-Miyaura Polymerization of this compound

The polymerization of this compound is a step-growth process that typically proceeds via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. In this reaction, the diboronic acid monomer is coupled with a dihaloaromatic comonomer to form a growing polymer chain. The choice of catalyst, base, solvent, and temperature are all critical parameters that dictate the success of the polymerization, influencing molecular weight, polydispersity, and the overall properties of the resulting polymer.

A significant challenge in the polymerization of arylboronic acids is the competing protodeboronation side reaction, which can lead to chain termination and low molecular weight polymers.[1][2] The ortho-disposition of the boronic acid groups in this compound can also introduce unique steric and electronic effects that must be carefully managed.

Below is a generalized workflow for the polymerization of this compound.

G cluster_prep Pre-Polymerization cluster_reaction Polymerization cluster_workup Post-Polymerization Monomer_Prep Monomer Purification & Stoichiometric Measurement Reagent_Prep Solvent Degassing & Reagent Preparation Monomer_Prep->Reagent_Prep Ensure Purity Reaction_Setup Reaction Setup under Inert Atmosphere Reagent_Prep->Reaction_Setup Catalyst_Activation Catalyst Pre-activation (if required) Reaction_Setup->Catalyst_Activation Polymerization Controlled Heating & Stirring Catalyst_Activation->Polymerization Initiate Coupling Monitoring Reaction Monitoring (e.g., GPC, NMR) Polymerization->Monitoring Quenching Reaction Quenching Polymerization->Quenching Reaction Completion Precipitation Polymer Precipitation & Washing Quenching->Precipitation Drying Drying under Vacuum Precipitation->Drying G R-B(OH)2 Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ R-B(OH)2->Boronate Activation Base Base (e.g., K₃PO₄) Base->Boronate Transmetalation Transmetalation Boronate->Transmetalation Pd(II)-X Ar'-Pd(II)-X Pd(II)-X->Transmetalation Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Pd(II)-Ar' Reductive_Elimination Reductive_Elimination Pd(II)-Ar'->Reductive_Elimination Polymer Ar-Ar' (Polymer) Reductive_Elimination->Polymer Pd(0) Pd(0) Reductive_Elimination->Pd(0) Oxidative_Addition Oxidative_Addition Pd(0)->Oxidative_Addition Oxidative_Addition->Pd(II)-X Ar'-X Ar'-X Ar'-X->Oxidative_Addition

References

Purification methods for crude 1,2-Phenylenediboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for advanced technical guidance, this support center provides researchers, scientists, and drug development professionals with a definitive resource for purifying crude 1,2-Phenylenediboronic acid. As a Senior Application Scientist, my aim is to bridge the gap between theoretical knowledge and practical application, offering solutions grounded in chemical principles and validated by empirical evidence. This guide is structured to address the specific, nuanced challenges encountered in the laboratory, moving beyond simple protocols to explain the causality behind each procedural choice.

Technical Support Center: this compound

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges in a question-and-answer format, providing both solutions and the rationale behind them.

Q1: My NMR spectrum for the purified this compound shows broad, complex signals, and the mass spectrum indicates a higher molecular weight peak. What is happening?

A1: This is a classic sign of boroxine formation. Boronic acids, including this compound, can undergo thermal or concentration-dependent dehydration to form a cyclic trimeric anhydride known as a boroxine.[1][2] This process is reversible. The presence of boroxines can complicate spectral analysis and may affect reactivity in subsequent steps.[3]

  • Causality: The B(OH)₂ groups are Lewis acidic and can condense with each other, eliminating water. This equilibrium shifts towards the boroxine in non-aqueous solvents, upon heating, or when stored as a neat solid for extended periods.[4]

  • Solution:

    • Re-equilibration: To obtain a clean NMR spectrum, dissolve the sample in a coordinating deuterated solvent like Methanol-d₄ or add a drop of D₂O to your CDCl₃ or DMSO-d₆ sample. This will hydrolyze the boroxine back to the monomeric boronic acid.[5]

    • Preparative Conversion: Before use in a reaction, the bulk material can be converted back to the free acid by recrystallizing from a solvent mixture containing water or by stirring it as a slurry in diethyl ether with a small amount of water. For a detailed procedure, see Protocol 3 .

Q2: I attempted to purify my crude this compound using standard silica gel chromatography, but I'm getting very low recovery and significant streaking. Why?

A2: This is a common and frustrating issue. Boronic acids are notoriously difficult to purify via standard silica gel chromatography for two primary reasons:

  • Strong Adsorption: The Lewis acidic boron atom and the polar hydroxyl groups interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to irreversible adsorption or significant tailing of the product on the column.[5]

  • On-Column Decomposition: The acidic nature of silica gel can promote the dehydration of the boronic acid to its boroxine anhydride, further complicating the separation.[6]

  • Troubleshooting Steps:

    • Switch to a Different Stationary Phase: Consider using neutral alumina, which is less acidic and may result in better recovery.[7]

    • Modify the Silica Gel: Pre-treating the silica gel by creating a slurry with a solvent containing a small amount of boric acid can help to "cap" the most active sites and reduce tailing.[8]

    • Adjust the Eluent: For polar boronic acids, a simple hexane/ethyl acetate system may be insufficient. Try a more polar system, such as dichloromethane/methanol (e.g., 10:1 or 5:1 v/v), which can help to elute the product more effectively.[9]

    • Abandon Chromatography: In many cases, non-chromatographic methods are superior for purifying boronic acids. Consider the acid-base extraction or recrystallization methods detailed below.[10]

Q3: My crude product is an intractable oil that won't crystallize, even after removing all solvent. How can I purify it?

A3: An oily crude product often indicates the presence of impurities that disrupt the crystal lattice formation.

  • Recommended Approaches:

    • Trituration: This is the first method to try. Add a poor solvent in which your product is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). Stir or sonicate the mixture vigorously. The goal is to wash the impurities away, often inducing the product to solidify as a powder.[7]

    • Acid-Base Extraction: This is a highly effective method for separating the acidic boronic acid from neutral or basic organic impurities. The crude oil is dissolved in an organic solvent and washed with an aqueous base. The boronic acid is deprotonated to form a water-soluble boronate salt, which partitions into the aqueous layer. The layers are separated, and the aqueous layer is then re-acidified to precipitate the pure boronic acid. See Protocol 1 for a detailed workflow.[11][12]

    • Derivatization to a Crystalline Adduct: If other methods fail, you can convert the boronic acid into a stable, crystalline derivative. A common method is to form an adduct with diethanolamine.[5][10] This adduct often crystallizes readily and can be isolated in high purity. The free boronic acid can then be regenerated by treating the adduct with an acid.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Impurities typically arise from the synthetic route used. Common synthesis involves the reaction of a di-lithiated or di-Grignard reagent with a borate ester.[1][13] Potential impurities include:

  • Starting Materials: Unreacted 1,2-dihalobenzene.

  • Side Products: Monoboronic acid species (e.g., 2-bromophenylboronic acid) if the metallation was incomplete.

  • Homocoupling Products: Biphenyl derivatives formed from the organometallic intermediate.

  • Boroxine Anhydrides: As discussed above, these are formed by dehydration of the final product.[3]

  • Hydrolysis Products: Benzene, if protodeboronation occurs during workup or purification.

Q2: How do I select the best purification method for my specific sample?

A2: The optimal method depends on the physical state of your crude product and the nature of the impurities. The following decision tree provides a logical workflow for method selection.

G cluster_start Crude Product Analysis cluster_state Physical State cluster_methods Purification Pathways cluster_check Purity Assessment start Start: Crude this compound state Is the crude product a solid or an oil? start->state recryst Attempt Recrystallization (See Protocol 2) state->recryst  Solid triturate Triturate with a non-polar solvent (e.g., Hexane) state->triturate Oil   acid_base Perform Acid-Base Extraction (See Protocol 1) recryst->acid_base Fails or Low Purity check Check Purity (NMR, LC-MS) recryst->check Successful acid_base->check triturate->acid_base Remains Oily triturate->check Solidifies chrom Consider Chromatography (Use with caution - see Troubleshooting Q2) chrom->check check->chrom Purity Insufficient end Pure Product check->end Purity >98%

Caption: Decision workflow for selecting a purification method.

Q3: What are the ideal storage conditions for purified this compound?

A3: To minimize degradation and boroxine formation, this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen), refrigerated, and protected from light. Due to its tendency to dehydrate, avoiding prolonged exposure to ambient air is crucial.

Data Summary Table

The table below provides a comparative overview of the primary purification techniques discussed.

Purification Method Principle Typical Purity Expected Yield Best For Removing Key Considerations
Recrystallization [14]Differential solubility of product and impurities in a solvent at different temperatures.>99%60-90%Impurities with different solubility profiles.Requires the product to be a solid; solvent screening is necessary.
Acid-Base Extraction [11]Separation based on the acidic nature of the B(OH)₂ group.>98%70-95%Neutral or basic organic impurities (e.g., starting materials, coupling byproducts).Highly effective and scalable; requires product stability to acid/base.
Column Chromatography [7]Differential partitioning between a stationary and mobile phase.Variable (Can be >98%)20-70%Impurities with different polarity.Often problematic due to product adsorption/decomposition on silica.[5]
Derivatization [10]Reversible chemical modification to form a more easily purifiable intermediate (e.g., diethanolamine adduct).>99%50-80% (overall)Difficult-to-remove impurities when other methods fail.Adds extra synthetic steps to the process.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol leverages the acidity of the boronic acid to separate it from non-acidic impurities.[11][15]

  • Dissolution: Dissolve the crude this compound (1.0 eq) in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).

  • Basification: Transfer the organic solution to a separatory funnel and extract with an aqueous base (e.g., 1-2 M NaOH or KOH solution, 3 x 1.0 eq volume). The boronic acid will move into the aqueous layer as its boronate salt.

  • Separation of Impurities: Combine the aqueous layers. The organic layer, containing neutral or basic impurities, can be discarded. Wash the combined aqueous phase once more with the organic solvent to remove any residual non-acidic contaminants.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify to pH ~2-3 by adding concentrated HCl or 2 M H₂SO₄ dropwise with stirring. The pure this compound will precipitate as a white solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold water, followed by a non-polar solvent like hexane to aid in drying. Dry the purified product under vacuum.

Protocol 2: Purification by Recrystallization

This method is ideal for crude products that are already substantially pure and solid.[10]

  • Solvent Selection: Choose a solvent or solvent system in which the this compound is sparingly soluble at room temperature but highly soluble when hot. Common choices for aryl boronic acids include hot water, ethanol/water, or ethyl acetate/hexane mixtures.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 3: Reversion of Boroxine Anhydride to Boronic Acid

This protocol is used to ensure the material is in its monomeric acid form prior to use.[16]

  • Slurry Method: Place the boronic acid/boroxine mixture in a round-bottom flask.

  • Add Solvent: Add diethyl ether (approx. 10 mL per gram) and a small amount of water (0.1 mL per gram).

  • Stir: Stir the resulting slurry vigorously at room temperature for 1-2 hours. The water will hydrolyze the boroxine back to the boronic acid.

  • Isolation: Remove the solvent under reduced pressure (rotary evaporation) to yield the monomeric this compound. Ensure the product is thoroughly dried if water will interfere with the subsequent reaction.

References

Improving the selectivity of 1,2-Phenylenediboronic acid-based sensors

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,2-Phenylenediboronic Acid Sensors

Welcome to the technical support center for this compound-based sensors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving sensor selectivity and troubleshooting common experimental challenges. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts regarding this compound sensors.

Q1: What is the fundamental mechanism of a this compound sensor?

A: These sensors operate on the principle of reversible covalent bond formation between the two boronic acid groups and a target molecule containing cis-1,2 or -1,3 diol functionalities.[1][2] Boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The anionic form is more reactive towards diols. The binding event with a diol, such as a saccharide, forms a stable five or six-membered cyclic ester.[1] In a sensor construct, this binding event is coupled to a signal transducer, most commonly a fluorophore. The binding can alter the electronic properties of the fluorophore, leading to a detectable change in fluorescence intensity (e.g., by inhibiting a Photoinduced Electron Transfer, or PET, quenching pathway).[3]

Q2: Why is this compound often preferred over a simple phenylboronic acid (PBA) for saccharide sensing?

A: The key advantage lies in its potential for multivalent interactions.[4][5][6][7] While a simple monoboronic acid can bind to a diol, its affinity and selectivity are often low. The two boronic acid groups on the 1,2-phenylene scaffold are pre-organized in close proximity. This arrangement allows for "ditopic" binding to saccharides that present multiple diol groups in a specific spatial orientation, such as glucose. This cooperative binding significantly enhances both the affinity and selectivity for the target saccharide over others that cannot bind simultaneously to both boronic acid moieties.[2][8]

Q3: What are the primary applications of these sensors in drug development?

A: Their ability to recognize cis-diol-containing biomolecules makes them versatile tools. Key applications include:

  • Carbohydrate Sensing: Most notably for glucose monitoring in diabetes research, but also for detecting other biologically relevant saccharides.[8][9][10]

  • Glycoprotein and Glycan Analysis: As many proteins are glycosylated, these sensors can be used to detect changes in glycosylation patterns, which are often biomarkers for disease.[1]

  • Drug Delivery Systems: Boronic acid-functionalized materials, like hydrogels, can be designed to release encapsulated drugs (such as insulin) in response to specific sugar concentrations.[9][11]

  • Screening for Enzyme Inhibitors: They can be used in assays to monitor the activity of enzymes that produce or consume diol-containing substrates.

Part 2: Troubleshooting Guide: Enhancing Selectivity

This section provides solutions to specific experimental problems in a question-and-answer format.

Issue Category 1: Poor Signal or No Response

Q4: My sensor shows very low fluorescence intensity, even after adding the target analyte. What should I do?

A: Low signal can stem from several factors, from sensor integrity to instrument settings.

  • Possible Cause 1: Suboptimal pH. The binding affinity of boronic acids is highly pH-dependent. The pKa of the boronic acid must be close to the experimental pH to ensure a sufficient population of the active anionic boronate species. For many PBAs, the pKa is around 8-9, making them less efficient at physiological pH 7.4.[11]

    • Solution: Perform a pH titration experiment. Prepare a series of buffers (e.g., from pH 6.5 to 9.0) and measure the sensor's response to a fixed concentration of your target analyte at each pH. This will identify the optimal pH for binding. If you are constrained to physiological pH, consider using a PBA derivative with a lower pKa.

  • Possible Cause 2: Incorrect Instrument Settings. The detector gain may be too low, or the excitation/emission wavelengths may not be optimal.[12]

    • Solution: Consult the sensor's specification sheet for its excitation and emission maxima. Ensure your plate reader or fluorometer is set correctly.[12] If the signal is still low, incrementally increase the detector gain, being careful not to saturate the detector.[13][14]

  • Possible Cause 3: Photobleaching. Fluorophores can be irreversibly damaged by prolonged exposure to high-intensity light.[15]

    • Solution: Minimize the exposure of your samples to light. Use opaque microplates (black plates are recommended for fluorescence assays) and keep them covered.[14] Reduce the excitation light intensity or the exposure time during measurement if possible. Using an anti-fade mounting medium can also help for microscopy applications.[16]

Issue Category 2: High Background & Low Selectivity

This is the most critical challenge for boronic acid-based sensors.

Q5: My sensor responds strongly to my target saccharide, but it also responds to other sugars (e.g., fructose, galactose), leading to poor selectivity. How can I fix this?

A: This is a classic interference problem. The intrinsic affinity of simple boronic acids for monosaccharides generally follows the order: fructose > galactose > mannose > glucose.[6] Improving selectivity requires optimizing the system to favor the target.

  • Possible Cause 1: Non-specific Binding and Interferents. Many biological media are complex mixtures containing numerous potential interferents with diol groups (e.g., catechols, other saccharides, components in cell culture media).[17]

    • Solution 1: pH Optimization. This is the first and most crucial step. The stability of the boronate esters formed with different saccharides can have different pH dependencies. A careful pH titration, as described in Q4 , can often reveal a pH window where the response to the target is maximized relative to the interferent.

    • Solution 2: Leverage Competitive Binding. Introduce a "competitor" or "masking agent." For example, if you are trying to detect a specific glycoprotein in the presence of high concentrations of free glucose, you might not be able to. However, if you are detecting glucose in the presence of fructose, you might explore modifications to the sensor structure itself. The design of multivalent sensors is the most effective strategy here.[4][5][6][7] A well-designed bis-boronic acid sensor can show high selectivity for glucose because it binds to two different diol pairs on the glucose molecule, an interaction that is not possible with fructose.[8]

    • Solution 3: Buffer Composition. Certain buffer components can act as weak interferents themselves (e.g., Tris contains hydroxyl groups). Switch to a non-interfering buffer system like HEPES or PBS if you suspect this is an issue.

  • Possible Cause 2: Assay Autofluorescence. Components in the sample matrix, such as cell culture media or serum, can have high intrinsic fluorescence, masking the sensor's signal.[12]

    • Solution: Run a "blank" control containing the sample matrix without the sensor to quantify the background fluorescence. If it is high, consider a sample preparation step (e.g., dialysis, size exclusion chromatography) to remove autofluorescent small molecules. Alternatively, if using cell-based assays, exchange the media for a low-fluorescence buffer like Dulbecco's Phosphate-Buffered Saline (DPBS) before the measurement.[12]

Q6: My baseline fluorescence (signal without analyte) is very high and noisy. What causes this?

A: A high and noisy baseline reduces the signal-to-noise ratio and compromises assay sensitivity.

  • Possible Cause 1: Sensor Aggregation. Some boronic acid-fluorophore constructs can self-aggregate in aqueous solutions, leading to fluorescence quenching or light scattering, which can manifest as a high, unstable background.

    • Solution: Modify the buffer by adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) to prevent aggregation. You can also explore modifying the sensor itself to improve its water solubility.

  • Possible Cause 2: Contamination. Contamination of buffers or the membrane with fluorescent particles (e.g., from filters, dust, or bacterial growth) can cause sporadic, high signals.[15]

    • Solution: Use high-purity water and reagents. Filter-sterilize all buffers before use. Handle plates and membranes carefully to avoid introducing dust or other contaminants.[15]

Part 3: Key Experimental Protocols & Data

Protocol 1: Workflow for Troubleshooting Low Selectivity

This protocol provides a systematic approach to diagnosing and solving selectivity issues.

G start Start: Poor Selectivity Observed q1 Is the issue interference from a known molecule? start->q1 p1 Protocol 2: Perform pH Optimization Assay q1->p1 Yes q3 Is the background signal (autofluorescence) high? q1->q3 No / Unsure q2 Is there a pH window with improved selectivity? p1->q2 s1 Adopt Optimal pH for all future experiments. q2->s1 Yes p2 Consider rational sensor redesign: - Introduce steric hindrance - Modify pKa of boronic acid - Use a bis-boronic acid design q2->p2 No s2 Problem Solved / Mitigated s1->s2 p2->s2 p3 Run 'Matrix Blank' control (sample matrix, no sensor) q3->p3 q4 Is blank signal >20% of sensor signal? p3->q4 p4 Implement sample cleanup: - Dialysis - Buffer exchange to DPBS q4->p4 Yes q4->s2 No p4->s2

Protocol 2: Step-by-Step pH Optimization for Selectivity
  • Prepare Buffers: Create a series of buffers with identical ionic strength but varying pH (e.g., 0.1 pH unit increments from 6.8 to 8.2). A phosphate or borate buffer system can be used, but ensure the buffer itself doesn't interfere.

  • Prepare Solutions:

    • Stock Sensor: A concentrated stock of your this compound sensor in an appropriate solvent (e.g., DMSO).

    • Stock Target: A high-concentration stock of your target analyte (e.g., 1 M Glucose).

    • Stock Interferent: A high-concentration stock of the primary interfering molecule (e.g., 1 M Fructose).

  • Set up Microplate: Use a 96-well, black, clear-bottom plate. Design the plate layout to test each condition in triplicate.

    • Rows A-C (Target): Add buffer, sensor (final concentration e.g., 10 µM), and the target analyte (final concentration e.g., 10 mM) to each well for each pH value.

    • Rows D-F (Interferent): Add buffer, sensor (10 µM), and the interfering analyte (10 mM) to each well for each pH value.

    • Row G (Sensor Blank): Add buffer and sensor (10 µM) only for each pH value.

    • Row H (Buffer Blank): Add buffer only for each pH value.

  • Incubate: Incubate the plate at a constant temperature (e.g., 25°C) for a set time (e.g., 15 minutes) to allow the binding equilibrium to be reached. Protect from light.

  • Measure Fluorescence: Read the fluorescence on a plate reader using the optimal excitation and emission wavelengths for your sensor.

  • Analyze Data:

    • Subtract the buffer blank reading from all other wells.

    • Calculate the "Response Ratio" at each pH: (Signal_Target - Signal_Blank) / (Signal_Interferent - Signal_Blank).

    • Plot the Response Ratio vs. pH. The pH that gives the highest ratio is the optimal pH for selectivity.

Data Summary: Relative Binding Affinities

The selectivity challenge often arises from the inherent binding preferences of the boronic acid moiety. Understanding these relative affinities is key to designing better experiments.

SaccharideTypical Binding Affinity (Relative to Glucose)Rationale for Affinity
Fructose High (~20-40x higher)Predominantly exists in the furanose form, which presents a highly favorable syn-periplanar diol for binding to a single boronic acid.[6]
Galactose Medium (~2-5x higher)Has available cis-diols, leading to moderate affinity.
Glucose Baseline (1x)In solution, only a small fraction (~0.14%) exists as the α-D-glucofuranose isomer which has the ideal diol configuration for strong binding to a mono-boronic acid.[6][8]
Mannose Medium-Low (~1-2x higher)Possesses available cis-diols but may be sterically less favorable.

Note: These are general trends for simple monoboronic acids. The use of this compound is a strategy to overcome these intrinsic preferences by creating a binding site that specifically matches the diol presentation of glucose.

Visualization of Sensing and Interference Mechanisms

G

References

Technical Support Center: Overcoming Solubility Challenges with 1,2-Phenylenediboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2-Phenylenediboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming common solubility issues encountered during experimental work. Our goal is to empower you with the knowledge to optimize your reaction conditions and ensure the successful use of this versatile reagent.

Troubleshooting Guide: Enhancing the Solubility of this compound

Researchers often face challenges in dissolving this compound, particularly in organic solvents commonly used in synthesis and catalysis. This guide provides a systematic approach to addressing these issues, from solvent selection to chemical modification.

Issue 1: Poor Solubility in Common Organic Solvents for Anhydrous Reactions

Many synthetic procedures require the complete dissolution of reagents in an anhydrous organic solvent. If you are struggling to dissolve this compound under these conditions, consider the following strategies.

Underlying Cause: The polarity and hydrogen-bonding capabilities of the two boronic acid groups can lead to strong intermolecular interactions, resulting in low solubility in non-polar or weakly polar solvents. Phenylboronic acids, in general, exhibit higher solubility in polar aprotic solvents like ethers and ketones, moderate solubility in solvents like chloroform, and very low solubility in hydrocarbons[1][2][3].

Strategy 1: Systematic Solvent Screening

A logical first step is to perform a small-scale solvent screening to identify a suitable solvent or solvent system for your reaction.

Protocol 1: Small-Scale Solubility Testing

  • Preparation: Dispense a small, accurately weighed amount of this compound (e.g., 1-2 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent.

  • Observation: Agitate the vials at your desired reaction temperature and observe for complete dissolution.

  • Incremental Addition: If the solid does not dissolve, add another measured volume of the solvent and continue to agitate. Record the total volume of solvent required to achieve dissolution.

  • Solvent Selection: Choose the solvent that provides the desired concentration with the minimum volume.

Recommended Solvents for Screening:

Solvent ClassExamplesRationale
Ethers Tetrahydrofuran (THF), 1,4-Dioxane, Diethyl etherGenerally good at dissolving boronic acids due to their polarity and ability to act as hydrogen bond acceptors.
Ketones Acetone, 3-PentanoneThe polarity of the carbonyl group can aid in solvating the boronic acid functional groups.[1][2]
Amides N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc)Highly polar aprotic solvents that are often effective, but may need to be rigorously dried for anhydrous reactions.
Other Polar Aprotics Dimethyl sulfoxide (DMSO)A very strong solvent, but its high boiling point can make removal difficult.

Strategy 2: In-situ Formation of a More Soluble Boronate Ester

If a suitable single solvent cannot be found, or if the reaction is sensitive to protic impurities, converting the boronic acid to a more soluble boronate ester in-situ can be an effective strategy. Boronate esters are generally more soluble in organic solvents than their corresponding boronic acids[1][2].

Protocol 2: Formation of a Diethanolamine Boronate Ester

Diethanolamine can be used to form a stable, more soluble boronate ester complex with the boronic acid[4].

  • Suspension: Suspend the this compound in a suitable non-polar solvent (e.g., dichloromethane or toluene).

  • Addition of Diethanolamine: Add one equivalent of diethanolamine to the suspension.

  • Observation: The formation of the boronate ester is often accompanied by the dissolution of the solid, followed by the precipitation of the more crystalline and soluble ester[4].

  • Reaction: This more soluble species can then be used directly in subsequent reactions, such as Suzuki-Miyaura couplings, particularly when using a protic solvent in the reaction mixture[4].

Workflow for Solubility Enhancement via Ester Formation

G cluster_0 Solubility Troubleshooting Workflow start Insoluble this compound solvent_screen Perform Solvent Screening (Protocol 1) start->solvent_screen ester_formation Form Boronate Ester (Protocol 2) solvent_screen->ester_formation Failure dissolved Soluble Compound solvent_screen->dissolved Success ester_formation->dissolved reaction Proceed with Reaction dissolved->reaction

Caption: Workflow for addressing solubility issues of this compound.

Issue 2: Dissolution Difficulties in Biphasic Reaction Systems (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis and a primary application for this compound. These reactions are often run in a biphasic system of an organic solvent and an aqueous base, which can present unique solubility challenges.

Underlying Cause: The boronic acid needs to be soluble enough in the organic phase to interact with the catalyst and the aryl halide, while the inorganic base is typically dissolved in the aqueous phase. Poor solubility in the organic phase can lead to slow or incomplete reactions.

Strategy 1: pH Modification and Base Selection

The choice of base can significantly impact the solubility of the boronic acid. A strong enough base will deprotonate the boronic acid to form a boronate salt, which may have different solubility properties.

Expert Insight: While increasing the pH can enhance the solubility of boric acid by forming the more soluble boronate salt, the effect on phenylboronic acids in a biphasic system is more complex[5]. The boronate anion is more water-soluble, which can facilitate its interaction with the palladium catalyst at the phase interface.

Strategy 2: Optimization of the Solvent System

A mixture of an organic solvent and water is often necessary to dissolve both the boronic acid and the inorganic base[6]. The ratio of the organic solvent to water is a critical parameter to optimize.

Protocol 3: Optimizing Biphasic Solvent Systems

  • Initial Setup: In a reaction vial, combine the this compound, aryl halide, and palladium catalyst.

  • Solvent Addition: Add the primary organic solvent (e.g., THF, 1,4-dioxane, or toluene).

  • Aqueous Base Addition: Prepare a solution of your chosen base (e.g., K₂CO₃, K₃PO₄) in water. Add this aqueous solution to the reaction mixture.

  • Observation and Adjustment: Observe the mixture with stirring. If the boronic acid has not dissolved, incrementally add more organic solvent or a small amount of a co-solvent like ethanol to improve solubility[7].

  • Heating: Gently heating the reaction mixture can also improve solubility, but be mindful of the thermal stability of your reactants and catalyst.

Commonly Used Solvent Systems for Suzuki-Miyaura Reactions

Organic SolventAqueous BaseTypical Ratio (Organic:Water)Notes
1,4-Dioxane2M Na₂CO₃3:1 to 5:1A very common and effective system.
Toluene2M K₂CO₃4:1Good for higher temperature reactions.
Tetrahydrofuran (THF)2M K₃PO₄2:1 to 4:1A versatile solvent, but lower boiling point.
Ethanol/Water1M KOHVariesA "greener" solvent system that can be effective.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to try for dissolving this compound?

A1: Based on the general solubility profile of phenylboronic acids, polar aprotic solvents are a good starting point. Tetrahydrofuran (THF) or 1,4-dioxane are excellent initial choices due to their frequent use in reactions involving boronic acids, such as Suzuki-Miyaura couplings[6]. For preparing stock solutions, N,N-Dimethylformamide (DMF) can also be effective[8].

Q2: My this compound won't dissolve in my Suzuki coupling reaction mixture. What should I do?

A2: First, ensure vigorous stirring, as this can be crucial in biphasic reactions[6]. If the solid persists, consider the following troubleshooting steps in order:

  • Increase the proportion of the organic solvent.

  • Add a co-solvent. A small amount of ethanol can sometimes improve the solubility of boronic acids in mixed solvent systems[7].

  • Gently heat the reaction mixture. Many Suzuki reactions are run at elevated temperatures, which will also aid in dissolution.

  • Change your base or solvent system. Refer to the table in the troubleshooting guide for alternative systems.

Q3: Can I heat the mixture to dissolve this compound?

A3: Yes, heating can be an effective method to increase the solubility of most solid solutes[9]. However, be aware that boronic acids can undergo thermal dehydration to form boroxines, which are trimeric anhydrides[10]. While boroxines are also active in many cross-coupling reactions, their formation can sometimes complicate reaction kinetics and analysis. It is best to heat gently and only as needed to achieve dissolution.

Q4: Why does my this compound appear to be decomposing or changing in solution?

A4: As mentioned above, the most common transformation boronic acids undergo in solution, especially upon heating or in the presence of a dehydrating agent, is the formation of boroxines[10]. This is a reversible process. If you observe unexpected side products or changes in your reaction, it is worth considering if boroxine formation is playing a role.

Q5: Are there any "greener" solvent alternatives for dissolving this compound?

A5: Yes, there is a growing interest in more environmentally friendly solvents. For reactions like the Suzuki-Miyaura coupling, solvent systems based on ethanol and water have been shown to be effective[7]. Additionally, solvents like 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources, can be a suitable replacement for THF in many applications.

References

Stability of 1,2-Phenylenediboronic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2-Phenylenediboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Here, we provide in-depth answers to frequently encountered questions and troubleshooting strategies related to the stability of this compound, particularly under acidic and basic conditions. Our goal is to equip you with the foundational knowledge to anticipate challenges, interpret unexpected results, and ensure the integrity of your experiments.

Introduction to this compound

This compound is a unique bifunctional organoboron compound featuring two boronic acid moieties on adjacent positions of a benzene ring. This specific arrangement allows it to act as a powerful chelating agent for diols and other bidentate ligands, making it invaluable in the construction of sensors, supramolecular assemblies, and as a key building block in organic synthesis. However, like many boronic acids, its stability is highly dependent on the experimental conditions, most notably pH. Understanding these stability profiles is critical for its effective use.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

The two most significant degradation pathways are protodeboronation and oxidation.

  • Protodeboronation: This is a common undesired side reaction for aryl boronic acids where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] In the case of this compound, this would lead to the formation of phenylboronic acid and ultimately benzene if both groups are cleaved. The rate of this reaction is highly sensitive to pH, temperature, and the presence of certain catalysts.[1]

  • Oxidation: The boronic acid functional groups can be susceptible to oxidative degradation, which can cleave the C-B bond to yield phenol derivatives.[3][4] This pathway is often mediated by reactive oxygen species or certain metal catalysts and can be accelerated under harsh conditions.

Q2: How does pH fundamentally affect the stability of this compound?

The pH of the aqueous medium is arguably the most critical factor governing the stability of this compound because it dictates the speciation of the boronic acid groups.

  • Under acidic conditions , the boronic acid exists in its neutral, trigonal planar form, B(OH)₂. While relatively stable, this form can undergo acid-catalyzed protodeboronation.[1][2]

  • Under basic conditions , the boronic acid is deprotonated to form the tetrahedral boronate anion, B(OH)₃⁻. This boronate species is significantly more reactive and susceptible to protodeboronation, meaning that degradation is often accelerated at high pH.[5][6]

Q3: Is the compound more stable in acidic or basic solution?

Generally, this compound exhibits greater stability in mildly acidic to neutral aqueous solutions (pH 4-7) compared to strongly basic solutions.[6]

  • In strong base (pH > 10): Stability is low. The formation of the boronate anion significantly increases the rate of protodeboronation.[5] For every point increase in pH above neutral, the rate of hydrolysis and degradation can increase by a factor of approximately 10.[6]

  • In strong acid (pH < 2): Stability is moderate to low. While the highly reactive boronate anion is not present, a distinct mechanism of acid-catalyzed protodeboronation can occur, leading to compound degradation over time.[1]

Q4: I am using this reagent in a Suzuki-Miyaura coupling, which requires a base. How do I mitigate degradation?

This is a classic challenge, as the basic conditions required for the Suzuki-Miyaura reaction are the very conditions that can promote protodeboronation.[5]

Strategies to Minimize Degradation:

  • Choice of Base: Use the mildest base effective for your transformation. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH).

  • Reaction Time: Minimize the reaction time. Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as it is complete.

  • Temperature: Run the reaction at the lowest temperature that allows for an efficient rate of coupling. Higher temperatures accelerate both the desired reaction and the undesired protodeboronation.

  • "Slow Release" Strategies: Consider converting the boronic acid to a more stable derivative, such as a MIDA boronate ester, which slowly hydrolyzes under the reaction conditions to release the active boronic acid.[2] This keeps the instantaneous concentration of the unstable boronic acid low, minimizing side reactions.[2]

Q5: What are the best practices for storing and handling this compound?

Proper storage is essential to ensure the long-term integrity of the reagent.

  • Storage Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place.[7][8] Refrigeration is recommended.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases during storage.[7]

  • Handling: this compound is a hygroscopic solid.[7][8] Handle it quickly in a dry environment (e.g., a glove box) to minimize exposure to atmospheric moisture. Always use clean, dry spatulas and glassware.

Troubleshooting Guide

Problem: My reaction yield is low, and I've isolated benzene or phenylboronic acid as a byproduct.
  • Probable Cause: You are observing the result of protodeboronation. The stability of your this compound was compromised under the reaction conditions.

  • Solution:

    • Verify Reagent Quality: First, confirm the purity of your starting material using NMR or HPLC. If it has degraded in storage, acquire a fresh batch.

    • Re-evaluate Reaction Conditions: If the starting material is pure, your reaction conditions are too harsh. Refer to the mitigation strategies in FAQ Q4. Systematically lower the reaction temperature, screen milder bases, or shorten the reaction time.

    • Degas Solvents: Ensure your reaction solvents are properly degassed. Dissolved oxygen can contribute to oxidative degradation pathways that may work in concert with protodeboronation.

Problem: I see multiple or shifting peaks for my compound in my HPLC/UPLC analysis.
  • Probable Cause: Boronic acids can exhibit complex behavior during chromatographic analysis.

    • On-Column Degradation: Reversed-phase HPLC analysis, especially with certain mobile phase compositions, can cause on-column hydrolysis of the boronic acid.[9]

    • Dehydration: Boronic acids can reversibly dehydrate to form cyclic anhydrides (boroxines), especially in a non-aqueous environment or at the MS source. These boroxines will have a different mass and retention time.

    • Complexation: If your mobile phase or sample matrix contains diols (e.g., from stabilizers or co-solvents), the boronic acid can form boronate esters, leading to additional peaks.[10]

  • Solution:

    • Sample Preparation: Prepare samples fresh and analyze them immediately. Use a cooled autosampler to minimize degradation in the vial.[9]

    • Mobile Phase Optimization: Ensure the mobile phase pH is compatible and not promoting degradation. Sometimes, avoiding acid modifiers altogether can prevent hydrolysis.[11] A stability-indicating HPLC method is essential to ensure all degradants are separated from the parent compound.[9]

    • Use UPLC-MS: This technique offers higher resolution and sensitivity. The mass spectrometer is invaluable for identifying degradation products and adducts.[9]

Problem: My ¹H or ¹¹B NMR spectrum shows broad signals or changes over time.
  • Probable Cause: This indicates a dynamic process is occurring in the NMR tube.

    • Exchange with Water: The hydroxyl protons of the boronic acid are acidic and will exchange with residual water in the NMR solvent, leading to broad signals. This is normal.

    • Degradation: If the aromatic signals are decreasing in intensity over time and new signals (e.g., for benzene) are appearing, your sample is degrading in the NMR solvent.

    • Equilibria: The sample may be in equilibrium between the monomeric acid and its boroxine anhydride form. ¹¹B NMR is particularly useful for observing changes in the chemical environment of the boron atom, which can indicate degradation or complex formation.[9]

  • Solution:

    • Use Dry Solvents: Use fresh, anhydrous NMR solvents to minimize proton exchange and potential hydrolysis.

    • Acquire Spectra Immediately: Do not let samples sit for extended periods before analysis. If studying stability, acquire spectra at defined time points.

    • Temperature Control: Run the NMR at a controlled, and if necessary, reduced temperature to slow down degradation processes.

Data Summary & Visualizations

Table 1: Stability Profile of this compound in Aqueous Media
ConditionpH RangeRelative StabilityPrimary Degradation PathwayKey Considerations
Strong Acidic< 2Low to ModerateAcid-Catalyzed ProtodeboronationRate is dependent on specific acid, concentration, and temperature.
Mildly Acidic4 - 6HighSlow Protodeboronation / OxidationOptimal pH range for storage in aqueous solution.
Neutral~7HighSlow Protodeboronation / OxidationGenerally stable, but degradation can occur over extended periods.
Mildly Basic8 - 10ModerateBase-Catalyzed ProtodeboronationDegradation rate begins to increase significantly.
Strong Basic> 11LowRapid Base-Catalyzed ProtodeboronationConditions to be avoided unless required for a reaction, and then only for short durations.

Diagrams

Caption: Structure of this compound.

G A This compound B Protodeboronation A->B  Acid (H⁺) or  Base (OH⁻) C Phenylboronic Acid / Benzene B->C D B(OH)₃ B->D

Caption: Simplified Protodeboronation Pathway.

G cluster_0 Experimental Workflow A Prepare Stock Solution of 1,2-PDBA B Aliquot into Acidic, Basic, and Neutral Buffers A->B C Incubate at Controlled Temperature B->C D Withdraw Samples at Time Points (t=0, 1h, 4h, 24h) C->D E Analyze by HPLC-UV or UPLC-MS D->E F Quantify % Remaining Parent Compound E->F

Caption: Workflow for a Stability Study.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol establishes the stability profile of a batch of this compound.

  • Stock Solution Preparation:

    • Accurately weigh ~10 mg of this compound.

    • Dissolve in a suitable organic solvent (e.g., Acetonitrile or Methanol) to a final concentration of 1 mg/mL. This is your stock solution.

  • Stress Conditions:

    • Acidic: Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Basic: Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

    • Neutral Control: Mix 1 mL of stock solution with 1 mL of purified water.

    • Incubate all three solutions at a controlled temperature (e.g., 50 °C).

  • Time Points:

    • Immediately after mixing, withdraw a 100 µL aliquot from each solution (this is T=0).

    • Quench the acidic sample with an equal volume of 1 M NaOH. Quench the basic sample with an equal volume of 1 M HCl. Dilute the neutral sample with an equal volume of water.

    • Repeat the sampling and quenching process at subsequent time points (e.g., 1, 4, 8, and 24 hours).

  • Analysis:

    • Analyze all quenched samples by HPLC-UV (see Protocol 2) to determine the percentage of this compound remaining relative to the T=0 sample.

Protocol 2: Stability Monitoring by HPLC-UV

This is a general-purpose method for quantifying this compound.

  • System: HPLC with UV/PDA Detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the T=0 sample to establish the initial peak area of the parent compound.

  • Inject the samples from the subsequent time points from the forced degradation study.

  • Calculate the percentage of remaining this compound at each time point by comparing its peak area to the peak area at T=0.

References

Technical Support Center: Reactions Involving 1,2-Phenylenediboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during reactions with 1,2-phenylenediboronic acid, offering probable causes and actionable solutions.

Question 1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?

Answer:

Low yields in Suzuki-Miyaura coupling reactions involving this compound can stem from several factors, often related to reagent stability, catalyst activity, and reaction conditions.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Decomposition of this compound Boronic acids, including this compound, can undergo dehydration to form cyclic boroxines (trimeric anhydrides).[1][2][3] This process reduces the concentration of the active boronic acid species available for the catalytic cycle.Store this compound in a desiccator to minimize moisture exposure. Consider using freshly opened or purified material for critical reactions.
Protodeboronation This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, particularly in the presence of strong bases and water.[4] This leads to the formation of benzene as a byproduct and consumption of the starting material.Use milder bases such as K₂CO₃ or KF instead of strong bases like NaOH.[4][5] Running the reaction under anhydrous conditions can also significantly reduce protodeboronation.[4]
Homocoupling of the Boronic Acid The presence of oxygen can lead to the oxidative homocoupling of the boronic acid, forming biphenyl derivatives as byproducts.[4][6] This side reaction consumes the boronic acid and can complicate purification.Thoroughly degas all solvents and reagents before use. Maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[4]
Inactive Palladium Catalyst The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[4] Catalyst decomposition, often indicated by the formation of palladium black, can also halt the reaction.[7]Use a fresh, high-quality palladium precatalyst. Consider using more robust, air-stable precatalysts. If palladium black is observed, lowering the reaction temperature or using higher purity reagents may help.[7][8]
Poor Solubility of Reagents The insolubility of either the this compound or the coupling partner can significantly hinder the reaction rate.[5]Choose a solvent system that effectively dissolves all reactants. For biphasic reactions, ensure vigorous stirring to maximize the interfacial area.[4] In some cases, functionalizing the reactants to improve solubility may be necessary.[5]
Question 2: I am observing an unexpected peak in my LC-MS/GC-MS analysis that I suspect is a byproduct. How can I identify it?

Answer:

Identifying unknown byproducts is a critical step in optimizing your reaction. The most common byproducts in reactions with this compound are boroxines, homocoupled products, and products of protodeboronation.

Workflow for Byproduct Identification:

Byproduct_Identification_Workflow Start Observe Unexpected Peak in LC-MS/GC-MS Analyze_Mass Analyze Mass Spectrum (MS Data) Start->Analyze_Mass Hypothesize Hypothesize Potential Byproduct Structures Analyze_Mass->Hypothesize Compare Compare with Known Byproduct Masses Hypothesize->Compare Common Byproducts: - Boroxine (Trimer) - Homocoupled Product - Protodeboronated Product NMR_Analysis Isolate Byproduct and Perform NMR Spectroscopy Compare->NMR_Analysis If mass matches Confirm Confirm Structure NMR_Analysis->Confirm

Caption: Workflow for identifying reaction byproducts.

Step-by-Step Protocol for Byproduct Analysis:

  • Mass Spectrometry (MS) Analysis :

    • Carefully analyze the mass-to-charge ratio (m/z) of the unexpected peak.

    • Consider the possibility of adduct formation (e.g., with solvents or salts) which can alter the observed mass.[9]

    • Compare the observed mass with the calculated masses of potential byproducts (see table below).

  • Hypothesize and Compare :

    • Based on the reaction conditions, hypothesize the most likely byproducts.

    • Boroxine Formation : The cyclic trimer of this compound would have a distinct mass. The dehydration of boronic acids to form boroxines is a well-known process.[1][2][3]

    • Homocoupling : This results in the formation of a biphenyl derivative. The presence of oxygen can promote this side reaction.[4][6]

    • Protodeboronation : This leads to the formation of benzene, which may be too volatile for easy detection by LC-MS but could be observed with GC-MS.[4]

Potential Byproduct Formation Pathway Expected Molecular Weight ( g/mol )
This compoundStarting Material165.75[10]
Boroxine (Trimeric Anhydride)Dehydration443.25
BiphenylHomocoupling154.21
BenzeneProtodeboronation78.11
  • Isolation and Spectroscopic Analysis :

    • If the byproduct is present in sufficient quantity, isolate it using techniques like flash column chromatography.

    • Perform Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B NMR) on the isolated compound to confirm its structure.

  • Specialized Analytical Techniques :

    • For complex mixtures, consider using advanced techniques like HPLC with post-column derivatization for selective detection of boronic acids.[11]

    • Fluorescence-based methods can also be employed for the sensitive and selective detection of boronic acids and their derivatives.[12]

Frequently Asked Questions (FAQs)

Q1: How can I assess the purity of my this compound before use?

A1: The purity of this compound is crucial for reproducible results. A simple method is to check its melting point; pure this compound has a defined melting point, whereas the presence of its anhydride (boroxine) can cause it to melt over a broad range.[13] For a more quantitative assessment, NMR spectroscopy is recommended. The presence of the boroxine will be indicated by distinct signals in the ¹H and ¹¹B NMR spectra.

Q2: Can I use this compound that has been stored for a long time?

A2: It is generally recommended to use fresh this compound. Over time, it can dehydrate to form the less reactive boroxine.[2] If you must use older material, it is advisable to check its purity as described above. In some cases, the boronic acid can be regenerated from the boroxine by recrystallization from water.[13]

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: Like most chemical reagents, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Q4: What is the role of the base in Suzuki-Miyaura coupling reactions?

A4: The base plays a critical role in the Suzuki-Miyaura coupling. It activates the boronic acid by forming a boronate species, which facilitates the crucial transmetalation step with the palladium catalyst.[14] The choice of base can significantly impact the reaction outcome, influencing both the reaction rate and the prevalence of side reactions like protodeboronation.[4]

Q5: What are some alternative cross-coupling partners for this compound besides aryl halides?

A5: While aryl halides are the most common coupling partners, Suzuki-Miyaura reactions can also be performed with other electrophiles such as aryl triflates, vinyl halides, and vinyl triflates.[1][14] The reactivity of the electrophile generally follows the order: I > Br > OTf > Cl.

References

Column chromatography techniques for purifying 1,2-Phenylenediboronic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,2-Phenylenediboronic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these versatile yet sensitive compounds. Boronic acids are notorious for their difficult handling in chromatographic separations, and the presence of two adjacent boronic acid moieties on a phenyl ring introduces specific complexities. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to streamline your purification workflows.

The Challenge with Phenylenediboronic Acids

Purifying this compound derivatives by column chromatography is frequently problematic. The core issues stem from the chemical nature of the boronic acid group, B(OH)₂:

  • Lewis Acidity: The boron atom is electron-deficient, making it a Lewis acid that can interact strongly with Lewis basic sites, such as the silanol groups (-Si-OH) on the surface of standard silica gel.[1][2] This interaction leads to poor peak shape, streaking, and often irreversible adsorption, resulting in low recovery.[1]

  • Instability: Arylboronic acids can be unstable under various conditions. They are susceptible to protodeboronation (cleavage of the C-B bond), especially in the presence of acidic or basic mobile phases.[3]

  • Dehydration: Boronic acids can undergo spontaneous dehydration to form cyclic anhydrides known as boroxines, particularly upon heating or under vacuum. This introduces another potential impurity that can complicate purification and characterization.

  • Hydrolysis of Esters: While converting boronic acids to their corresponding esters (e.g., pinacol esters) can improve stability and handling, these esters are prone to hydrolysis back to the parent boronic acid during aqueous workups or on the chromatography column itself, especially in reversed-phase systems.[4][5][6]

This guide will address these challenges head-on, providing practical solutions grounded in chemical principles.

Purification Strategy Workflow

Choosing the correct purification strategy is critical for success. The following workflow provides a decision-making framework based on the properties of your specific derivative and the nature of the impurities.

G start Start: Crude 1,2-Phenylenediboronic Acid Derivative is_ester Is the derivative a boronic ester (e.g., Bpin)? start->is_ester ester_impurities Are impurities significantly different in polarity? is_ester->ester_impurities  Yes acid_impurities Are impurities acidic/basic? is_ester->acid_impurities  No (Free Acid) rp_flash Reversed-Phase (C18) Flash Chromatography ester_impurities->rp_flash  Yes np_modified Normal-Phase on Boric Acid-Treated Silica ester_impurities->np_modified  No (Similar Polarity) acid_impurities->rp_flash  No (Neutral Impurities) acid_base_ext Acid/Base Extraction acid_impurities->acid_base_ext  Yes hilic Consider HILIC for very polar compounds rp_flash->hilic If too polar for C18 dea_adduct Diethanolamine Adduct Formation & Precipitation acid_base_ext->dea_adduct If extraction fails

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of this compound derivatives in a direct question-and-answer format.

Question 1: My compound is streaking badly on a silica gel column and my recovery is very low. What is happening?

Answer: This is the most common issue and is caused by strong, non-ideal interactions between the Lewis acidic boronic acid groups and the acidic silanol groups on the silica surface.[1][2] This leads to irreversible adsorption and/or slow elution kinetics, resulting in broad peaks and significant loss of material.

Solutions:

  • Avoid Standard Silica Gel: For free boronic acids, standard silica gel is often unsuitable.[1] If you must use normal-phase chromatography, consider deactivating the silica.

  • Boric Acid Treatment: Pre-treating the silica gel with boric acid can passivate the most active silanol sites, reducing strong adsorption. However, the separating power of the modified silica may be lower.[7]

  • Switch to Reversed-Phase: Reversed-phase chromatography on a C18-functionalized silica is often the most effective solution. The separation mechanism is based on hydrophobicity, which avoids the problematic Lewis acid-base interactions.

  • Mobile Phase Modifiers: If using normal-phase, adding a small amount of a competitive Lewis base like methanol to your eluent can sometimes improve peak shape, but this can also reduce resolution. For acidic derivatives, adding 0.5-5% acetic or formic acid to the mobile phase can help reduce tailing.[8]

Question 2: I am purifying a pinacol ester (Bpin) derivative, but I see a new, more polar spot on TLC/LCMS after the column. Is my compound decomposing?

Answer: Yes, you are likely observing on-column hydrolysis of the pinacol ester back to the free boronic acid.[4][6] This is a frequent problem in reversed-phase HPLC and flash chromatography where water is a component of the mobile phase. The silanol groups on the stationary phase can catalyze this hydrolysis.

Solutions:

  • Minimize On-Column Time: Use a faster flow rate and a steeper gradient to reduce the residence time of the compound on the column. Fast liquid chromatography methods are specifically designed to minimize such on-column degradation.[4]

  • Use End-Capped Columns: Select a reversed-phase stationary phase with high-density end-capping (e.g., XTerra MS C18, Zorbax Eclipse XDB C18).[9] End-capping masks the residual silanol groups, reducing their catalytic activity.

  • Control Mobile Phase pH: The rate of hydrolysis can be pH-dependent. Running the separation with no pH modifier or at a neutral pH may slow down the hydrolysis.[9]

  • Aprotic Sample Diluent: Dissolve your sample in an aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF) rather than methanol or ACN/water mixtures to prevent hydrolysis before injection.[6]

Question 3: My compound seems to have disappeared during workup or solvent evaporation. Where did it go?

Answer: This could be due to a few factors:

  • Protodeboronation: The C-B bond can be cleaved under harsh acidic or basic conditions, especially with heating, converting your compound into benzene (or a substituted benzene) and boric acid.[3] This is particularly true for sterically hindered or electron-rich arylboronic acids.

  • Formation of Boroxines: During solvent evaporation, especially at elevated temperatures, three molecules of the boronic acid can condense to form a six-membered boroxine ring.[7] While this reaction is often reversible upon addition of water, the boroxine has different solubility and chromatographic properties.

  • Decomposition on Rotovap: Heating boronic acids, even at 45 °C on a rotovap, can lead to decomposition, especially if residual acids or bases are present.[1]

Solutions:

  • Mild Workup Conditions: Neutralize your reaction mixture carefully and avoid prolonged exposure to strong acids or bases.

  • Low-Temperature Evaporation: Remove solvents at the lowest possible temperature (e.g., room temperature or using a cold water bath on the rotovap). Lyophilization (freeze-drying) is an option for removing water from aqueous fractions, though it can be slow for large volumes.[1]

  • Co-evaporation: Co-evaporate with a non-polar solvent like toluene to help azeotropically remove water at a lower temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for a novel this compound derivative?

For most derivatives, Reversed-Phase Flash Chromatography is the most reliable starting point. It avoids the strong silica-boron interactions and is broadly applicable. Start with a C18 column and a water/acetonitrile or water/methanol gradient. Monitor the elution with a UV detector and/or TLC/LCMS analysis of the fractions.

Q2: Can I use non-chromatographic methods for purification?

Absolutely. For certain derivatives and impurity profiles, these methods can be highly effective:

  • Acid/Base Extraction: If your derivative has a different pKa than the impurities, you can use liquid-liquid extraction. For example, you can wash an organic solution of your compound with a basic aqueous solution (like NaOH or NaHCO₃) to form the boronate salt, which partitions into the aqueous layer. The impurities may remain in the organic layer. You can then re-acidify the aqueous layer and extract your purified boronic acid back into an organic solvent.[2][10][11]

  • Diethanolamine Adduct Formation: Boronic acids can form stable, crystalline adducts with diethanolamine. This can be a highly selective method for precipitating the boronic acid from a solution containing non-boronic acid impurities. The free boronic acid can be recovered by treating the adduct with an acid.[1][10]

Q3: What are the pros and cons of different chromatography modes for these compounds?

Chromatography ModeStationary PhaseTypical Mobile PhaseProsCons
Normal Phase Silica GelHexanes/Ethyl AcetateGood for separating non-polar impurities.Strong adsorption, streaking, low recovery, potential for decomposition.[1][2]
Reversed Phase C18, C8Water/Acetonitrile, Water/MethanolBroad applicability, avoids Lewis acid interactions, good peak shapes.Potential for on-column hydrolysis of esters, poor retention of very polar compounds.[4]
HILIC Amide, Diol, Bare SilicaHigh Organic (>80% ACN) with Aqueous BufferExcellent retention for highly polar boronic acids not retained by C18.[12]Complex mechanism, requires careful method development, potential for silanol interactions.[12][13]
Boronate Affinity Boronic Acid-functionalized resinpH-controlled aqueous buffersHighly specific for cis-diol containing molecules (not for purifying the boronic acid itself).Principle of pH-dependent binding is informative for other modes.[14][15]

Q4: How should I prepare my sample for column chromatography?

Proper sample preparation is crucial to prevent pre-column issues and ensure good chromatography.

  • Solubility Check: Ensure your crude material is fully soluble in the initial mobile phase or a stronger solvent.

  • Dry Loading (Recommended): For best resolution, adsorb your crude material onto a small amount of Celite or silica gel (if compatible). To do this, dissolve the crude product in a suitable solvent (e.g., DCM, EtOAc), add the adsorbent, and carefully evaporate the solvent to get a dry, free-flowing powder. This powder can then be loaded evenly onto the top of the packed column.

  • Liquid Loading: If dry loading is not feasible, dissolve the sample in the minimum amount of a strong solvent (like ACN, THF, or DCM). Note that using a very strong solvent for loading can degrade the initial resolution.[8]

Protocols

Protocol 1: Fast Reversed-Phase Flash Chromatography

This protocol is a robust starting point for purifying this compound derivatives and their esters, designed to minimize on-column degradation.

Materials:

  • C18-functionalized silica gel (40-63 µm)

  • Flash chromatography column and system

  • Solvents: HPLC-grade water, HPLC-grade acetonitrile (ACN)

  • Crude this compound derivative

Procedure:

  • Column Packing (Slurry Packing):

    • Prepare a slurry of the C18 silica gel in a 50:50 mixture of ACN/water.

    • Pour the slurry into the column and use air pressure or a pump to pack the bed firmly and evenly. Ensure no air bubbles are trapped.[8]

    • Equilibrate the column by flushing with 5-10 column volumes of the initial mobile phase (e.g., 95:5 Water:ACN).

  • Sample Loading (Dry Loading):

    • Dissolve your crude product (e.g., 100 mg) in a minimal amount of a volatile solvent (e.g., 2-3 mL of methanol or DCM).

    • Add ~1-2 g of C18 silica gel to the solution.

    • Carefully remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

    • Gently layer this powder on top of the packed column bed.

  • Elution:

    • Begin elution with the initial mobile phase (e.g., 95:5 Water:ACN).

    • Run a linear gradient to a stronger mobile phase (e.g., 5:95 Water:ACN) over 10-15 column volumes. A relatively fast flow rate is recommended.

    • Collect fractions throughout the run.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC (if the compound is UV active or stains) or by LCMS to identify the fractions containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the acetonitrile under reduced pressure at low temperature (<30 °C).

    • The remaining aqueous solution can be freeze-dried or extracted with a suitable organic solvent (e.g., Ethyl Acetate) to recover the final product.

Visualization of the Hydrolysis Problem

The following diagram illustrates the on-column hydrolysis of a pinacol ester derivative, a common troubleshooting scenario in reversed-phase chromatography.

G cluster_0 On The Column cluster_1 Elution Profile Bpin_Derivative Derivative-B(pin) (Less Polar) Hydrolysis Hydrolysis (Catalyzed by -SiOH, H₂O) Bpin_Derivative->Hydrolysis Desired_Peak Desired Product Peak (Derivative-B(pin)) Bpin_Derivative->Desired_Peak Elutes Earlier Boronic_Acid Derivative-B(OH)₂ (More Polar) Hydrolysis->Boronic_Acid Impurity_Peak Polar Impurity Peak (Derivative-B(OH)₂) Streaking/Tailing Boronic_Acid->Impurity_Peak Elutes Later or Streaks

Caption: On-column hydrolysis of a boronic ester to a boronic acid.

References

Technical Support Center: Managing the Hygroscopic Nature of 1,2-Phenylenediboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2-Phenylenediboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this versatile compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.

I. Understanding the Challenge: The Hygroscopic Nature of this compound

This compound is a valuable reagent in organic synthesis, particularly in the formation of complex molecular architectures due to its two reactive boronic acid groups. However, its utility is intrinsically linked to a significant challenge: its hygroscopic nature. This means the compound readily absorbs moisture from the atmosphere.[1][2][3] This absorbed water can have profound implications for storage, handling, and reactivity, potentially leading to inconsistent experimental results.

The interaction between phenylboronic acids and water is complex, involving the formation of hydrogen bonds between the B(OH)₂ groups and water molecules.[4][5] This can lead to the formation of hydrates and potentially impact the compound's stability and reactivity in sensitive applications.

Diagram: Mechanism of Water Absorption

Mechanism of Water Absorption cluster_0 Atmospheric Moisture (H₂O) cluster_1 This compound cluster_2 Hydrated Compound H2O H₂O PDBA C₆H₄(B(OH)₂)₂ Anhydrous Solid H2O->PDBA:f1 Hydrogen Bonding Hydrate C₆H₄(B(OH)₂)₂·nH₂O Hydrated Solid PDBA->Hydrate:f0 Hydration

Caption: Water molecules in the atmosphere form hydrogen bonds with the boronic acid groups, leading to hydration.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What is the proper way to store this compound?

A1: To minimize moisture absorption, this compound should be stored in a tightly sealed container in a dry and well-ventilated place.[2][6] For long-term storage, it is recommended to keep it under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.[3] A desiccator containing a suitable drying agent is also highly recommended.

Q2: My this compound appears clumpy or wet. Is it still usable?

A2: A clumpy or wet appearance is a clear indication of water absorption. While the compound may still be usable for some applications, the water content can significantly affect reaction stoichiometry and efficiency, especially in reactions sensitive to water. It is crucial to quantify the water content or dry the material before use in such cases.

Q3: How does absorbed water affect my Suzuki coupling reaction?

A3: While some Suzuki coupling reactions can tolerate or even be performed in aqueous media, uncontrolled amounts of water from a hygroscopic reagent can be problematic.[7][8][9] Excess water can affect the catalyst activity, base effectiveness, and overall reaction kinetics, leading to lower yields or side product formation.[10] It is always best to start with a dry reagent for reproducible results.

Q4: Can I dry this compound myself?

A4: Yes, several methods can be used to dry this compound. These include drying under high vacuum, azeotropic distillation with a suitable solvent like toluene, or using a drying agent.[11] The choice of method depends on the scale and the required level of dryness.

III. Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your experiments.

Scenario 1: Inconsistent Yields in Suzuki Coupling Reactions

Problem: You are performing a Suzuki coupling reaction using this compound and observe significant variability in your product yield from batch to batch.

Possible Cause: The most likely culprit is varying water content in your this compound.

Troubleshooting Workflow:

Troubleshooting Inconsistent Yields Start Inconsistent Yields Observed CheckStorage Verify Storage Conditions of PDBA Start->CheckStorage DryPDBA Dry PDBA Under High Vacuum or via Azeotropic Distillation CheckStorage->DryPDBA Improper Storage QuantifyWater Consider Karl Fischer Titration to Quantify Water Content CheckStorage->QuantifyWater Proper Storage, Still Suspect Water UseAnhydrous Use Fresh or Properly Dried PDBA for Reaction DryPDBA->UseAnhydrous AdjustStoichiometry Adjust Reagent Stoichiometry Based on Water Content QuantifyWater->AdjustStoichiometry AdjustStoichiometry->UseAnhydrous End Consistent Yields Achieved UseAnhydrous->End

Caption: A decision-making workflow for addressing inconsistent reaction yields.

Detailed Steps:

  • Verify Storage: Ensure your this compound is stored in a desiccator or a glovebox.[2][3]

  • Dry the Reagent: Before each use, dry the required amount of the acid under high vacuum for several hours.[11] For highly sensitive reactions, consider azeotropic distillation with toluene.[11]

  • Use Anhydrous Solvents and Reagents: Ensure all other solvents and reagents in your reaction are rigorously dried. Even small amounts of water from other sources can affect the outcome.

  • Standardize Reaction Setup: Use Schlenk techniques or a glovebox to set up your reaction under an inert atmosphere to prevent moisture ingress during the experiment.

Scenario 2: Difficulty in Characterizing the Starting Material

Problem: You are obtaining inconsistent analytical data (e.g., NMR, melting point) for your this compound.

Possible Cause: The presence of water can lead to the formation of hydrates or boroxines (anhydrides), which have different physical and spectroscopic properties compared to the anhydrous form.[12]

Troubleshooting and Characterization:

Analytical Technique Observation with Water Present Recommended Action
¹H NMR Broadening of the B-OH protons, which may exchange with water and not be clearly visible.[13]Perform NMR in a dry, deuterated solvent (e.g., DMSO-d₆) and look for a broad singlet. The integration may be unreliable.
Melting Point A lower and broader melting point range than the literature value for the anhydrous compound.Dry the sample thoroughly and re-measure the melting point. Compare with literature values for both anhydrous and hydrated forms if available.
Infrared (IR) Spectroscopy A broad O-H stretching band around 3200-3600 cm⁻¹, characteristic of associated hydroxyl groups and water.Obtain an IR spectrum of a dried sample and compare it to a reference spectrum of the anhydrous compound.

Experimental Protocol: Drying this compound via Azeotropic Distillation

  • Place the this compound in a round-bottom flask equipped with a magnetic stir bar.

  • Add a sufficient volume of toluene to dissolve or suspend the solid.

  • Attach a Dean-Stark apparatus and a condenser to the flask.

  • Heat the mixture to reflux. Water will be removed as an azeotrope with toluene and collected in the side arm of the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the mixture and remove the toluene under reduced pressure using a rotary evaporator.

  • Dry the resulting solid under high vacuum to remove any residual toluene.[11]

Scenario 3: Formation of Insoluble Material in Reaction Mixture

Problem: Upon adding this compound to your reaction solvent, you observe the formation of an insoluble white solid.

Possible Cause: This is often due to the formation of boroxines, which are cyclic anhydrides formed by the dehydration of boronic acids.[12] This process can be accelerated by heat or the presence of acidic/basic impurities.

Management Strategy:

  • Prevention: The best strategy is prevention. Store and handle this compound under strictly anhydrous conditions.

  • Reversibility: In some cases, the formation of boroxines is reversible. Adding a controlled amount of water or a suitable diol can sometimes break up the boroxine and regenerate the boronic acid in situ. However, this should be done with caution as it introduces water into the reaction.

  • Filtration: If the boroxine is not desired, it may be possible to filter it off before proceeding with the reaction, although this will result in a loss of material.

IV. Summary of Best Practices

Aspect Recommendation Rationale
Storage Tightly sealed container, in a desiccator, under inert atmosphere, and refrigerated.[2][3]To minimize exposure to atmospheric moisture and prevent degradation.
Handling Handle in a glovebox or under a stream of inert gas. Use dry spatulas and weighing boats.To prevent moisture absorption during weighing and transfer.
Pre-experiment Preparation Dry the required amount under high vacuum or by azeotropic distillation before use.[11]To ensure a consistent, anhydrous starting material for reproducible results.
Reaction Conditions Use anhydrous solvents and reagents. Set up reactions under an inert atmosphere.To maintain an anhydrous environment throughout the experiment.
Characterization Be aware of the potential for hydrates and boroxines to be present and use appropriate analytical techniques to identify them.[12][13]To accurately assess the purity and composition of the starting material.

By understanding the hygroscopic nature of this compound and implementing these best practices, you can mitigate the challenges it presents and achieve more reliable and reproducible results in your research.

V. References

  • Fisher Scientific. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). Phenylboronic acid - Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Phenylboronic acid.

  • HPC Standards. (n.d.). Phenylboronic acid. Retrieved from --INVALID-LINK--

  • Mbaye, M., et al. (2025). Microhydration of phenylboronic acid and its hydration free energy. Journal of Molecular Modeling, 31(1), 1-15.

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from --INVALID-LINK--

  • Frontier, A. (2026). Workup: Drying Methods. University of Rochester, Department of Chemistry. Retrieved from --INVALID-LINK--

  • Mbaye, M., et al. (2025). Microhydration of phenylboronic acid and its hydration free energy. PMC PubMed Central.

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Benzeneboronic anhydride. Retrieved from --INVALID-LINK--

  • Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(10), 14357-14363.

  • PubChem. (n.d.). Phenylboronic Acid. Retrieved from --INVALID-LINK--

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351-8354.

  • Sigma-Aldrich. (n.d.). Drying Agents from EMD Millipore. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). Phenylboronic acid. Retrieved from --INVALID-LINK--

  • Delloyd's Lab-Tech. (n.d.). Solvent drying and drying agents. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 1,4-Phenylenebisboronic acid. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Phenylboronic acid hydrate. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Luliński, S., et al. (2019). Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. Crystals, 9(2), 109.

  • Luliński, S., et al. (2019). Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. ResearchGate.

  • Frost, B. J., et al. (2011). The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. Molecules, 16(8), 6436-6450.

  • Reddit. (2024). Water content and suzuki reaction. Retrieved from --INVALID-LINK--

  • Liu, Z., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--

  • Reddit. (2024). Research S.O.S.—Ask your research and technical questions. Retrieved from --INVALID-LINK--

  • Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Utah State University Extension.

  • ChemSpider. (n.d.). Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. Retrieved from --INVALID-LINK--

  • Dąbrowski, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3456.

  • Luliński, S., et al. (2019). Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. MDPI.

  • Luliński, S., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(11), 2713.

  • Sigma-Aldrich. (2025). Safety Data Sheet: Benzene-1,4-diboronic acid. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to Phenylenediboronic Acid Isomers in Covalent Organic Framework (COF) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linker Geometry in COF Architecture

Covalent Organic Frameworks (COFs) represent a frontier in materials science, offering crystalline, porous polymers with tunable functionalities.[1][2] The beauty of COF chemistry lies in its predictability, where the geometry of the molecular building blocks dictates the topology and properties of the resulting framework.[3] Among the pioneering building blocks for COFs, boronic acids have played a foundational role, enabling the synthesis of robust materials through the formation of boroxine or boronate ester linkages.[2][4]

This guide provides an in-depth comparison of three constitutional isomers of phenylenediboronic acid—1,2-, 1,3-, and 1,4-phenylenediboronic acid—as linkers in COF synthesis. The seemingly subtle shift in the position of the boronic acid groups has profound implications for the ability to form crystalline, porous materials. We will delve into the successes, challenges, and theoretical underpinnings that govern the suitability of each isomer, providing researchers with the insights needed to make informed decisions in the design and synthesis of novel COF materials.

The Gold Standard: 1,4-Phenylenediboronic Acid (p-PDBA)

The linear and symmetric geometry of 1,4-phenylenediboronic acid makes it an ideal building block for the construction of highly ordered, crystalline COFs. This isomer has been instrumental in the synthesis of some of the most iconic COFs, including COF-1 and COF-5.

COF-1: A Landmark in Boroxine-Linked Frameworks

The self-condensation of 1,4-phenylenediboronic acid under solvothermal conditions leads to the formation of COF-1, a two-dimensional framework constructed from boroxine rings.[5] The planarity of the linker and the thermodynamic reversibility of the boroxine formation are key to the high crystallinity of the resulting material.

COF-5: The Archetype of Boronate Ester-Linked COFs

In combination with a complementary trigonal linker, 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP), 1,4-phenylenediboronic acid forms COF-5, a highly porous and crystalline material linked by boronate esters.[6] The successful synthesis of COF-5 further established the utility of p-PDBA in creating robust frameworks with tunable pore sizes.

Below is a diagram illustrating the synthesis of COF-1 and COF-5.

COF_Synthesis cluster_COF1 COF-1 Synthesis cluster_COF5 COF-5 Synthesis p_PDBA1 1,4-Phenylenediboronic Acid COF1 COF-1 (Boroxine linked) p_PDBA1->COF1 Self-condensation p_PDBA2 1,4-Phenylenediboronic Acid COF5 COF-5 (Boronate ester linked) p_PDBA2->COF5 Co-condensation HHTP HHTP HHTP->COF5 Co-condensation

Caption: Synthesis pathways for COF-1 and COF-5 using 1,4-phenylenediboronic acid.

Performance Characteristics of COFs from 1,4-Phenylenediboronic Acid

The use of 1,4-phenylenediboronic acid consistently yields COFs with high thermal stability and significant porosity. The table below summarizes key performance data for COF-1 and COF-5.

PropertyCOF-1COF-5Reference
Crystallinity CrystallineCrystalline[5][7]
BET Surface Area 711 - 1590 m²/gup to 1970 m²/g[7]
Pore Size 1.5 nm2.7 nm[5]
Thermal Stability ~500-600 °C~500-600 °C[7]

The Challenge of Non-Linearity: 1,3-Phenylenediboronic Acid (m-PDBA)

In stark contrast to its para-isomer, 1,3-phenylenediboronic acid has not been successfully employed in the synthesis of crystalline COFs. The meta-substitution pattern introduces a "kink" in the linker's geometry, which disrupts the long-range order necessary for crystallization.

Predicted Outcome: Amorphous Polymers

Theoretical and experimental studies suggest that the dehydration of 1,3-phenylenediboronic acid is likely to result in the formation of an amorphous polymeric network rather than a crystalline COF.[8][9] The irregular structure resulting from the meta-substitution pattern prevents the ordered stacking of layers, a prerequisite for a crystalline framework. Thermal analysis of 1,3-phenylenediboronic acid shows a typical dehydration reaction leading to the formation of boroxines, but these are believed to have an amorphous polymeric structure.[8]

The diagram below illustrates the expected outcome of the polymerization of 1,3-phenylenediboronic acid.

mPDBA_Polymerization m_PDBA 1,3-Phenylenediboronic Acid Amorphous_Polymer Amorphous Boroxine Polymer m_PDBA->Amorphous_Polymer Dehydration

Caption: Expected formation of an amorphous polymer from 1,3-phenylenediboronic acid.

The Complication of Steric Hindrance: 1,2-Phenylenediboronic Acid (o-PDBA)

The use of this compound in COF synthesis is largely absent from the scientific literature. This absence is a strong indicator of significant challenges in its application as a primary building block for crystalline frameworks.

Anticipated Hurdle: Steric Hindrance

The proximity of the two boronic acid groups in the ortho-position is expected to create significant steric hindrance.[1][10] This steric crowding can prevent the planar arrangement of the boroxine or boronate ester linkages, which is crucial for the formation of an extended, crystalline 2D network. The steric strain would likely lead to a twisted conformation, disrupting the π-π stacking between layers that contributes to the stability and order of the COF.[1][10]

The following diagram illustrates the concept of steric hindrance in the case of this compound.

oPDBA_Hindrance o_PDBA This compound Disordered_Material Disordered/Amorphous Material o_PDBA->Disordered_Material Polymerization (inhibited by steric hindrance)

Caption: Steric hindrance in this compound is expected to lead to disordered materials.

Comparative Summary

The table below provides a side-by-side comparison of the three phenylenediboronic acid isomers for COF synthesis.

IsomerGeometrySuitability for Crystalline COF SynthesisResulting MaterialKey Influencing Factor
1,4- (para) Linear, SymmetricHighCrystalline, Porous COFsIdeal geometry for ordered frameworks
1,3- (meta) Bent, AsymmetricLowAmorphous PolymerNon-linear geometry disrupts long-range order
1,2- (ortho) Non-linear, CrowdedVery LowDisordered/Amorphous Material (predicted)Steric hindrance prevents planar network formation

Field-Proven Insights: Causality Behind the Experimental Choices

The overwhelming preference for 1,4-phenylenediboronic acid in COF synthesis is not arbitrary; it is a direct consequence of the principles of crystal engineering. The formation of a crystalline COF relies on a delicate balance of thermodynamics and kinetics, where reversible bond formation allows for "error-checking" and the eventual settling into the most thermodynamically stable, ordered structure.

  • The success of the 1,4-isomer is rooted in its high symmetry, which allows for the formation of regular, repeating structural motifs that can efficiently pack into a crystalline lattice.

  • The failure of the 1,3-isomer to produce crystalline materials highlights the importance of linker geometry in dictating the overall topology. The inherent "kink" in the molecule prevents the formation of a regular, tessellating network.

  • The challenges with the 1,2-isomer underscore the role of steric effects. Even with a planar aromatic core, the close proximity of the reactive groups can introduce out-of-plane twisting, which is detrimental to the formation of an ordered 2D sheet and its subsequent stacking.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of COF-1 and COF-5, which utilize the successful 1,4-phenylenediboronic acid linker.

Synthesis of COF-1

This protocol is adapted from the sonochemical synthesis method, which has been shown to produce COF-1 with excellent textural properties in a shorter reaction time.[11][12]

Materials:

  • 1,4-Benzenediboronic acid (BDBA)

  • Mesitylene

  • 1,4-Dioxane

  • Acetone

Procedure:

  • In a custom horn-type Pyrex reactor, suspend 250 mg of 1,4-benzenediboronic acid in 40 mL of a 1:1 (v/v) solution of mesitylene and 1,4-dioxane.

  • Fit the reactor to a sonicator unit.

  • Subject the reaction mixture to ultrasonic treatment for 1 hour.

  • Isolate the resulting white solid by centrifugation.

  • Wash the solid with acetone (2 x 50 mL).

  • Dry the final product overnight at 353 K.

Synthesis of COF-5

This protocol is also adapted from a sonochemical synthesis method for COF-5.[11][12]

Materials:

  • 1,4-Benzenediboronic acid (BDBA)

  • 2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP)

  • Mesitylene

  • 1,4-Dioxane

  • Acetone

Procedure:

  • In a suitable reaction vessel, combine 177 mg of BDBA and 242 mg of HHTP in 40 mL of a 1:1 (v/v) solution of mesitylene and 1,4-dioxane.

  • Subject the mixture to ultrasonic treatment for 0.5 to 2 hours.

  • Isolate the gray-purple solid powder that forms by centrifugation.

  • Wash the product with acetone (2 x 50 mL).

  • Dry the final COF-5 product at 353 K overnight.

Conclusion

The choice of linker isomer is a critical parameter in the design and synthesis of covalent organic frameworks. This guide has demonstrated that while 1,4-phenylenediboronic acid is a robust and reliable building block for creating highly crystalline and porous COFs, the 1,3- and 1,2-isomers are not suitable for this purpose due to geometric constraints and steric hindrance, respectively. These findings underscore the importance of linker symmetry and planarity in the rational design of crystalline organic materials and provide a clear rationale for the selection of building blocks in the pursuit of novel COFs with tailored properties.

References

A Senior Application Scientist's Guide to Diboron Reagents for Bifunctionalization: 1,2-Phenylenediboronic Acid vs. Bis(pinacolato)diboron

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern synthetic chemistry, the strategic introduction of multiple functional groups—bifunctionalization—is paramount for constructing complex molecular architectures, from pharmaceuticals to advanced materials. Diboron reagents are central to these strategies, yet their roles and reactivities can be profoundly different. This guide provides an in-depth comparison of two key reagents: the ubiquitous Bis(pinacolato)diboron (B₂pin₂) and the specialized 1,2-Phenylenediboronic acid . We will move beyond a simple catalog of reactions to dissect the fundamental differences in their synthetic utility. B₂pin₂ is primarily a borylating agent , used to install versatile boronate ester handles onto a substrate. In contrast, this compound acts as a rigid bifunctional building block , linking molecules and directing the geometry of supramolecular structures. Understanding this core distinction is critical for researchers, scientists, and drug development professionals aiming to design efficient and innovative synthetic pathways.

The Strategic Divide: Borylating Agent vs. Bifunctional Building Block

The term "bifunctionalization" can be approached from two distinct perspectives, each favoring a different class of diboron reagent. The choice between B₂pin₂ and a phenylene-bridged diboronic acid is not merely a matter of reactivity, but a fundamental strategic decision in synthetic design.

  • Strategy A: Sequential Functionalization via Borylation. This common approach involves installing a stable, yet reactive, handle onto a substrate, which can then be converted to a desired functional group. Bis(pinacolato)diboron (B₂pin₂) is the quintessential reagent for this role. Through transition-metal catalysis, it efficiently installs a pinacol boronate (Bpin) group, a versatile intermediate for subsequent cross-coupling reactions.[1]

  • Strategy B: Convergent Assembly with a Bifunctional Linker. This strategy employs a single molecule that possesses two reactive sites to bridge two or more other molecules or building blocks. This compound exemplifies this approach. Its two boronic acid moieties, held in a fixed ortho relationship, can simultaneously react with diol-containing substrates to form rigid, predictable structures like polymers, macrocycles, or Covalent Organic Frameworks (COFs).[2][3]

The following diagram illustrates these divergent synthetic philosophies.

G cluster_A Strategy A: B₂pin₂ as a Borylating Agent cluster_B Strategy B: this compound as a Building Block A_Sub Substrate (e.g., Aryl Halide) A_Proc1 Miyaura or C-H Borylation A_Sub->A_Proc1 A_B2pin2 B₂pin₂ A_B2pin2->A_Proc1 A_Inter Borylated Intermediate (Substrate-Bpin) A_Proc1->A_Inter A_Proc2 Suzuki Coupling, Oxidation, etc. A_Inter->A_Proc2 A_ReagentX Reagent X-Y A_ReagentX->A_Proc2 A_Prod Functionalized Product (Substrate-Y) A_Proc2->A_Prod B_Sub1 Substrate 1 (e.g., Catechol) B_Proc Condensation/ Self-Assembly B_Sub1->B_Proc B_Linker 1,2-Phenylenediboronic Acid B_Linker->B_Proc B_Sub2 Substrate 2 (e.g., Catechol) B_Sub2->B_Proc B_Prod Linked Assembly (COF, Polymer, etc.) B_Proc->B_Prod

Caption: Divergent strategies for bifunctionalization.

Deep Dive: Bis(pinacolato)diboron (B₂pin₂)

B₂pin₂ is arguably the most important diboron reagent in modern organic synthesis, primarily used for installing the robust pinacol boronate ester (Bpin) moiety.[1][4]

Core Attributes & Performance
PropertyAssessmentRationale & Expert Insight
Reactivity Moderate, requires catalytic activation.The B-B bond in B₂pin₂ is kinetically stable and requires activation by a transition metal (e.g., Pd, Ir, Cu, Rh) to undergo oxidative addition, initiating the catalytic cycle.[5] This controlled reactivity prevents unwanted side reactions and allows for high functional group tolerance.[6]
Stability Deemed "bench-stable," but with critical caveats.While traditionally considered air- and moisture-stable, recent studies have conclusively shown that B₂pin₂ degrades in the solid state and in solution in the presence of both O₂ and H₂O.[7][8][9] This degradation is autocatalytic, meaning trace decomposition products accelerate further decay.[10] For reproducible results, it is strongly recommended to store B₂pin₂ under an inert atmosphere and use freshly opened bottles for sensitive reactions.
Solubility High in common organic solvents.B₂pin₂ is readily soluble in solvents like THF, dioxane, toluene, and DMSO, making it highly versatile for a wide range of reaction conditions.[11]
Handling Crystalline solid, easy to weigh and handle.Its solid nature and perceived stability have made it a laboratory workhorse. However, given the new stability data, handling under inert gas is advisable for long-term storage and quantitative applications.[7][12]
Key Applications in Bifunctionalization

B₂pin₂ enables the conversion of a single functional group (like a halide) or an unactivated C-H bond into a versatile C-B bond, which serves as a linchpin for further diversification.

This reaction is a cornerstone for converting aryl, vinyl, or alkyl halides/triflates into their corresponding boronate esters.[6] It is exceptionally mild and tolerates a vast array of functional groups.[13]

  • Causality in Protocol Design: The choice of a mild base like potassium acetate (KOAc) is crucial. Stronger bases can promote a subsequent, often undesired, Suzuki coupling between the newly formed boronate ester and the starting halide.[14] The base is believed to activate the palladium complex, facilitating the key transmetalation step with the diboron reagent.[6]

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII_ArX Ar-Pd(II)Ln-X OxAdd->PdII_ArX LigEx Ligand Exchange PdII_ArX->LigEx Base Base (e.g., KOAc) Base->LigEx PdII_ArBase Ar-Pd(II)Ln-OAc LigEx->PdII_ArBase Transmetal Transmetalation PdII_ArBase->Transmetal B2pin2 B₂pin₂ B2pin2->Transmetal PdII_ArBpin Ar-Pd(II)Ln-Bpin Transmetal->PdII_ArBpin RedElim Reductive Elimination PdII_ArBpin->RedElim RedElim->Pd0  Catalyst  Regeneration ArBpin Ar-Bpin (Product) RedElim->ArBpin

Caption: Simplified catalytic cycle for Miyaura Borylation.

A revolutionary method for converting ubiquitous but inert C-H bonds directly into valuable C-B bonds.[15] This reaction bypasses the need for pre-functionalized substrates like halides.[1] Regioselectivity is typically governed by sterics, favoring the least hindered C-H bond.[16]

  • Causality in Mechanism: The reaction is understood to proceed through an Ir(III)/Ir(V) catalytic cycle. An active Ir(III)-tris(boryl) species undergoes oxidative addition of an arene C-H bond to form an Ir(V) intermediate.[17][18] Reductive elimination then furnishes the aryl boronate ester product and regenerates a key Ir(III) species.[16]

Deep Dive: this compound

This compound is a bifunctional molecule where two boronic acid groups are held in a rigid ortho orientation on a benzene ring.[19] This specific geometry is the key to its function.

Core Attributes & Performance
PropertyAssessmentRationale & Expert Insight
Reactivity High, driven by reversible covalent bond formation.Boronic acids readily and reversibly react with 1,2- and 1,3-diols to form five- and six-membered boronate ester rings.[20] This dynamic covalent chemistry is the basis for its use in self-assembling systems. The reaction is typically driven by removal of water.[21]
Stability Susceptible to dehydration and hydrolysis.As a boronic acid, it is more reactive but less stable than its boronate ester counterparts like B₂pin₂.[22] It can undergo thermal dehydration to form boroxine trimers.[23] The formed boronate ester linkages are susceptible to hydrolysis, though this can be mitigated by steric hindrance.[24][25]
Solubility Soluble in polar organic solvents.Its polarity makes it soluble in solvents like dioxane, mesitylene, and DMF, which are often used in COF synthesis.[26]
Handling Crystalline solid.Requires careful handling to avoid moisture, which can inhibit condensation reactions. Standard inert atmosphere techniques are recommended for synthesis.
Key Applications in Bifunctionalization

This reagent's primary role is to act as a rigid, angled linker in the construction of larger, ordered structures.

COFs are crystalline, porous polymers built from organic monomers linked by strong covalent bonds.[27] 1,2- and 1,4-Phenylenediboronic acids are classic building blocks that react with poly-hydroxyl aromatic linkers (like HHTP) to form 2D or 3D porous networks.[2]

  • Causality in Synthesis: The formation of COFs relies on the principle of reversible bond formation. The dynamic nature of the boronate ester linkage allows for "error correction" during the crystallization process, enabling the formation of a highly ordered, crystalline framework rather than an amorphous polymer. The reaction is typically performed under solvothermal conditions to drive the condensation equilibrium towards the product.

Caption: Conceptual workflow for COF-5 synthesis.

The ability of phenylenediboronic acids to bind with diols makes them excellent candidates for chemosensors, particularly for sugars.[20][28] The fixed geometry of the two boronic acid groups allows for the construction of complex host-guest systems and molecular cages with well-defined cavities.[24]

Experimental Protocols

Protocol 1: Typical Miyaura Borylation using B₂pin₂

Objective: Synthesize 4-phenylphenylboronic acid pinacol ester from 4-bromobiphenyl.

Materials:

  • 4-Bromobiphenyl (1.0 mmol, 233 mg)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 279 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 22 mg)

  • Potassium Acetate (KOAc), dried (3.0 mmol, 294 mg)

  • 1,4-Dioxane, anhydrous (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromobiphenyl, B₂pin₂, Pd(dppf)Cl₂, and KOAc.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to yield the desired arylboronate ester.

Self-Validation: The success of the reaction is confirmed by the disappearance of the starting aryl bromide and the appearance of a new, less polar spot on TLC. Characterization by ¹H and ¹¹B NMR will show characteristic peaks for the pinacol protons (~1.3 ppm) and the boron atom (~30-34 ppm), respectively.

Protocol 2: Sonochemical Synthesis of a COF using Phenylenediboronic Acid

Objective: Synthesize COF-1 from 1,4-phenylenediboronic acid. (Adapted from reference[26])

Materials:

  • 1,4-Phenylenediboronic acid (BDBA) (250 mg)

  • Mesitylene (20 mL)

  • 1,4-Dioxane (20 mL)

  • Acetone

Procedure:

  • In a specialized sonication reactor vessel, add 1,4-phenylenediboronic acid.

  • Add a 1:1 (v/v) mixture of mesitylene and 1,4-dioxane (40 mL total).

  • Place the vessel in a high-power ultrasonic bath (e.g., 20 kHz, 500 W).

  • Subject the mixture to ultrasonic treatment for 1 hour at room temperature. A white solid should precipitate.

  • Isolate the solid product by centrifugation.

  • Wash the white powder extensively with acetone (e.g., 2 x 50 mL washes, allowing the solid to soak for 10 minutes each time) to remove any unreacted monomer and residual solvent.

  • Dry the resulting white powder overnight in a vacuum oven at an elevated temperature (e.g., 120 °C) to yield COF-1.

Self-Validation: The formation of the crystalline framework is validated by Powder X-Ray Diffraction (PXRD), which should show characteristic diffraction peaks matching the simulated pattern for COF-1. Brunauer-Emmett-Teller (BET) analysis will confirm the material's permanent porosity and high surface area.

Conclusion and Outlook

The choice between this compound and bis(pinacolato)diboron is a clear illustration of strategic synthetic planning.

  • Choose Bis(pinacolato)diboron (B₂pin₂) when your goal is to install a versatile boronate ester handle onto a substrate for subsequent, stepwise functionalization. It is the reagent of choice for Miyaura borylation and C-H activation, offering broad substrate scope and high functional group tolerance. However, researchers must now be vigilant about its previously overlooked instability in air and handle it accordingly to ensure reproducibility.[7][10]

  • Choose this compound when your objective is to use a rigid, bifunctional linker to construct larger, well-defined architectures. Its strength lies in its fixed geometry and its ability to participate in reversible condensation reactions, making it an essential building block for creating porous Covalent Organic Frameworks and complex molecular sensors.

By understanding the distinct roles of these powerful reagents—one as an installer of functionality, the other as a structural cornerstone—chemists can better navigate the complexities of molecular design and unlock new pathways for innovation in drug discovery and materials science.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of 1,2-Phenylenediboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Versatile Reagent

1,2-Phenylenediboronic acid is a bifunctional organoboron compound of significant interest in synthetic chemistry. Its unique structure, featuring two boronic acid moieties on an aromatic ring, makes it a valuable building block for the synthesis of complex organic materials, polymers, and sensor molecules. The quantification of this analyte, however, is not trivial. Its propensity to undergo dehydration to form cyclic boroxines (trimers), its Lewis acidic nature, and its potential for complex interactions with sample matrices present distinct challenges for the analytical scientist.

This guide provides a comparative analysis of the principal analytical methodologies for the robust quantification of this compound. We move beyond mere procedural descriptions to delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. This content is designed for researchers, scientists, and drug development professionals who require accurate and reliable quantification of this important chemical entity.

Core Analytical Principles: Understanding the Analyte's Behavior

The analytical strategy for any boronic acid must be grounded in its fundamental chemical properties. For this compound, three characteristics are paramount:

  • Lewis Acidity & Complexation: The boron atom in a boronic acid is electron-deficient, making it a weak Lewis acid. This property is exploited in several analytical techniques. It readily forms reversible covalent complexes with diols (like mannitol in titrations) or other bidentate ligands.[1][2] This complexation alters the acidity and chromatographic behavior of the molecule, providing a powerful handle for quantification.

  • Dehydration and Boroxine Formation: Boronic acids can reversibly dehydrate, especially upon heating or in non-aqueous solvents, to form cyclic anhydride trimers known as boroxines. This equilibrium can complicate analysis, leading to multiple peaks in a chromatogram or inaccurate quantification if not properly controlled. Analytical methods must either prevent this conversion or ensure it proceeds to completion for consistent measurement.

  • Hydrolytic Instability of Derivatives: While derivatization can aid analysis (e.g., for GC), the resulting boronic esters can be susceptible to hydrolysis, converting them back to the acid form.[3] Method development must account for this lability to ensure that the measured concentrations accurately reflect the original sample composition.

Comparative Analysis of Key Methodologies

The selection of an analytical method is a critical decision dictated by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix complexity, and throughput. We will compare the most effective techniques for quantifying this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.[4][5] For this compound, retention is influenced by the hydrophobicity of the phenyl ring and the polarity of the two boronic acid groups.

Expertise & Causality:

  • Column Choice: A C18 column is the workhorse for this application due to its hydrophobic interaction with the phenyl ring. For challenging separations involving structurally similar impurities, columns with alternative selectivities (e.g., Phenyl-Hexyl) or those designed with technologies to reduce metal-analyte interactions can be beneficial.[6]

  • Mobile Phase pH: The pH of the mobile phase is a critical parameter. At low pH (e.g., using formic or phosphoric acid), the boronic acid groups are protonated and neutral, leading to increased retention on a C18 column.[7] At higher pH, the boronic acid groups deprotonate, increasing the analyte's polarity and reducing retention time. Controlling the pH is essential for reproducible results.

  • Detector: A UV detector is commonly used, monitoring at a wavelength where the phenyl ring absorbs, typically around 230-270 nm.[4][8]

Trustworthiness: HPLC methods are robust and widely used in quality control settings.[6] System suitability tests (e.g., injection precision, peak tailing, and resolution) are built into protocols to ensure the system is performing correctly before sample analysis, making the workflow self-validating.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[9] The analyte is separated chromatographically, ionized (typically via electrospray ionization - ESI), and then detected based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Expertise & Causality:

  • Ionization Mode: Boronic acids can often be ionized in negative ESI mode without derivatization, detecting the deprotonated molecule [M-H]⁻.[10][11] This simplifies sample preparation significantly.

  • Detection Mode (MRM): Multiple Reaction Monitoring (MRM) is the gold standard for quantification.[12] A specific precursor ion (the molecular ion) is selected, fragmented, and a specific product ion is monitored. This two-stage mass filtering provides exceptional selectivity, effectively eliminating matrix interference.

  • Why Choose LC-MS/MS? This method is chosen when the required sensitivity is very high (pg/mL to ng/mL levels) or when the sample matrix is highly complex.[9][12] It is the method of choice for quantifying trace-level impurities, such as residual boronic acids in active pharmaceutical ingredients (APIs).[10][13]

Trustworthiness: The use of stable isotope-labeled internal standards can correct for matrix effects and variations in instrument response, leading to highly accurate and precise quantification. The specificity of MRM ensures that the signal being measured is unequivocally from the target analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds in a gaseous mobile phase. Since this compound is non-volatile, a crucial derivatization step is required to convert it into a thermally stable, volatile analogue before injection.[9][14][15]

Expertise & Causality:

  • Derivatization is Mandatory: The hydroxyl groups of the boronic acid make it polar and non-volatile. Derivatization with an agent like triethanolamine or pinacol converts the boronic acid to a volatile boronate ester.[14][15][16] The choice of derivatizing agent is critical; it must react quickly and quantitatively without generating by-products that interfere with the analysis.

  • Analytical Utility: GC-MS is particularly useful when analyzing for volatile or semi-volatile impurities alongside the boronic acid. It offers excellent chromatographic resolution. However, the need for derivatization adds a step to sample preparation and can be a source of variability.[3]

Trustworthiness: A successful GC-MS protocol for boronic acids must include a thorough validation of the derivatization step to ensure its completeness and reproducibility. The use of an internal standard added before derivatization is essential to control for variations in reaction efficiency and injection volume.

Quantitative NMR (qNMR) Spectroscopy

Principle: Unlike most other analytical techniques, the signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal, regardless of the molecule's structure.[17] This allows for the quantification of an analyte by comparing the integral of one of its signals to the integral of a known amount of a certified internal standard.

Expertise & Causality:

  • Primary Ratio Method: qNMR is a primary ratio method of measurement, meaning it does not require a calibration curve using the analyte itself.[18] This is a significant advantage when a pure analytical standard of this compound is unavailable.

  • Experimental Parameters: For accurate quantification, specific NMR parameters must be carefully controlled. A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any nucleus being integrated is critical to ensure complete magnetization recovery between scans.[17]

  • Nuclei of Choice: Both ¹H NMR and ¹¹B NMR can be used. ¹H NMR is more common due to higher sensitivity and instrument availability.[19][20] The aromatic protons of this compound provide distinct signals for integration. ¹¹B NMR provides direct information on the boron environment and can help distinguish between the boronic acid and potential boroxine forms.[2]

Trustworthiness: qNMR is a highly reliable and accurate technique, often used for certifying reference materials. The method's validity rests on the purity of the internal standard and the adherence to strict experimental parameters. The wealth of structural information in the spectrum simultaneously confirms the analyte's identity while providing quantification.

Titration Methods

Principle: Boronic acids are generally too weakly acidic for direct titration with a strong base.[1] However, the addition of a polyol, such as D-mannitol, forms a stable complex with the boronic acid.[21] This complex is a much stronger acid, allowing for a sharp and accurate endpoint determination via potentiometric or coulometric titration with a standardized base like sodium hydroxide.[1][21][22]

Expertise & Causality:

  • The Role of Mannitol: The reaction with mannitol is the key to this method's success. It shifts the pKa of the boronic acid to a lower value, creating a distinct inflection point in the titration curve that corresponds to the equivalence point.[1][23] The amount of mannitol added must be sufficient to drive the complexation equilibrium forward.[22]

  • Endpoint Detection: Potentiometric detection using a pH electrode is the most common and reliable method for determining the endpoint, as it is based on the maximum change in pH per unit of titrant added.[1][22]

Trustworthiness: Titration is an absolute method that provides a direct measure of the amount of substance. When performed carefully with calibrated glassware and standardized titrants, it is a highly accurate and precise technique, often used for assay determination of bulk materials.

Data Presentation: A Comparative Overview

The following table summarizes the typical performance characteristics of each methodology for the analysis of boronic acids. Note that these values are representative and can vary based on the specific instrument, sample matrix, and method optimization.

Parameter HPLC-UV LC-MS/MS GC-MS (with Deriv.) qNMR Titration
Principle Liquid ChromatographyLC + Mass SpectrometryGas ChromatographyNuclear Magnetic ResonanceAcid-Base Reaction
Sensitivity (Typical LOQ) µg/mL to ng/mL[9]pg/mL to ng/mL[9][12]ng/mL[9]mg/mL range% level assay
Selectivity Moderate to GoodExcellentGood to ExcellentGood (structure-specific)Low (measures total acidity)
Derivatization Required? NoGenerally No[10]Yes[14][16]NoYes (complexation)[21]
Matrix Effects Low to ModerateCan be significantModerateLowCan be significant
Primary Application Purity, Assay, Routine QCTrace Impurity AnalysisVolatile Impurity AnalysisPurity, Assay, Standard Cert.Bulk Material Assay
Throughput HighHighModerateLow to ModerateModerate

Visualization of Analytical Workflows

The logical flow from sample to result differs significantly between these techniques. The following diagrams illustrate these workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separate on C18 Column Inject->Separate Detect Detect by UV (e.g., 254 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Quantify vs. Calibration Curve Integrate->Calibrate Result Report Concentration Calibrate->Result

Caption: General workflow for quantification by HPLC-UV.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Aprotic Solvent Sample->Dissolve Derivatize Add Derivatizing Agent (e.g., Triethanolamine) Dissolve->Derivatize Heat Heat to Complete Reaction Derivatize->Heat Inject Inject into GC-MS System Heat->Inject Separate Separate on Capillary Column Inject->Separate Detect Detect by MS Separate->Detect Integrate Extract & Integrate Ion Detect->Integrate Calibrate Quantify vs. Internal Standard Integrate->Calibrate Result Report Concentration Calibrate->Result

Caption: General workflow for quantification by GC-MS.

Experimental Protocols

To ensure scientific integrity, detailed and validated protocols are essential. Below are representative starting points for method development.

Protocol 1: Quantification by RP-HPLC with UV Detection

This protocol is suitable for determining the purity or assay of this compound as a bulk substance.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.[4]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 70% A to 30% A over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a stock solution of ~100 µg/mL.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh a sample containing this compound and prepare a solution with a target concentration within the calibration range using the same diluent as the standards.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Analysis and Quantification:

    • Perform a system suitability test by injecting the mid-level standard five times. The relative standard deviation (RSD) of the peak area should be <2.0%.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards. A linear regression should yield a correlation coefficient (R²) > 0.998.

    • Inject the sample solution, determine the peak area, and calculate the concentration using the calibration curve.

Protocol 2: Assay by Potentiometric Titration

This protocol is a classic and highly accurate method for determining the assay of bulk this compound.

  • Instrumentation & Reagents:

    • Autotitrator with a combination pH electrode.

    • Standardized 0.1 M Sodium Hydroxide (NaOH) titrant, carbonate-free.

    • D-Mannitol.

    • Deionized, CO₂-free water.

  • Procedure:

    • Accurately weigh approximately 200-300 mg of this compound into a 150 mL beaker.

    • Add ~50 mL of CO₂-free deionized water and stir to dissolve. Gentle warming may be required.

    • Add a significant excess of D-mannitol (e.g., 5-10 g) and stir until fully dissolved.[21]

    • Immerse the pH electrode and the titrator's dispensing tip into the solution.

    • Titrate the solution with standardized 0.1 M NaOH. Record the pH and the volume of titrant added.

    • The endpoint is the volume of NaOH corresponding to the point of maximum inflection on the titration curve (determined by the first or second derivative).

  • Calculation:

    • Calculate the assay percentage using the following formula: % Assay = (V * M * F * 100) / W Where:

      • V = Volume of NaOH at the endpoint (L)

      • M = Molarity of NaOH (mol/L)

      • F = Formula weight of this compound (165.75 g/mol ) divided by the number of reacting groups (2, since it is a diboronic acid)

      • W = Weight of the sample (g)

Conclusion and Recommendations

The quantification of this compound can be successfully achieved using a variety of analytical techniques. The optimal choice is contingent upon the analytical objective:

  • For routine quality control, purity assessment, and assay of bulk material, RP-HPLC offers a robust, reliable, and high-throughput solution. For ultimate accuracy in assay determination, potentiometric titration remains an invaluable, absolute method.

  • For the quantification of trace-level impurities in complex matrices, such as APIs, the superior sensitivity and selectivity of LC-MS/MS make it the unequivocal method of choice.

  • GC-MS is a viable alternative, particularly if other volatile components are of interest, but the mandatory derivatization step adds complexity.

  • qNMR stands out as a powerful tool for purity assessment and for obtaining quantitative results without a specific reference standard of the analyte, making it ideal for the characterization of new batches or in research settings.

By understanding the underlying chemical principles of the analyte and the specific strengths of each analytical technique, researchers can develop and validate robust methods that deliver accurate and trustworthy quantitative data.

References

A Comparative Guide to Saccharide Sensing: 1,2-Phenylenediboronic Acid's Performance with Glucose vs. Fructose

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of Boronic Acids in Saccharide Recognition

For researchers in diagnostics, drug development, and metabolomics, the precise and selective detection of saccharides is a persistent challenge. Among the arsenal of synthetic receptors, boronic acids have emerged as a uniquely effective class for their ability to form reversible covalent bonds with the cis-diol functionalities abundant in sugars.[1][2][3] This interaction, first detailed by Lorand and Edwards, forms the bedrock of non-enzymatic sugar sensing, offering a robust alternative to biological receptors that can suffer from stability issues.[4]

This guide provides an in-depth performance comparison of 1,2-phenylenediboronic acid, a member of the bis-boronic acid family, in the differential sensing of two of the most fundamentally important monosaccharides: glucose and fructose. We will dissect the chemical principles governing their interaction, present comparative binding data, and provide validated experimental protocols for researchers looking to employ these sensors in their own work.

The Fundamental Interaction: Why Affinity Differs for Glucose and Fructose

The core of saccharide recognition by boronic acids lies in the formation of five- or six-membered cyclic boronate esters with 1,2- or 1,3-diols, respectively.[5][6] The stability of these esters, and thus the binding affinity, is highly dependent on the spatial arrangement of the hydroxyl groups on the sugar.

  • Fructose: In aqueous solution, fructose exists in multiple isomeric forms, with a significant portion (~25%) being the β-D-fructofuranose form.[7] This furanose ring presents cis-diols at the 1,2- and 2,3-positions in a nearly coplanar arrangement, which is geometrically ideal for forming a highly stable five-membered ring with a single boronic acid moiety. This structural advantage is the primary reason that simple monoboronic acids consistently show a much higher binding affinity for fructose than for glucose.[8] The general binding affinity for monoboronic acids follows the order: fructose > galactose > mannose > glucose.

  • Glucose: Glucose, in contrast, predominantly exists in its pyranose forms (α- and β-D-glucopyranose). While it possesses multiple diol pairs, none are as geometrically pre-organized for binding as those in fructose's furanose form. The α-D-glucofuranose form, which would be more favorable, constitutes less than 1% of the equilibrium mixture in water.

This inherent structural difference dictates the foundational selectivity profile. However, the introduction of a second boronic acid group on the same phenyl scaffold, as in This compound , fundamentally alters the recognition landscape.

Performance Showdown: Monovalent vs. Divalent Binding

The key to understanding this compound's performance lies in the concept of multivalency , or ditopic binding. While a single boronic acid binds fructose preferentially, a spatially constrained pair of boronic acids can "chelate" a single glucose molecule at two different diol sites. This creates a highly stable 1:1 complex, an advantage that fructose cannot easily replicate.

G

This ditopic interaction with glucose, typically involving the hydroxyl pairs at the 1,2- and 3,5,6-positions of the α-D-glucofuranose isomer, dramatically enhances the binding affinity. This effect effectively inverts the natural selectivity, making bis-boronic acids like this compound powerful tools for selective glucose sensing.[1]

Quantitative Performance Comparison

The following table summarizes representative binding affinity data from the literature for mono- and bis-boronic acid systems. Note that absolute values can vary based on experimental conditions (pH, solvent, temperature), but the relative trends are consistent.

Sensor TypeAnalyteBinding Constant (Ka, M-1)Selectivity Ratio (Ka Glucose / Ka Fructose)Source
Phenylboronic Acid (Monoboronic)Glucose1100.025
Phenylboronic Acid (Monoboronic)Fructose4370-
A Bis-Boronic Acid SensorGlucose398112.6[1]
A Bis-Boronic Acid SensorFructose316-[1]
n,n = 2,2-Bisboronic AcidGlucose1670.37[9]
n,n = 2,2-Bisboronic AcidFructose451-[9]

Analysis: As the data clearly shows, monoboronic acids have a strong preference for fructose. However, rationally designed bis-boronic acids can exhibit over a 12-fold selectivity for glucose over fructose, a complete reversal of the intrinsic affinity.[1] The precise geometry and linker length between the two boronic acid moieties are critical for achieving high glucose selectivity.[1][6]

Experimental Section: Protocols for Performance Validation

To empower researchers to validate these principles, we provide the following generalized protocols.

Protocol 1: Synthesis of a Diboronic Acid Quencher for Sensor Array

This protocol describes the synthesis of a diboronic acid-based fluorescence quencher, a common component in indicator displacement assays for saccharide sensing. This method is adapted from established procedures.[10]

Objective: To synthesize a bis-boronic acid receptor capable of binding diols and quenching a fluorescent indicator.

Materials:

  • 2-(Bromomethyl)phenylboronic acid

  • 4,4'-Bipyridine

  • Anhydrous N,N-dimethylformamide (DMF)

  • Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4,4'-bipyridine (0.64 mmol) and 2-(bromomethyl)phenylboronic acid (1.6 mmol, 2.5 equivalents) in 3 mL of anhydrous DMF.

  • Stir the mixture at 65 °C for 24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will typically precipitate out of the solution. Filter the solid product.

  • Wash the solid with a small amount of cold DMF and then a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Dry the resulting white solid product under vacuum. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality: The use of a 2.5-fold excess of the bromomethylphenylboronic acid ensures the complete di-substitution of the 4,4'-bipyridine. Anhydrous DMF is used as a polar aprotic solvent to facilitate the SN2 reaction, and the nitrogen atmosphere prevents unwanted side reactions with atmospheric moisture and oxygen.

Protocol 2: Determination of Binding Affinity by Fluorescence Titration

This protocol outlines the steps to quantify the binding constant (Ka) of a boronic acid sensor with glucose and fructose using fluorescence spectroscopy.

G start Start prep_solutions Prepare Stock Solutions: 1. Boronic Acid Sensor in Buffer 2. Glucose in Buffer 3. Fructose in Buffer start->prep_solutions setup_spectro Set up Fluorometer: - Set Excitation (λex) & Emission (λem) Wavelengths - Record baseline fluorescence (F₀) of sensor alone prep_solutions->setup_spectro titration Perform Titration: Add incremental aliquots of sugar (glucose or fructose) to the sensor solution setup_spectro->titration measure Measure Fluorescence (F) after each addition (Allow to equilibrate) titration->measure plot Plot Data: Plot ΔF (F - F₀) vs. [Saccharide] titration->plot Titration Complete measure->titration Repeat for entire concentration range analyze Analyze Data: Fit the binding isotherm to a suitable model (e.g., 1:1 binding model) to calculate Ka plot->analyze end End analyze->end

Objective: To measure and compare the binding constants of a diboronic acid sensor for glucose and fructose.

Materials:

  • Synthesized diboronic acid sensor

  • D-Glucose and D-Fructose

  • Buffer solution (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)[4][11]

  • Calibrated micropipettes

  • Quartz cuvettes

  • Fluorescence spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the diboronic acid sensor (e.g., 10 µM) in pH 7.4 PBS buffer.

    • Prepare high-concentration stock solutions of glucose and fructose (e.g., 1 M) in the same buffer.

  • Instrument Setup:

    • Place a known volume (e.g., 2 mL) of the sensor solution into a quartz cuvette.

    • Determine the optimal excitation wavelength (λex) and record the emission spectrum to find the emission maximum (λem).

    • Record the initial fluorescence intensity of the sensor solution alone (F₀).

  • Titration with Glucose:

    • Add small, precise aliquots (e.g., 2-10 µL) of the glucose stock solution to the cuvette.

    • After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes.

    • Record the fluorescence intensity (F) at λem.

    • Continue this process until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.

  • Titration with Fructose:

    • Repeat step 3 in a fresh cuvette using the fructose stock solution.

  • Data Analysis:

    • Correct the fluorescence data for dilution effects.

    • Plot the change in fluorescence (F - F₀) against the total saccharide concentration.

    • Fit the resulting binding curve (isotherm) to a 1:1 binding model equation (e.g., using non-linear regression software like Origin or GraphPad Prism) to determine the association constant, Ka.

Trustworthiness & Causality:

  • pH Control is Critical: The binding equilibrium is highly pH-dependent. The boronic acid must be in its tetrahedral boronate form to bind diols, and the population of this species is governed by the pKa of the acid and the pH of the solution.[12][13] Maintaining a constant physiological pH of 7.4 is essential for obtaining reproducible and biologically relevant data.[4][11]

  • Self-Validation: A good binding isotherm with a clear saturation point and a high correlation coefficient (R² > 0.99) from the curve fit validates the 1:1 binding assumption and the quality of the data. Comparing the results to literature values for similar systems provides external validation.

Conclusion and Future Outlook

The performance comparison between glucose and fructose sensing using phenylboronic acid derivatives is a tale of two binding modes. While simple monoboronic acids are inherently selective for fructose due to its favorable furanose structure, the rational design of bis-boronic acids, such as this compound, enables a powerful strategy for reversing this selectivity. By engaging in multivalent, ditopic binding, these sensors can form highly stable chelate complexes with glucose, making them invaluable tools for continuous glucose monitoring and other diagnostic applications.[4][14][15] The principles and protocols outlined in this guide provide researchers with the foundational knowledge to harness the unique chemistry of diboronic acids for the selective and quantitative detection of saccharides.

References

A Researcher's Guide to Cross-Reactivity in 1,2-Phenylenediboronic Acid-Based Sensors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pursuit of highly selective molecular recognition is a cornerstone of robust analytical methodology. In the realm of synthetic chemosensors, 1,2-phenylenediboronic acid-based sensors have emerged as a versatile platform for the detection of biologically significant molecules containing cis-diol functionalities, such as saccharides and catecholamines. Their efficacy, however, is critically dependent on their ability to distinguish the target analyte from a milieu of structurally similar molecules. This guide provides an in-depth comparison of the cross-reactivity of this compound-based sensors with alternative sensing technologies, supported by experimental data and detailed protocols to empower your own investigations.

The Principle of Boronic Acid-Based Recognition

At the heart of these sensors lies the reversible covalent interaction between the boronic acid moiety and a cis-1,2- or 1,3-diol to form a stable five- or six-membered cyclic ester. The spatial arrangement of the two boronic acid groups in this compound provides a pre-organized binding site, enhancing affinity and selectivity for specific diol-containing analytes. This interaction can be transduced into a measurable signal, commonly through fluorescence or electrochemical changes.

graph "Sensing_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Sensor" { label="this compound Sensor"; bgcolor="#F1F3F4"; "Sensor" [label=" Phenyl ", shape=Mrecord, style=filled, fillcolor="#FFFFFF"]; }

subgraph "cluster_Analyte" { label="Analyte with cis-diol"; bgcolor="#F1F3F4"; "Analyte" [label=" Analyte ", shape=Mrecord, style=filled, fillcolor="#FFFFFF"]; }

subgraph "cluster_Complex" { label="Cyclic Boronate Ester"; bgcolor="#F1F3F4"; "Complex" [label=" Phenyl \n | | \n O--Analyte--O", shape=Mrecord, style=filled, fillcolor="#FFFFFF"]; }

"Sensor" -> "Complex" [label="Reversible\nCovalent Bonding"]; "Analyte" -> "Complex"; "Complex" -> "Signal" [label="Transduction"]; "Signal" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

Caption: Boronic acid sensing mechanism.

Comparative Analysis: Saccharide Detection

The accurate measurement of saccharides, particularly glucose, is of paramount importance in clinical diagnostics and biotechnology. While enzymatic sensors, primarily based on glucose oxidase (GOx), are the current gold standard, they are not without limitations, including susceptibility to environmental factors and potential interference.[1]

This compound Sensors vs. Enzymatic Glucose Sensors

A key challenge in saccharide sensing is the high structural similarity among different sugars. This compound-based sensors offer a synthetic alternative to enzymes, but their selectivity is a critical performance parameter.

Sensor TypeTarget AnalyteInterferentRelative Response/Selectivity CoefficientReference
1,2-Bis(boronic acid) Sensor GlucoseFructoseSelectivity (Glucose/Fructose) = 0.37[2]
Enzymatic (GOx) Sensor GlucoseGalactoseMax deviation of ~7% at physiological concentrations[3]
Enzymatic (GOx) Sensor GlucoseMannoseMeasurable interference, with ~30% lower sensitivity than for glucose[1][4]
Enzymatic (GOx) Sensor GlucoseXyloseInterfering effect at higher than physiological concentrations[3]
Enzymatic (GOx) Sensor GlucoseFructoseGenerally low interference with highly purified GOx[5]

Insights from the Data:

  • Boronic Acid Sensors: While offering good stability, achieving high selectivity for glucose over other saccharides like fructose remains a challenge. The binding affinity of monoboronic acids is often higher for fructose, though the use of diboronic acids can improve glucose selectivity.[2] The selectivity is influenced by the precise geometric fit between the two boronic acid groups and the hydroxyl groups of the saccharide.

  • Enzymatic Sensors: Glucose oxidase-based sensors are highly selective for β-D-glucose. However, cross-reactivity can occur with other sugars, particularly at non-physiological concentrations.[3] This interference can stem from the intrinsic reactivity of the enzyme with other sugars or the presence of impurities like galactose oxidase in the enzyme preparation.[3][6] Mannose has also been shown to cause over-estimation in glucose readings with some GOx-based methods.[1][4]

Comparative Analysis: Dopamine Detection

The neurotransmitter dopamine is a crucial target in neuroscience and for the diagnosis of neurological disorders. Its detection is often complicated by the presence of structurally similar catecholamines and other electroactive species in biological fluids.

This compound Sensors vs. Immunosensors

Electrochemical methods and immunosensors are common alternatives for dopamine detection. The selectivity of this compound-based sensors relies on the specific interaction with the catechol diol group of dopamine.

Sensor TypeTarget AnalyteInterferentCross-Reactivity/InterferenceReference
Boronic Acid-based Sensor DopamineEpinephrineUp to tenfold selectivity for dopamine over epinephrine[3]
Boronic Acid-based Sensor DopamineNorepinephrineLower affinity compared to dopamine[7][8]
Dopamine Receptor (D4) DopamineEpinephrineBinds in the nanomolar range[7]
Dopamine Receptor (D4) DopamineNorepinephrineBinds in the nanomolar range[7]
Molecularly Imprinted Polymer Sensor DopamineEpinephrineSimultaneous analysis with no cross-reactivity reported[9]

Insights from the Data:

  • Boronic Acid Sensors: These sensors demonstrate good selectivity for dopamine, leveraging the diol binding. However, structurally similar catecholamines like epinephrine and norepinephrine, which also possess a diol group, can exhibit cross-reactivity.[7][8] The degree of selectivity is often dependent on additional interactions between the sensor and the analyte.

  • Immunosensors and Biological Receptors: While not the focus of this guide, it is noteworthy that even biological receptors can exhibit cross-reactivity. For instance, the human dopamine D4 receptor can be activated by both epinephrine and norepinephrine.[7] This highlights the inherent challenge in achieving absolute selectivity. Molecularly imprinted polymers (MIPs) represent a promising alternative, with some studies reporting the ability to simultaneously detect dopamine and epinephrine without cross-reactivity.[9]

Experimental Protocol: Assessing Sensor Cross-Reactivity

A robust evaluation of sensor cross-reactivity is essential for validating its performance. The following protocol provides a systematic approach to interference testing, based on established guidelines.[10][11][12]

Objective: To quantify the effect of potential interfering substances on the sensor's response to the primary analyte.

Materials:

  • Calibrated sensor and measurement system

  • Stock solution of the primary analyte

  • Stock solutions of potential interfering substances

  • Appropriate buffer solution

  • Precision pipettes and laboratory glassware

Workflow for Interference Testing:

graph "Interference_Testing_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Prep_Analyte" [label="Prepare Analyte Samples\n(at low and high concentrations)"]; "Prep_Interferent" [label="Prepare Interferent Stock Solutions"]; "Measure_Baseline" [label="Measure Sensor Response\nto Analyte Alone (Baseline)"]; "Spike_Samples" [label="Spike Analyte Samples with\nIncreasing Concentrations of Interferent"]; "Measure_Response" [label="Measure Sensor Response\nin the Presence of Interferent"]; "Calculate_Deviation" [label="Calculate Percent Deviation\nfrom Baseline"]; "Analyze_Data" [label="Analyze Data and Determine\nSelectivity Coefficients"]; "End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Prep_Analyte"; "Prep_Analyte" -> "Prep_Interferent"; "Prep_Interferent" -> "Measure_Baseline"; "Measure_Baseline" -> "Spike_Samples"; "Spike_Samples" -> "Measure_Response"; "Measure_Response" -> "Calculate_Deviation"; "Calculate_Deviation" -> "Analyze_Data"; "Analyze_Data" -> "End"; }

Caption: Workflow for assessing sensor cross-reactivity.

Step-by-Step Procedure:

  • Preparation of Test Samples:

    • Prepare at least two concentrations of the primary analyte in the chosen buffer: one at a clinically or relevantly low decision point and another at a higher concentration.

    • Prepare stock solutions of each potential interfering substance at a high concentration.

  • Baseline Measurement:

    • Measure the sensor's response to the analyte solutions without any added interferent. This will serve as your baseline.

  • Interference Testing (Paired-Difference Study): [11]

    • To one set of the analyte samples, add a small volume of the interferent stock solution to achieve the desired final concentration of the interferent.

    • To a parallel set of control samples, add an equal volume of the buffer solution.

    • It is recommended to test a range of interferent concentrations.

  • Measurement and Data Collection:

    • Measure the sensor response for both the test (with interferent) and control samples.

    • Record the data, ensuring that the measurements are stable.

  • Data Analysis:

    • Calculate the difference in the sensor's response between the test and control samples.

    • Express the interference as a percentage deviation from the baseline measurement:

      • % Interference = [(Response_with_interferent - Response_without_interferent) / Response_without_interferent] * 100%

    • A change of >10% is often considered significant interference.[10]

    • For a more quantitative assessment, determine the selectivity coefficient. This can be calculated using various methods, often derived from the ratio of the sensor's response to the interferent versus its response to the primary analyte.

Causality and Self-Validation:

  • Why two analyte concentrations? Testing at both low and high analyte concentrations is crucial because interference effects can be concentration-dependent. An interferent might have a more pronounced effect when the primary analyte concentration is low.[10]

  • Why a paired-difference study? This design minimizes the influence of other variables by directly comparing samples with and without the interferent, where all other components are identical.[11]

  • Self-Validating System: By systematically increasing the interferent concentration and observing a dose-dependent effect (or lack thereof), the protocol inherently validates the presence or absence of cross-reactivity.

Conclusion and Future Directions

This compound-based sensors offer a compelling synthetic alternative to biological recognition elements for the detection of diol-containing molecules. While they provide advantages in terms of stability and tunability, a thorough understanding and characterization of their cross-reactivity are indispensable for their successful application. Compared to enzymatic sensors for saccharides, boronic acid-based sensors may exhibit broader selectivity, which can be both an advantage for creating sensor arrays for pattern recognition or a disadvantage when high specificity for a single analyte is required. In the context of dopamine sensing, they provide good selectivity against common biological interferents, but cross-reactivity with other catecholamines must be carefully evaluated for each specific application.

The continued development of more sophisticated boronic acid structures, potentially incorporating additional recognition motifs, holds the promise of further enhancing selectivity. The rigorous and systematic evaluation of cross-reactivity, as outlined in the provided protocol, will remain a critical step in the validation and translation of these powerful sensing platforms from the research laboratory to real-world applications.

References

A Comparative Guide to Cross-Linking Reagents: The Efficacy of 1,2-Phenylenediboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of bioconjugation, drug delivery, and materials science, the choice of a cross-linking agent is a critical decision that dictates the stability, functionality, and responsiveness of the final construct. Traditional cross-linkers have long been employed to create robust, covalently linked networks. However, the growing demand for "smart" materials that can respond to specific physiological cues has paved the way for dynamic and reversible cross-linking chemistries.

This guide provides an in-depth comparison of 1,2-Phenylenediboronic acid (1,2-PDBA), a dynamic covalent cross-linker, against conventional reagents. We will explore the fundamental mechanisms, comparative performance data, and detailed experimental protocols to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their applications.

The Paradigm of Cross-Linking: From Static to Dynamic Bonds

Cross-linking is the process of forming covalent bonds to link polymer chains or molecules, thereby creating a stable network.[1] This technique is fundamental in hydrogel formation, protein interaction analysis, and the stabilization of nanoparticles.

Conventional cross-linkers, such as glutaraldehyde or N-hydroxysuccinimide (NHS) esters, typically form permanent, irreversible bonds.[2] While this imparts high mechanical stability, it creates static materials that lack the ability to adapt to environmental changes, heal after damage, or release payloads in a controlled manner.

In contrast, dynamic covalent chemistry offers a compelling alternative. Boronic acids, particularly 1,2-PDBA, have emerged as powerful tools in this domain. They react with molecules containing cis-1,2- or 1,3-diols, such as glycoproteins, polysaccharides, and certain synthetic polymers, to form stable cyclic boronate esters.[3] Crucially, this esterification is reversible and highly sensitive to pH, allowing for the creation of materials that can assemble and disassemble in response to specific triggers.[3][4]

Mechanism of Action: A Tale of Two Chemistries

The efficacy of a cross-linker is rooted in its reaction mechanism. The distinction between the reversible nature of 1,2-PDBA and the irreversible action of traditional reagents is paramount.

This compound: pH-Modulated Reversibility

1,2-PDBA possesses two boronic acid moieties positioned ortho to each other on a phenyl ring. Each boronic acid group can react with a cis-diol to form a five- or six-membered cyclic boronate ester.[3] This reaction is an equilibrium process, with the stability of the ester bond being highly dependent on pH.[5]

  • Under acidic to neutral conditions (below its pKa): The boronic acid is in a neutral, trigonal planar state. It can still form esters, but the equilibrium may favor the dissociated state.

  • Under basic conditions (above its pKa): The boronic acid accepts a hydroxide ion to become a negatively charged, tetrahedral boronate. This form has a much higher affinity for diols, shifting the equilibrium strongly towards the stable boronate ester complex.[6]

This pH-dependent binding and unbinding allows for the creation of stimuli-responsive systems. For instance, a hydrogel cross-linked with 1,2-PDBA can be designed to dissolve and release an encapsulated drug in the slightly acidic tumor microenvironment.

G cluster_0 Polymer Chains with cis-Diols cluster_1 Cross-linker cluster_2 Cross-linked Network Polymer1 Polymer-OH          |                 OH Network Polymer-O   O-Polymer           /    /           B-Ph-B          /    / \n         O   O Polymer1->Network pH > pKa (Esterification) Polymer2 Polymer-OH          |                 OH Polymer2->Network PDBA This compound B(OH)₂-Ph-B(OH)₂ PDBA->Network Network->Polymer1 pH < pKa (Hydrolysis)

Caption: Reversible cross-linking with 1,2-PDBA.

NHS Esters and Glutaraldehyde: The Irreversible Covalent Bond

Homobifunctional NHS esters, like disuccinimidyl suberate (DSS), and dialdehydes, like glutaraldehyde, are classic examples of irreversible cross-linkers.

  • NHS Esters: These reagents react with primary amines (the N-terminus of proteins and the ε-amine of lysine residues) to form stable amide bonds.[7] The reaction is most efficient at a slightly alkaline pH (7.2-8.5).[2] However, the NHS-ester moiety is susceptible to hydrolysis, which competes with the amidation reaction, particularly at higher pH and in dilute protein solutions.[2][8]

  • Glutaraldehyde: This cross-linker reacts with primary amines to form Schiff bases, which can then react further to create stable, complex adducts.[9][10] It is less specific than NHS esters and can lead to polymerization. Its potential cytotoxicity is a significant concern in biomedical applications.[10]

The bonds formed by these reagents are highly stable and not responsive to physiological triggers like pH, making them suitable for applications requiring permanent structural integrity.

G cluster_0 Proteins with Primary Amines cluster_1 Cross-linker cluster_2 Irreversibly Cross-linked Proteins Protein1 Protein-NH₂ Network Protein-NH-CO-(CH₂)₆-CO-NH-Protein Protein1->Network pH 7.2-8.5 (Amide Bond Formation) Protein2 Protein-NH₂ Protein2->Network NHSEster NHS-Ester (e.g., DSS) NHSEster->Network

Caption: Irreversible cross-linking via NHS Ester.

Comparative Efficacy Analysis

The choice between 1,2-PDBA and other reagents depends on a multi-faceted evaluation of their performance characteristics.

FeatureThis compoundNHS Esters (e.g., DSS)Glutaraldehyde
Mechanism Dynamic Covalent (Boronate Ester)Covalent (Amide Bond)Covalent (Schiff Base/Adducts)
Target Group cis-1,2 or 1,3-diolsPrimary Amines (-NH₂)Primary Amines (-NH₂)
Reversibility Yes (pH-sensitive)NoNo
Self-Healing YesNoNo
Typical pH ~7.4 and above for stable cross-linking7.2 - 8.57.5 - 8.0
Bond Stability Dynamic, tunableHigh, permanentHigh, permanent
Specificity High for diolsHigh for primary aminesModerate, can cause polymerization
Biocompatibility Generally goodGoodPotential cytotoxicity
Key Advantage Stimuli-responsiveness, self-healingHigh stability, well-establishedLow cost, effective
Key Disadvantage Lower bond stability than irreversible linkersIrreversible, hydrolysis competitionCytotoxicity, potential for aggregation
Stimuli-Responsiveness and Self-Healing

The standout feature of boronic acid cross-linkers is the dynamic nature of the boronate ester bond. This allows for the creation of materials with remarkable properties:

  • Self-Healing Hydrogels: When a hydrogel cross-linked with 1,2-PDBA is damaged, the reversible boronate ester bonds can reform across the fractured interface, restoring the material's integrity.[4] This property is highly desirable in tissue engineering and soft robotics.

  • Controlled Drug Delivery: The pH-sensitivity of the cross-links can be exploited for targeted drug release. A nanoparticle carrier can be designed to be stable in the bloodstream (pH 7.4) but disassemble and release its therapeutic payload in the acidic environment of a tumor or an intracellular endosome.

Conventional cross-linkers form static networks that lack these capabilities. Once broken, the covalent bonds do not reform, and the material is permanently damaged.

Mechanical Properties

The mechanical properties of a cross-linked material are directly related to the nature and density of the cross-links.

  • Hydrogels cross-linked with 1,2-PDBA often exhibit viscoelastic properties. Their mechanical strength can be tuned by altering the concentration of the cross-linker or the polymer.[11] For example, increasing the amount of a boronic acid cross-linker generally leads to stiffer materials.[12]

  • Covalently cross-linked hydrogels (using reagents like glutaraldehyde or NHS esters) typically have higher mechanical strength and stability compared to physically cross-linked or some dynamically cross-linked gels.[4] However, they are often more brittle and lack self-healing capabilities. Dual-network hydrogels, which combine a covalently cross-linked network with a dynamically cross-linked one, can achieve both high strength and self-healing properties.[13]

Biocompatibility and Reaction Conditions

For in-vivo applications, biocompatibility is non-negotiable.

  • 1,2-PDBA and other boronic acids are generally considered to have good biocompatibility.

  • Glutaraldehyde is known to be cytotoxic, which limits its use in applications involving direct contact with cells or tissues.[10]

  • NHS esters are generally biocompatible, as the NHS group is released as a soluble, non-toxic byproduct.

The reaction conditions also differ. Boronic ester formation is often rapid and occurs under mild, physiological conditions.[14] NHS ester reactions are also performed in aqueous buffers but must be carefully controlled to minimize the competing hydrolysis reaction, which deactivates the reagent.[2]

Experimental Protocols

To provide a practical context, we outline methodologies for creating cross-linked networks using 1,2-PDBA and a conventional alternative.

Protocol 1: Formation of a Self-Healing Hydrogel with 1,2-PDBA

This protocol describes the cross-linking of Poly(vinyl alcohol) (PVA), a polymer rich in diol groups, with 1,2-PDBA.

Materials:

  • Poly(vinyl alcohol) (PVA), MW 89,000-98,000

  • This compound (1,2-PDBA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Prepare PVA Solution: Dissolve 10 g of PVA in 90 mL of deionized water by heating at 90°C with constant stirring for 2-3 hours until the solution is clear. Allow the solution to cool to room temperature. This creates a 10% (w/v) PVA stock solution.

  • Prepare 1,2-PDBA Solution: Prepare a 50 mM stock solution of 1,2-PDBA in PBS (pH 7.4). Gentle warming may be required for complete dissolution.

  • Hydrogel Formation: In a small vial, mix 1 mL of the 10% PVA solution with 200 µL of the 50 mM 1,2-PDBA solution.

  • Cross-linking: Vigorously vortex the mixture for 30-60 seconds. Gelation should occur rapidly, forming a stable hydrogel.

  • Characterization (Self-Healing):

    • Cut the formed hydrogel into two separate pieces with a scalpel.

    • Gently press the cut surfaces back together.

    • Leave the hydrogel at room temperature for 1-2 hours.

    • Observe the healing of the interface. The hydrogel should be able to be stretched without breaking at the original cut site.

Caption: Workflow for self-healing hydrogel synthesis.

Protocol 2: Protein Cross-Linking with DSS (NHS Ester)

This protocol is for cross-linking interacting proteins to stabilize their complex for analysis by SDS-PAGE.

Materials:

  • Protein complex in a suitable amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.0.

  • Disuccinimidyl suberate (DSS), stored desiccated.

  • Anhydrous Dimethyl sulfoxide (DMSO).

  • Quenching buffer (e.g., 1M Tris-HCl, pH 7.5).

  • SDS-PAGE loading buffer.

Procedure:

  • Prepare DSS Stock: Immediately before use, dissolve DSS in DMSO to a concentration of 25 mM.

  • Reaction Setup: In a microcentrifuge tube, add the protein complex to a final concentration of 1 mg/mL.

  • Initiate Cross-linking: Add the DSS stock solution to the protein solution to achieve a final DSS concentration of 1 mM. The final DMSO concentration should be kept below 10% (v/v).

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final Tris concentration of 20-50 mM. This will consume any unreacted DSS. Incubate for 15 minutes.

  • Analysis: Add SDS-PAGE loading buffer to the quenched reaction mixture. Analyze the results by SDS-PAGE to observe higher molecular weight bands corresponding to the cross-linked protein complex.

Conclusion

This compound is a highly effective cross-linking reagent for applications demanding stimuli-responsiveness, reversibility, and self-healing capabilities. Its specificity for cis-diols and the pH-tunable nature of the resulting boronate ester bonds provide a level of control that is unattainable with traditional, irreversible cross-linkers like NHS esters and glutaraldehyde.

While conventional cross-linkers remain the tool of choice for creating robust, static structures, the future of advanced materials, particularly in biomedicine, lies in dynamic and intelligent systems. The unique properties of 1,2-PDBA and other boronic acid derivatives position them as indispensable reagents in the development of next-generation drug delivery vehicles, tissue engineering scaffolds, and biosensors. The choice of cross-linker is not merely a technical detail but a strategic decision that defines the very nature and potential of the final product.

References

Spectroscopic Validation of Diol Binding by 1,2-Phenylenediboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Precise Diol Recognition

In the intricate landscape of molecular recognition, the ability to selectively bind and detect cis-diols—a functional group prevalent in carbohydrates, glycoproteins, and catecholamines—is of paramount importance.[1][2] Such capabilities are foundational to advancements in diagnostics, particularly for monitoring glucose levels in diabetes, and for developing targeted drug delivery systems.[3] While various molecular receptors exist, boronic acids have emerged as a singularly effective class due to their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols.[2][4][5]

This guide moves beyond the foundational monoboronic acids to focus on a superior architectural design: 1,2-Phenylenediboronic acid (1,2-PDBA) . The strategic placement of two boronic acid moieties on a pre-organized phenyl scaffold significantly enhances both binding affinity and selectivity for specific diols compared to its monoboronic counterparts.[1][6] Here, we provide an in-depth exploration of the spectroscopic techniques used to validate and quantify this interaction, offering a comparative analysis and actionable experimental protocols for researchers in the field.

The Underlying Chemistry: Mechanism of Diboronic Acid-Diol Binding

The interaction between a boronic acid and a diol is a reversible condensation reaction. The boron atom in a boronic acid is a Lewis acid, characterized by a vacant p-orbital. In aqueous solution, it exists in equilibrium between a neutral, trigonal planar (sp²) state and an anionic, tetrahedral (sp³) state upon accepting a hydroxide ion. It is the sp³ hybridized form that is predominantly active in diol binding.[2]

The key advantage of 1,2-PDBA lies in its ability to form a more stable "chelate" complex with diols that possess the correct spatial arrangement, such as the C1-C2 and C4-C6 diols of glucose in its furanose form.[7] This cooperative binding results in a significantly higher association constant compared to single-point binding from a monoboronic acid.

Caption: Reversible binding of 1,2-PDBA with a cis-diol.

Spectroscopic Validation Techniques: A Comparative Overview

The formation of the boronate ester complex induces changes in the electronic and chemical environment of the 1,2-PDBA molecule, which can be precisely monitored using several spectroscopic methods. Each technique offers distinct advantages and provides complementary information.

Technique Principle of Detection Information Obtained Advantages Limitations
UV-Vis Spectroscopy Changes in the electronic transitions of the aromatic ring upon boronate ester formation.Binding constant (Ka), Stoichiometry.Simple, accessible, good for determining stoichiometry.Lower sensitivity, requires chromophoric changes.
Fluorescence Spectroscopy Modulation of a fluorophore's emission via PET, ICT, or FRET upon diol binding.[8][9]Binding constant (Ka), Selectivity, Limits of detection.High sensitivity, wide dynamic range, suitable for complex media.Requires a fluorescent reporter or intrinsically fluorescent sensor.
NMR Spectroscopy Changes in the chemical environment of ¹H and ¹¹B nuclei upon complexation.Structural confirmation, Binding constant (Ka), pKa determination.Provides detailed structural insights, unambiguous evidence of binding.Lower throughput, requires higher concentrations, specialized equipment.
UV-Vis Spectroscopy

UV-Vis spectroscopy provides a straightforward method for quantifying the binding affinity. The formation of the anionic tetrahedral boronate ester alters the electronic conjugation of the phenyl ring, leading to a shift in the absorption spectrum.[10]

  • Preparation of Stock Solutions: Prepare a stock solution of 1,2-PDBA (e.g., 1 mM) and a higher concentration stock solution of the diol analyte (e.g., 100 mM) in a suitable aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.4). The choice of buffer is critical, as its components must not compete for binding with the boronic acid.

  • Sample Preparation: In a series of quartz cuvettes, add a fixed concentration of 1,2-PDBA (e.g., 50 µM final concentration).

  • Titration: Add increasing concentrations of the diol analyte to each cuvette. Ensure the total volume is kept constant by adding buffer. Include a reference cuvette with only the buffer.

  • Data Acquisition: After allowing the solutions to equilibrate (typically 5-10 minutes), record the UV-Vis spectrum for each sample (e.g., from 250 nm to 400 nm).

  • Data Analysis: Monitor the change in absorbance at a specific wavelength where the change is maximal. Plot the change in absorbance (ΔA) against the diol concentration. The binding constant (Ka) can then be determined by fitting the data to a suitable binding isotherm model (e.g., 1:1 binding) using non-linear regression.

Fluorescence Spectroscopy

Fluorescence-based assays are the gold standard for high-sensitivity detection of boronic acid-diol interactions.[4][11] A common and robust method is the competitive displacement assay using Alizarin Red S (ARS), a diol-containing dye that fluoresces upon binding to boronic acids.[12][13]

This protocol establishes a self-validating system. The initial fluorescence of the 1,2-PDBA-ARS complex confirms the receptor is active. The subsequent displacement by a non-fluorescent diol validates the competitive binding event.

  • Determine the Ka of 1,2-PDBA and ARS:

    • To a solution of ARS (e.g., 5 µM in pH 7.4 phosphate buffer), titrate increasing concentrations of 1,2-PDBA.

    • Measure the fluorescence emission (λex ≈ 460 nm, λem ≈ 600 nm).

    • The fluorescence will increase as the fluorescent 1,2-PDBA-ARS complex forms.[12][13]

    • Calculate the binding constant (KARS) from the resulting binding curve.

  • Competitive Displacement:

    • Prepare a solution containing 1,2-PDBA and ARS at concentrations where a significant portion (e.g., 80-90%) of the ARS is bound, resulting in a strong fluorescent signal. The optimal concentrations are determined from the previous step.

    • To this solution, titrate increasing concentrations of the target diol (e.g., glucose, fructose).

    • The target diol will displace ARS from the 1,2-PDBA, causing a decrease in fluorescence intensity.[12]

    • Record the fluorescence intensity at each diol concentration.

  • Data Analysis:

    • Plot the fluorescence intensity against the concentration of the competing diol.

    • The binding constant of the diol (Kdiol) can be calculated from the IC₅₀ value (the concentration of diol required to displace 50% of the ARS) and the known KARS.

ARS_Workflow Fluorescence Displacement Assay Workflow cluster_step1 Step 1: Complex Formation cluster_step2 Step 2: Competitive Binding cluster_step3 Step 3: Measurement & Analysis A Mix 1,2-PDBA + ARS Dye B Measure High Fluorescence (Complex Forms) A->B C Add Competing Diol (e.g., Glucose) B->C D Diol Displaces ARS C->D E Measure Decrease in Fluorescence D->E F Calculate Binding Constant (Ka) E->F

Caption: Workflow for the ARS competitive displacement assay.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unequivocal, structurally-rich evidence of complexation. ¹¹B NMR is particularly diagnostic, as the chemical shift and peak shape of the boron signal are highly sensitive to its hybridization state.[14][15]

  • Trigonal sp² Boronic Acid: A broad signal appears downfield (δ ≈ 26-30 ppm).[16]

  • Tetrahedral sp³ Boronate Ester: A sharper signal appears upfield (δ ≈ 1-7 ppm).[16]

¹H NMR is also valuable, as the protons on both the phenyl ring of the 1,2-PDBA and the bound diol will experience shifts in their chemical environment upon complexation.

  • Sample Preparation: Prepare a solution of 1,2-PDBA (e.g., 10 mM) in a deuterated buffer (e.g., D₂O with phosphate buffer salts, pD 7.4). Use of quartz NMR tubes is recommended to avoid background signals from borosilicate glass.[17]

  • Initial Spectrum: Acquire a ¹¹B NMR spectrum of the 1,2-PDBA solution alone. This will show the characteristic signal for the sp² boron.

  • Titration: Add stoichiometric equivalents of the diol analyte (e.g., 0.5, 1.0, 1.5, 2.0 equivalents) directly to the NMR tube.

  • Data Acquisition: Acquire a ¹¹B NMR spectrum after each addition.

  • Data Analysis: Observe the appearance and growth of the upfield sp³ signal and the corresponding decrease of the sp² signal. The ratio of the integrals of these two peaks can be used to determine the percentage of bound 1,2-PDBA at each concentration, allowing for the calculation of the binding constant.[16][18]

Comparison Guide: 1,2-PDBA vs. Phenylboronic Acid (PBA)

The primary motivation for using 1,2-PDBA is its superior performance over simple monoboronic acids. The pre-organized structure allows for cooperative binding, leading to enhanced affinity and selectivity, especially for saccharides.[1][6]

Parameter This compound (1,2-PDBA) Phenylboronic Acid (PBA) Rationale for Difference
Binding Affinity (Ka) for Glucose Significantly HigherLowerCooperative "chelate" binding of the two boronic acid groups to multiple diols on the glucose molecule.[7]
Binding Affinity (Ka) for Fructose HighHighestFructose in its furanose form presents a highly favorable cis-1,2-diol, leading to strong binding with both, but PBA lacks the secondary binding site.
Selectivity (Glucose/Fructose) Can be tuned to favor glucose over fructose through rational design of the linker between boronic acids.[5]Intrinsically higher selectivity for fructose.The fixed geometry of 1,2-PDBA is better matched to the diols on glucose than the more flexible binding of PBA.
Optimal pH for Binding Typically neutral to slightly basic (pH 7-9)Typically basic (pH > 9)The formation of the diboronate complex often lowers the effective pKa, allowing for efficient binding at physiological pH.[10]

Conclusion and Future Outlook

This compound represents a significant advancement in the rational design of synthetic receptors for diols. Its pre-organized structure provides a clear advantage in binding affinity and selectivity over first-generation monoboronic acids. The spectroscopic techniques detailed in this guide—UV-Vis, fluorescence, and NMR—provide a robust and complementary toolkit for the validation and quantification of these interactions.

For researchers and drug development professionals, a thorough understanding and application of these methods are essential for designing novel sensors, developing responsive biomaterials, and creating targeted therapeutic delivery systems. The continued exploration of diboronic acid scaffolds, guided by precise spectroscopic validation, will undoubtedly fuel further innovation in molecular recognition and its diverse applications.

References

A Comparative Analysis of Phenylenediboronic Acid Isomers as Versatile Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and materials science, the judicious selection of molecular building blocks is paramount to achieving desired functionality and performance. Phenylenediboronic acids, existing as ortho (1,2-), meta (1,3-), and para (1,4-) isomers, represent a class of uniquely versatile linkers. Their bifunctional nature, combining the robust aromatic core with the dynamic reactivity of two boronic acid groups, has positioned them as critical components in fields ranging from catalysis to diagnostics.

This guide offers a comparative analysis of the three phenylenediboronic acid isomers. Moving beyond a simple catalog of properties, we delve into the causal relationships between isomeric geometry and performance in key applications, supported by experimental data and validated protocols. Our objective is to provide researchers with the insights necessary to select the optimal isomer for their specific synthetic or material design challenge.

The Isomeric Effect: Structural and Electronic Divergence

The fundamental differences between the ortho, meta, and para isomers stem from the spatial arrangement of the two B(OH)₂ groups on the phenyl ring. This geometric variation dictates the molecule's symmetry, bond angles, and steric environment, which in turn governs its reactivity and supramolecular assembly.

  • Ortho (1,2-) Isomer: The proximity of the two boronic acid groups creates a sterically hindered environment. This can facilitate intramolecular interactions, such as the formation of cyclic boroxines, but often impedes intermolecular reactions. The close arrangement is particularly suited for creating binding pockets for small molecules.

  • Meta (1,3-) Isomer: This isomer presents an angular geometry (120° between the C-B bonds). This non-linear arrangement is crucial for forming complex, asymmetric, or cage-like structures in polymer and framework synthesis. In crystals, it often forms hydrogen-bonded dimers with a syn-anti conformation of the hydroxyl groups[1][2]. The twist angle between the boronic acid group and the phenyl ring is typically around 26°[1][2].

  • Para (1,4-) Isomer: With a linear and highly symmetric geometry (180° between the C-B bonds), this isomer is an ideal building block for creating linear, rigid polymers and highly ordered, porous crystalline frameworks[1]. In the solid state, it forms extended hydrogen-bonded chains, leading to robust sheet-like structures[1].

The electronic nature of the boronic acid group, a mild Lewis acid, is also influenced by the isomeric position, although this effect is less pronounced than the steric and geometric factors.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and phenylenediboronic acids serve as excellent bifunctional cross-coupling partners for synthesizing complex aryl structures like biphenyls and polymers[3][4][5]. The choice of isomer significantly impacts the reaction's efficiency and outcome.

Causality of Reactivity Differences

The general reactivity trend is: Para > Meta >> Ortho

  • Para-isomer: The exposed and sterically unhindered boronic acid groups allow for easy access by the palladium catalyst, leading to higher reaction rates and yields.

  • Meta-isomer: While still highly reactive, the angular geometry can introduce moderate steric hindrance compared to the para-isomer, potentially leading to slightly lower yields or requiring more optimized conditions.

  • Ortho-isomer: The severe steric hindrance from the adjacent boronic acid group dramatically reduces reactivity[6]. Intramolecular dehydration to form a boroxine can also occur, which deactivates the reagent for cross-coupling. Achieving high yields with the ortho-isomer is challenging and often requires specialized ligands, higher temperatures, and longer reaction times[6][7][8].

Comparative Data Summary

The following table summarizes typical yields observed in Suzuki-Miyaura reactions, based on data for analogous substituted systems, to illustrate the expected performance differences.

IsomerAryl Halide PartnerTypical YieldKey Considerations
Para -Phenylenediboronic Acid4-Bromoanisole> 90%High reactivity, ideal for polymer synthesis.
Meta -Phenylenediboronic Acid4-Bromoanisole80-90%Good reactivity, useful for angular structures.
Ortho -Phenylenediboronic Acid4-Bromoanisole< 40%Low reactivity due to severe steric hindrance. Prone to side reactions.

Data is representative and extrapolated from analogous systems like nitrophenylboronic acids to provide a qualitative comparison[6]. Actual yields will vary based on specific substrates and conditions.

Application in Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures, making them promising for applications in gas storage, catalysis, and sensing[9][10]. The geometry of the diboronic acid building block is a critical determinant of the resulting COF's topology and properties.

Geometric Control over Framework Structure

The ability to form crystalline, ordered materials relies on the reversibility of the linkage-forming reaction, which allows for "error correction" during crystal growth[11]. Boronic acid condensation is a prime example of such a reversible reaction.

  • Para-isomer: Its linear geometry is perfectly suited for combination with trigonal or tetrahedral building blocks (like hexahydroxytriphenylene) to produce highly crystalline COFs with regular, hexagonal pores and high surface areas (e.g., COF-1, COF-5)[12].

  • Meta-isomer: The 120° angle of the meta-isomer can be used to construct different framework topologies, such as those with rhombic or Kagome-type lattices, leading to varied pore sizes and shapes.

  • Ortho-isomer: Due to its steric bulk and tendency for intramolecular cyclization, the ortho-isomer is generally not used for forming extended, porous 2D or 3D COFs. However, it can be used in a post-synthetic modification approach. A recent study demonstrated that isomeric COFs with distinct pore microenvironments could be created by introducing ortho-, meta-, and para-phenylboronic acid isomers into the pores of a parent COF[13][14]. This "pore surface engineering" highlights how isomers can be used to fine-tune the properties of existing materials[13][14].

G cluster_para para-Isomer (Linear) cluster_meta meta-Isomer (Angular) cluster_ortho ortho-Isomer (Sterically Hindered) p_isomer 1,4-Phenylenediboronic Acid p_cof Ordered Hexagonal COF (e.g., COF-5) p_isomer->p_cof Polycondensation p_linker Trigonal Linker (e.g., HHTP) p_linker->p_cof m_isomer 1,3-Phenylenediboronic Acid m_cof Asymmetric/Cage-like Framework m_isomer->m_cof Polycondensation m_linker Trigonal Linker m_linker->m_cof o_isomer 1,2-Phenylenediboronic Acid o_cof Pore-Functionalized COF o_isomer->o_cof parent_cof Parent COF parent_cof->o_cof Post-Synthetic Modification

Performance as Chemosensors for Saccharides

Boronic acids are renowned for their ability to reversibly bind with cis-1,2- and 1,3-diols, a structural motif ubiquitous in saccharides like glucose and fructose[12][15][16]. This interaction forms a cyclic boronate ester, a process that can be coupled to a fluorescent reporter to signal the binding event. Phenylenediboronic acids, with their two binding sites, offer the potential for enhanced affinity and selectivity.

Isomer-Dependent Binding Affinity

The spatial orientation of the two boronic acid groups is critical for effective bidentate (two-point) binding to a single saccharide molecule. This chelate effect can significantly increase the binding constant (Ka) compared to a monoboronic acid.

  • Ortho-isomer: The proximity of the boronic acid groups creates a pre-organized binding pocket. This geometry is ideal for chelating smaller saccharides where the diol units are appropriately spaced, potentially leading to high binding affinity and selectivity.

  • Meta-isomer: The angular separation of the binding sites makes it suitable for binding larger or more flexible saccharides. The less rigid pocket may allow it to adapt to different diol configurations.

  • Para-isomer: The linear, rigid separation of the boronic acid groups makes intramolecular chelation to a single monosaccharide impossible. Instead, it is more likely to act as a cross-linker, binding two separate saccharide molecules, which is highly useful for creating responsive hydrogels for applications like glucose-triggered insulin delivery[2][17][18][19].

Studies have shown that the binding affinity follows the order of fructose > galactose > glucose, which is related to the equilibrium distribution of the sugar's cyclic isomers in solution[20][21]. The furanose form of sugars is generally favored for binding[22].

Comparative Binding Constant Data

The following table presents hypothetical, yet representative, binding constants for the interaction of the isomers with glucose at physiological pH to illustrate the expected differences in performance.

IsomerAnalyteExpected Binding Constant (Ka, M⁻¹)Binding Mode Rationale
Ortho GlucoseHighPotential for strong bidentate binding (chelation) due to pre-organized pocket.
Meta GlucoseModerateCan engage in bidentate binding, but with less geometric pre-organization than the ortho isomer.
Para GlucoseLow (for 1:1 complex)Intramolecular chelation is not feasible. Primarily acts as an intermolecular cross-linker.

These values are illustrative. Actual binding constants are highly dependent on pH, buffer composition, and the specific reporter system used[22].

G cluster_ortho ortho-Isomer cluster_meta meta-Isomer cluster_para para-Isomer o_isomer Pre-organized binding pocket o_result Intramolecular Chelation (High Affinity) o_isomer->o_result m_isomer Flexible binding sites m_result Intramolecular Chelation (Moderate Affinity) m_isomer->m_result p_isomer Spatially separated sites p_result Intermolecular Cross-linking (Hydrogel Formation) p_isomer->p_result saccharide Saccharide (e.g., Glucose) saccharide->o_result saccharide->m_result saccharide->p_result saccharide2 Saccharide saccharide2->p_result

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol provides a validated, self-contained workflow for comparing the reactivity of the three phenylenediboronic acid isomers in a standard Suzuki-Miyaura cross-coupling reaction.

Objective

To synthesize 1,X-bis(4-methoxyphenyl)benzene (where X = 2, 3, or 4) from the corresponding phenylenediboronic acid isomer and 4-bromoanisole, and to compare the reaction yields under identical conditions.

Materials
  • 1,2-Phenylenediboronic acid (ortho)

  • 1,3-Phenylenediboronic acid (meta)

  • 1,4-Phenylenediboronic acid (para)

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene, anhydrous

  • Deionized water

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere synthesis

Procedure

Note: Three separate reactions should be set up, one for each isomer, to be run in parallel for accurate comparison.

  • Reaction Setup:

    • To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the phenylenediboronic acid isomer (0.5 mmol, 1.0 equiv).

    • Add 4-bromoanisole (1.1 mmol, 2.2 equiv for a double coupling).

    • Add potassium phosphate (K₃PO₄) (3.0 mmol, 6.0 equiv).

    • Causality Explanation: K₃PO₄ is a strong, non-nucleophilic base effective in promoting the transmetalation step of the catalytic cycle by forming the active boronate species[6].

  • Catalyst Preparation:

    • In a separate vial, weigh palladium(II) acetate (0.02 mmol, 4 mol%) and SPhos (0.04 mmol, 8 mol%).

    • Causality Explanation: SPhos is a bulky, electron-rich phosphine ligand that stabilizes the Pd(0) active catalyst and promotes the oxidative addition and reductive elimination steps, making it effective for cross-coupling reactions, even with challenging substrates.

  • Reaction Execution:

    • Seal the Schlenk flask with a septum. Evacuate and backfill with argon three times to ensure an inert atmosphere.

    • Add the pre-weighed catalyst/ligand mixture to the flask against a positive flow of argon.

    • Add anhydrous toluene (5 mL) and deionized water (0.5 mL) via syringe.

    • Causality Explanation: The biphasic toluene/water system is highly effective for Suzuki couplings. Water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.

    • Immerse the flask in a preheated oil bath at 100 °C.

    • Stir the reaction vigorously for the designated time (e.g., 4 hours).

  • Workup and Analysis:

    • After cooling to room temperature, quench the reaction by adding 10 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the isolated yield and characterize the product by ¹H NMR and mass spectrometry.

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_workup Workup & Analysis start Start setup1 1. Add Reagents to Flask: - Phenylenediboronic Acid Isomer (o, m, or p) - 4-Bromoanisole - K₃PO₄ start->setup1 setup2 2. Add Catalyst/Ligand: - Pd(OAc)₂ / SPhos setup1->setup2 setup3 3. Add Solvents: - Toluene / H₂O setup2->setup3 react Heat and Stir (100 °C, 4h) setup3->react workup1 4. Quench & Extract react->workup1 workup2 5. Purify (Chromatography) workup1->workup2 workup3 6. Characterize & Calculate Yield workup2->workup3 end Compare Yields workup3->end

Conclusion: Selecting the Right Isomer

The ortho, meta, and para isomers of phenylenediboronic acid are not interchangeable building blocks. The choice of isomer is a critical design parameter that dictates the geometry, reactivity, and ultimately the function of the final product.

  • Choose the para-isomer for applications requiring linear extension, high reactivity in cross-coupling, and the formation of highly ordered, porous materials like COFs. It is the workhorse for creating rigid, well-defined polymeric structures.

  • Choose the meta-isomer when angular geometry is needed to create complex, cage-like, or asymmetric architectures. It maintains good reactivity in cross-coupling while providing a divergent structural motif.

  • Choose the ortho-isomer for applications that can exploit its sterically crowded nature, such as creating specific binding pockets for chemosensors. Its use in cross-coupling reactions is limited and should be approached with the expectation of significantly lower reactivity.

By understanding the fundamental link between isomeric structure and functional performance, researchers can harness the full potential of these versatile building blocks to advance the frontiers of chemical synthesis and material design.

References

A Senior Application Scientist's Guide to DFT Studies on the Binding Energy of 1,2-Phenylenediboronic Acid with Diols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced interactions between molecules is paramount. The binding of boronic acids with diols, a reversible covalent interaction, is a cornerstone of molecular recognition, finding applications in glucose sensing, drug delivery, and the assembly of complex molecular architectures.[1][2] Among the various boronic acids, 1,2-Phenylenediboronic acid presents a unique platform. Its two boronic acid moieties, held in close proximity by the phenyl ring, offer the potential for cooperative binding and enhanced selectivity for specific diols.

This guide provides an in-depth comparison of the binding energy of this compound with key diols, leveraging the power of Density Functional Theory (DFT) studies. We will explore the theoretical underpinnings of these calculations, present a detailed experimental protocol for performing such studies, and compare the computational findings with available experimental data. This guide is designed to be a practical resource, empowering you to apply these computational techniques in your own research.

The Significance of Diol Binding by this compound

The ability of boronic acids to form stable cyclic esters with 1,2- and 1,3-diols is the foundation of their utility.[3] This interaction is particularly relevant in biological systems, where saccharides, with their abundance of diol functionalities, are key players in cellular recognition and signaling.[4] this compound, with its rigid scaffold and two binding sites, is an attractive candidate for the development of highly selective saccharide sensors. The spatial arrangement of the boronic acid groups can be tailored to match the stereochemistry of a target diol, leading to enhanced binding affinity and selectivity.[4] This principle is being actively explored for the development of next-generation glucose sensors for diabetes management and for the detection of other biologically important sugars.[2][5]

Theoretical Framework: Why DFT for Binding Energy Calculations?

Density Functional Theory (DFT) has emerged as a powerful tool for investigating molecular interactions due to its balance of computational cost and accuracy. At its core, DFT calculates the electronic structure of a molecule by modeling its electron density.[6] From this, a wide range of properties, including the total energy of the system, can be derived.

The binding energy (ΔE_binding) of a complex, such as that formed between this compound and a diol, can be calculated as the difference between the total energy of the complex and the sum of the energies of the individual, isolated molecules:

ΔE_binding = E_complex - (E_boronic_acid + E_diol)

A more negative binding energy indicates a more stable complex. For meaningful comparisons with experimental data, it is often more appropriate to consider the Gibbs free energy of binding (ΔG_binding), which accounts for enthalpy, entropy, and thermal effects. This can be calculated from the output of DFT frequency calculations.

The choice of the functional and basis set is critical for the accuracy of DFT calculations. Functionals are approximations of the exchange-correlation energy, which accounts for the quantum mechanical interactions between electrons. Basis sets are sets of mathematical functions used to describe the atomic orbitals. For the systems of interest here, hybrid functionals, such as B3LYP and M06-2X, which combine a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have been shown to provide reliable results.[7][8] Pople-style basis sets, such as 6-31G(d,p) or 6-311+G(d,p), which include polarization and diffuse functions, are commonly used to accurately describe the electron distribution, particularly the non-covalent interactions that contribute to binding.[7]

Furthermore, since these binding events often occur in solution, it is crucial to account for the solvent effects. Implicit solvent models, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM), are computationally efficient ways to approximate the influence of the solvent on the electronic structure and energetics of the molecules.[8]

Comparative Analysis of Binding Energies: DFT vs. Experiment

  • Illustrative DFT Calculations: Based on established methodologies for similar systems, we will provide representative, hypothetically calculated binding energies for the interaction of this compound with ethylene glycol, catechol, and α-D-glucofuranose. These calculations will serve as a practical example of the expected outcomes from the protocol detailed below.

  • Compiled Experimental Data: We will present a table of experimentally determined binding constants for various phenylboronic acid and diboronic acid systems with different diols. This will allow for a broader comparison, highlighting the trends in binding affinity based on the structure of the boronic acid and the diol.

It is crucial to note that a direct comparison between the illustrative DFT data and the compiled experimental data should be made with caution, as the molecular systems and the conditions (solvent, pH, temperature) are not identical. However, this comparison will provide valuable insights into the general agreement between computational predictions and experimental observations in the field of boronic acid-diol interactions.

Illustrative DFT-Calculated Binding Energies

The following table presents illustrative Gibbs free energies of binding (ΔG_binding) for the 1:1 complexation of this compound with ethylene glycol, catechol, and α-D-glucofuranose. These values are hypothetical and are intended to represent the type of data that would be obtained using the computational protocol described in the next section. The calculations are assumed to be performed at the M06-2X/6-311+G(d,p) level of theory with the SMD solvent model for water.

DiolIllustrative ΔG_binding (kcal/mol)
Ethylene Glycol-5.2
Catechol-8.5
α-D-glucofuranose-7.1

These illustrative results suggest that this compound forms the most stable complex with catechol, followed by α-D-glucofuranose and then ethylene glycol. The stronger binding with catechol can be attributed to the pre-organized nature of its diol group on the rigid aromatic ring, leading to a lower entropic penalty upon binding.

Compiled Experimental Binding Constants

The following table summarizes experimentally determined association constants (K_a) for various boronic acid-diol interactions. The data is compiled from multiple sources and the experimental conditions may vary. A larger K_a value indicates a stronger binding affinity.

Boronic AcidDiolK_a (M⁻¹)Experimental ConditionsReference
Phenylboronic AcidD-Glucose4.6pH 7.4[9]
Phenylboronic AcidD-Fructose17pH 9.0[9]
Diphenylboronic Acid SensorD-Glucose1472-[4]
Poly(phenylboronic acid) MicrogelD-Glucose212pH 7.4[10]
Poly(phenylboronic acid) MicrogelD-Fructose78pH 7.4[10]
Boronic Acid/Catechol PeptideCatechol/Boronic Acid Peptide1300pH 7.4[11]

The experimental data highlights several key trends:

  • Monoboronic vs. Diboronic Acids: The diphenylboronic acid sensor shows a significantly higher binding affinity for glucose compared to the simple phenylboronic acid, demonstrating the potential for enhanced binding through the use of diboronic acid scaffolds.[4][9]

  • Saccharide Selectivity: Phenylboronic acids generally exhibit a higher affinity for fructose over glucose.[9] However, the poly(phenylboronic acid) microgel shows a reversal of this selectivity, highlighting the role of the polymer backbone in modulating binding.[10]

  • Catechol Binding: The boronic acid/catechol peptide system exhibits a strong binding affinity, consistent with the illustrative DFT results suggesting favorable interactions with catechol.[11]

While a direct quantitative comparison is not feasible due to the different systems, the general trends observed in the experimental data are in qualitative agreement with the principles of boronic acid-diol interactions that can be explored through DFT.

Experimental Protocol: A Step-by-Step Guide to DFT Calculations

This section provides a detailed protocol for calculating the binding energy of this compound with a diol using DFT. This protocol is based on methodologies reported in the literature for similar systems.[7][8]

Software: A quantum chemistry software package capable of performing DFT calculations is required. Examples include Gaussian, ORCA, or Q-Chem.

Workflow:

DFT_Workflow cluster_prep 1. Structure Preparation cluster_opt 2. Geometry Optimization cluster_freq 3. Frequency Calculation cluster_energy 4. Energy Calculation cluster_binding 5. Binding Energy Calculation mol_build Build 3D structures of: - this compound - Diol (e.g., ethylene glycol) - The 1:1 complex geom_opt Perform geometry optimization for all three structures mol_build->geom_opt opt_details Method: M06-2X Basis Set: 6-311+G(d,p) Solvent Model: SMD (Water) geom_opt->opt_details freq_calc Perform frequency calculations on the optimized structures geom_opt->freq_calc freq_purpose Purpose: - Confirm true minima (no imaginary frequencies) - Obtain thermal corrections for Gibbs free energy freq_calc->freq_purpose energy_extract Extract the total Gibbs free energies (G) for: - G_complex - G_boronic_acid - G_diol freq_calc->energy_extract binding_eq Calculate ΔG_binding: ΔG_binding = G_complex - (G_boronic_acid + G_diol) energy_extract->binding_eq Binding_Mechanism cluster_reactants Reactants cluster_product Product 1,2-PDBA This compound Complex Cyclic Boronate Ester Complex 1,2-PDBA->Complex + Diol Diol Diol Complex->1,2-PDBA - Diol (Reversible)

References

A Comparative Guide for Researchers: 1,2-Phenylenediboronic Acid-Based Sensors vs. Enzymatic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For decades, enzymatic assays have been the cornerstone of biological quantification, offering unparalleled specificity in complex matrices. However, the emergence of synthetic receptors, particularly boronic acid-based sensors, presents a compelling alternative, challenging the long-standing paradigm with promises of enhanced stability and operational flexibility. This guide provides an in-depth, evidence-based comparison between 1,2-phenylenediboronic acid (1,2-PDBA) and related boronic acid sensors and traditional enzymatic methods, designed to inform experimental design for researchers, scientists, and drug development professionals. We will delve into the fundamental mechanisms, benchmark performance metrics with supporting data, and provide actionable experimental protocols.

Part 1: Deconstructing the Recognition Mechanisms

The efficacy of any sensor is rooted in its mechanism of analyte recognition and signal transduction. Here, we dissect the core principles governing both enzymatic and boronic acid-based systems.

The Enzymatic Approach: Nature's Lock and Key

Enzymatic sensors leverage the exquisite specificity of proteins to catalyze a reaction involving a target analyte. The most ubiquitous example is the detection of glucose using glucose oxidase (GOx).[1][2]

The process is a cascade:

  • Binding & Oxidation: Glucose oxidase specifically binds β-D-glucose and, in the presence of oxygen, catalyzes its oxidation to D-gluconolactone and hydrogen peroxide (H₂O₂).[3][4]

  • Signal Transduction: The concentration of glucose is then determined by measuring a byproduct of this reaction. First-generation sensors measured the depletion of oxygen, while subsequent generations detect the production of H₂O₂ via an electrochemical reaction (amperometry) at an electrode surface.[5][6]

This high-fidelity enzymatic recognition is also the basis for analyzing complex glycoproteins. Methodologies often involve enzymes like PNGase F to cleave N-glycans from proteins, allowing for their subsequent analysis.[7][8] The principle remains the same: using a biological catalyst to induce a specific, measurable change.

Enzymatic_Glucose_Detection cluster_Enzyme Enzyme Active Site cluster_Reaction Catalytic Reaction cluster_Detection Electrochemical Detection Glucose β-D-Glucose GOx Glucose Oxidase (GOx) Glucose->GOx Binds Gluconolactone D-Gluconolactone GOx->Gluconolactone Releases H2O2 H₂O₂ GOx->H2O2 Releases O2 O₂ O2->GOx Electrode Electrode Surface H2O2->Electrode Oxidized at Signal Measurable Current Electrode->Signal Generates

Caption: Workflow of a typical enzymatic glucose sensor.

The Boronic Acid Approach: Synthetic, Reversible Recognition

In contrast to the biological specificity of enzymes, boronic acid sensors operate on a fundamental principle of synthetic chemistry: the reversible formation of covalent bonds with compounds containing cis-1,2 or cis-1,3 diols.[9][10][11] Sugars, such as glucose, and the glycan moieties on glycoproteins are rich in these diol structures, making them ideal targets.

The key advantages stem from using a diboronic acid scaffold, such as 1,2-PDBA. This structure pre-organizes the two boronic acid groups, creating a binding pocket with an enhanced affinity and selectivity for glucose compared to other monosaccharides.[12]

The signaling mechanism is versatile and depends on the sensor's design:

  • Binding Event: The boronic acid (a Lewis acid) reacts with the diol on the glucose molecule to form a stable, cyclic boronate ester.

  • Signal Transduction: This binding event triggers a measurable change in the sensor's physical or chemical properties. This can manifest as:

    • An Optical Change: A shift in the fluorescence emission or a change in color.[13][14]

    • A Volumetric Change: In hydrogel-based sensors, binding increases the charge within the polymer network, causing it to swell. This swelling can be measured by monitoring the diffraction of light.[15][16][17]

    • An Electrochemical Change: A modulation of current, impedance, or potential at an electrode surface functionalized with boronic acids.[18][19]

A critical feature of this interaction is its complete reversibility, allowing for continuous, real-time monitoring of analyte concentration.[12][20]

Boronic_Acid_Sensing cluster_System Sensor System cluster_Signal Signal Transduction PDBA 1,2-PDBA Receptor (Attached to Reporter) BoundComplex Cyclic Boronate Ester (Bound State) PDBA->BoundComplex Binds Reversibly Glucose Glucose (cis-diol) Glucose->BoundComplex Signal Change in Optical or Electrochemical Signal BoundComplex->Signal Causes

Caption: Reversible binding mechanism of a PDBA-based sensor.

Part 2: Head-to-Head Performance Benchmark

The choice between these two technologies hinges on the specific demands of the application. The following table provides a direct comparison of key performance metrics, synthesized from experimental data in the literature.

Performance MetricEnzymatic Sensors (e.g., Glucose Oxidase)1,2-PDBA-Based SensorsCausality and Field Insights
Selectivity Exceptional. The enzyme's active site is structurally optimized for a specific substrate (e.g., β-D-glucose).[5]Good to Excellent. Diboronic acid structures create a specific binding geometry for glucose.[12] However, potential cross-reactivity with other cis-diols (e.g., fructose, catechols) exists.[14]Expert Take: For absolute specificity in a complex biological sample, enzymes are unparalleled. However, for many applications, the selectivity of modern diboronic acid sensors is more than sufficient and avoids enzymatic vulnerabilities.
Sensitivity (LOD) High. Typically in the low micromolar (µM) range for electrochemical sensors.[21]Very High. Can reach nanomolar (nM) or even lower ranges depending on the transduction method (e.g., 8.53 x 10⁻⁹ M reported for an electrochemical sensor).[9]Expert Take: Both platforms can be engineered for high sensitivity. The choice of signal amplification strategy is often more critical than the core recognition element.
Stability Low. Highly susceptible to denaturation from heat, extreme pH, and organic solvents. Limited shelf-life and operational stability.[2]High. Robust chemical structure allows for a wider operational window of temperature and pH, and significantly longer shelf-life.[12][20]Expert Take: This is the Achilles' heel of enzymatic sensors and the primary driver for adopting boronic acids, especially for field-deployable devices or long-term continuous monitoring.
Reversibility & Continuous Monitoring Irreversible Reaction. Sensors are typically single-use.[1] Continuous monitors exist but face challenges with enzyme degradation over time.[2]Fully Reversible Binding. The covalent bond forms and breaks based on analyte concentration, making it ideal for continuous, real-time measurements.[12][13][20]Expert Take: For applications requiring dynamic tracking of analyte levels (e.g., in vivo studies, bioreactor monitoring), the reversibility of boronic acids is a transformative advantage.
Operating Conditions Narrow. Restricted to the optimal pH and temperature range of the specific enzyme (e.g., pH 5.1 and 35°C for GOx).[3]Broad. Functional over a wide pH and temperature range, though binding affinity is pH-dependent.[22]Expert Take: Boronic acid sensors offer greater versatility for assays outside of physiological conditions or in harsh chemical environments.
Interference Susceptible to electroactive species (uric acid, ascorbic acid) in electrochemical setups and fluctuations in oxygen concentration.[6]Primarily from other molecules with cis-diol structures.[14] However, they are often insensitive to the electroactive species that affect enzymatic sensors.[20]Expert Take: Interference is context-dependent. One must identify potential interferents in the sample matrix to select the appropriate sensor type.
Cost & Complexity Enzyme purification and immobilization can be complex and costly. Mass production (e.g., test strips) mitigates cost for end-users.Synthesis of the boronic acid derivative can be multi-step, but sensor fabrication is often simpler, avoiding delicate biologicals.[12]Expert Take: For custom, small-scale research applications, boronic acid sensors can be more cost-effective and simpler to implement than developing a stable, immobilized enzyme-based system.

Part 3: Validated Experimental Protocols

To illustrate the practical differences in workflow, we provide self-validating protocols for a standard assay of each type.

Protocol 1: Enzymatic Glucose Quantification (Colorimetric GOD-POD Assay)

This protocol describes a common endpoint assay to determine glucose concentration in aqueous samples. The system is self-validating through the use of a standard curve.

Methodology

  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM Sodium Acetate buffer and adjust the pH to 5.1 at 35°C.[3]

    • Glucose Standards: Prepare a stock solution of 100 mg/dL glucose. Perform serial dilutions in Assay Buffer to create standards ranging from 0 to 100 mg/dL.[23]

    • Enzyme Mixture: Reconstitute lyophilized Glucose Oxidase (GOx) and Peroxidase (POD) in the Assay Buffer, along with a chromogenic substrate (e.g., o-dianisidine or 4-aminoantipyrone).[4][24] Protect from light.

  • Assay Procedure:

    • Pipette 15 µL of each standard and unknown sample into separate wells of a 96-well plate, in duplicate.[23]

    • Add 85 µL of Assay Buffer to each well.[23]

    • Initiate the reaction by adding 100 µL of the Enzyme Mixture to all wells.

    • Cover the plate and incubate for 10 minutes at 37°C or 20 minutes at room temperature.[4][23]

  • Data Acquisition & Analysis:

    • Read the absorbance at 500-520 nm using a microplate reader.[23]

    • Subtract the absorbance of the blank (0 mg/dL standard) from all readings.

    • Plot the average absorbance of the standards against their known concentrations to generate a standard curve.

    • Determine the concentration of the unknown samples by interpolating their absorbance values from the standard curve.

Enzymatic_Protocol A Prepare Reagents (Buffer, Standards, Enzyme Mix) B Pipette Standards & Samples into 96-well Plate A->B C Add Enzyme Mixture to all wells B->C D Incubate (e.g., 10 min @ 37°C) C->D E Read Absorbance (510 nm) D->E F Generate Standard Curve E->F G Calculate Sample Concentration F->G

Caption: Experimental workflow for an enzymatic glucose assay.

Protocol 2: Phenylboronic Acid-Based Glucose Sensing (Hydrogel Optical Assay)

This protocol outlines a continuous monitoring experiment using a PDBA-functionalized hydrogel sensor where glucose concentration is correlated with a change in transmitted light.

Methodology

  • Sensor Preparation & Equilibration:

    • Fabricate or obtain a PDBA-functionalized hydrogel sensor (e.g., as a thin film).

    • Equilibrate the sensor in a Phosphate-Buffered Saline (PBS) solution (pH 7.4, 150 mM ionic strength) for at least 2 hours at the desired experimental temperature (e.g., 37°C).[20][25] This ensures a stable baseline.

  • Experimental Setup:

    • Place the equilibrated sensor in a flow cell or cuvette compatible with an optical measurement setup.

    • Position a light source (e.g., a 532 nm laser) to pass through the hydrogel and a detector (e.g., an optical power meter or smartphone camera) to measure the transmitted light intensity and/or beam profile.[15][25]

  • Data Acquisition:

    • Record the baseline optical reading of the sensor in the glucose-free PBS buffer.

    • Introduce samples with varying glucose concentrations (e.g., 0-100 mM in PBS) sequentially.

    • Allow the sensor to equilibrate with each new concentration for a set time (e.g., 90 minutes, or until the signal stabilizes) before recording the measurement.[25] This step is crucial for determining the response time.

  • Data Analysis & Validation:

    • Plot the change in optical signal (e.g., transmitted power, diffused spot diameter) against the glucose concentration.[26]

    • This plot serves as the calibration curve for the sensor. The system is validated by the consistent and reproducible response to known glucose concentrations.

    • To test reversibility, alternate between high and low glucose concentrations and observe if the signal returns to its original state.[20]

PDBA_Protocol A Equilibrate PDBA-Hydrogel Sensor in Buffer (pH 7.4) B Establish Baseline Optical Reading (0 mM Glucose) A->B C Introduce Glucose Sample B->C D Wait for Signal Stabilization (Equilibration Time) C->D E Record Optical Signal (e.g., Transmitted Light Intensity) D->E E->C Next Sample F Repeat C-E for multiple concentrations E->F G Generate Calibration Curve (Signal vs. Concentration) F->G H Determine Unknown Concentration G->H

Caption: Workflow for a PDBA-hydrogel optical sensor.

Conclusion and Future Outlook

The choice between enzymatic and boronic acid-based sensors is not a matter of one being universally superior, but rather a strategic decision based on experimental constraints and objectives.

  • Enzymatic sensors remain the gold standard for applications demanding the highest degree of specificity in a single, endpoint measurement. Their widespread commercial availability for common analytes like glucose makes them highly accessible.

  • This compound-based sensors represent a paradigm shift towards robust, continuous monitoring. Their stability, operational versatility, and inherent reversibility make them exceptionally well-suited for long-term experiments, in-vivo applications, and use in non-physiological environments where enzymes would fail.

The future of analyte sensing will likely involve a synergy of both approaches. For researchers and drug developers, the expanding toolkit of boronic acid chemistry offers exciting new possibilities for creating custom sensors for complex carbohydrates and glycoproteins,[27][28] pushing the boundaries of what can be measured in real-time within complex biological systems.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1,2-Phenylenediboronic Acid: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of 1,2-Phenylenediboronic acid. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This document moves beyond a simple checklist, offering a procedural and scientific rationale for the personal protective equipment (PPE) and handling strategies required for this compound. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental success.

Understanding the Hazard: Why Specific PPE is Crucial

This compound, like many boronic acid derivatives, is a fine crystalline solid. While specific toxicological data for this exact compound is limited, the primary hazards associated with this class of chemicals include irritation to the skin, eyes, and respiratory system.[1][2][3] The fine, dusty nature of the solid powder increases the risk of inadvertent inhalation and contamination of surfaces.[3] Furthermore, many boronic acids are classified as harmful if swallowed.[3][4][5]

Therefore, our safety protocols are designed to mitigate these risks by creating effective barriers and implementing careful handling procedures. The causality is simple: preventing contact and inhalation is paramount to safe experimentation.

Core Protective Equipment: A Task-Based Summary

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The following table summarizes the mandatory PPE for handling this compound.

PPE Category Specification Rationale and Expert Insight
Eye & Face Protection Chemical safety goggles with side shields or a full-face shield.[1][5][6]Protects against airborne dust particles and accidental splashes. A face shield is recommended when handling larger quantities where the risk of splashing is higher.
Hand Protection Chemically resistant gloves (e.g., Nitrile).[1][7]Prevents direct skin contact. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your hands.[4] Change gloves immediately if they become contaminated.
Body Protection Fully-buttoned laboratory coat, long pants, and closed-toe shoes.[6][8]Protects skin from accidental spills and contact with contaminated surfaces. Ensures no skin is exposed between the glove and the lab coat sleeve.
Respiratory Protection NIOSH/MSHA-approved respirator (e.g., N95 dust mask).[1]Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[3] All weighing and transfer of the solid should ideally be performed within a fume hood to minimize aerosolization.[2]

The Workflow of Safety: A Step-by-Step Operational Plan

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Ventilation is Key: All work involving this compound powder must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][6] This is the most critical engineering control to minimize inhalation exposure.

  • Emergency Readiness: Before beginning, ensure that a safety shower and an eyewash station are readily accessible and unobstructed.[1][5]

  • De-clutter the Workspace: Maintain a clean and organized work area to prevent accidental spills and contamination of other materials.

Donning and Doffing PPE

The order in which you put on and take off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit) don1 1. Lab Coat & Attire don2 2. Respirator (if needed) don1->don2 Secure Fit don3 3. Goggles / Face Shield don2->don3 Position Correctly don4 4. Gloves don3->don4 Pull over cuffs doff1 1. Gloves doff2 2. Goggles / Face Shield doff1->doff2 Avoid touching face doff3 3. Lab Coat doff2->doff3 Handle by clean interior doff4 4. Respirator doff3->doff4 Remove from behind

Caption: PPE Donning and Doffing Sequence.

Handling the Compound
  • Avoid Dust Generation: When transferring the solid, use tools like a spatula and avoid actions that could create dust clouds.[8]

  • Container Management: Keep the container of this compound tightly closed when not in use.[2]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[6][8]

Emergency Procedures: Your Immediate Response Plan

In the event of an exposure, a swift and correct response is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove all contaminated clothing. Flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][7]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]

  • Spills: Evacuate the area. For small spills of solid material, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3]

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical final step in the safety lifecycle of any chemical.

  • Chemical Waste: Dispose of this compound and any reaction residues in a designated hazardous waste container.[8] All waste must be disposed of in accordance with local, state, and federal regulations.[4] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a sealed bag and disposed of as hazardous waste. Do not mix with regular trash.

Visualizing the PPE Selection Process

The decision to use specific PPE is a logical flow based on the planned experimental steps.

PPE_Decision_Tree start Handling this compound? base_ppe Mandatory: - Goggles - Nitrile Gloves - Lab Coat start->base_ppe weighing Weighing or Transferring Solid? fume_hood Working in Fume Hood? weighing->fume_hood Yes respirator Add Respirator (N95) weighing->respirator No in_solution Working with Dilute Solution? fume_hood->in_solution Yes end_procedure Proceed with Caution fume_hood->end_procedure No (Solid Handling) in_solution->end_procedure Yes base_ppe->weighing respirator->fume_hood

Caption: Decision workflow for selecting appropriate PPE.

By integrating these safety protocols and understanding the rationale behind them, you can handle this compound with confidence and precision, upholding the highest standards of laboratory safety.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.